Isosalvianolic acid B
説明
The exact mass of the compound IsosalvianolicacidB is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Isosalvianolic Acid B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B, a natural polyphenolic compound isolated from Salvia miltiorrhiza (Danshen), is an isomer of the more extensively studied Salvianolic acid B. Both compounds share the same molecular formula (C36H30O16) and are recognized for their significant therapeutic potential. While the body of research specifically focused on this compound is still emerging, the wealth of data on Salvianolic acid B provides a strong foundation for understanding its probable mechanisms of action. This guide will primarily focus on the well-documented mechanisms of Salvianolic acid B, which are presumed to be highly similar, if not identical, to those of this compound, encompassing its antioxidant, anti-inflammatory, anti-apoptotic, and anti-cancer effects. The multifaceted nature of Salvianolic acid B's activity stems from its ability to modulate a complex network of signaling pathways.
Core Mechanism of Action: A Multi-Target Approach
Salvianolic acid B (Sal B) exerts its pharmacological effects through a multi-target mechanism, primarily centered around the regulation of oxidative stress, inflammation, and apoptosis. It achieves this by modulating key signaling pathways, including the PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways. These pathways are intricately linked and collectively contribute to the cellular responses to various stimuli, including injury, stress, and disease.
Antioxidant Effects via the Nrf2/Keap1 Pathway
A fundamental aspect of Sal B's mechanism is its potent antioxidant activity. It directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense systems.[1][2] A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like Sal B, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1]
Anti-inflammatory Effects through NF-κB and MAPK Pathways
Chronic inflammation is a key driver of many diseases. Sal B exhibits potent anti-inflammatory properties by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7] Sal B has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[5]
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also crucial regulators of inflammation. Sal B has been demonstrated to modulate these pathways, often by inhibiting the phosphorylation of p38 MAPK and JNK, which are involved in the production of inflammatory mediators.[8]
Regulation of Apoptosis via the PI3K/Akt and Bcl-2 Family Proteins
Salvianolic acid B has demonstrated a significant ability to protect cells from apoptosis (programmed cell death).[8][9][10] One of the primary mechanisms for this is through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11] This pathway is a key regulator of cell survival. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9.
Furthermore, Sal B modulates the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[8][12] It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[8][12] The ratio of Bcl-2 to Bax is a critical determinant of cell fate, with a higher ratio favoring cell survival. By altering this balance, Sal B effectively inhibits the mitochondrial apoptotic pathway, preventing the release of cytochrome c and the subsequent activation of caspases.
References
- 1. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 2. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid A attenuates kidney injury and inflammation by inhibiting NF-κB and p38 MAPK signaling pathways in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of salvianolic acid B against hydrogen peroxide-induced apoptosis of human umbilical vein endothelial cells and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Salvianolic acid B promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Isosalvianolic Acid B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosalvianolic acid B, often referred to as salvianolic acid B, is a potent, water-soluble antioxidant compound derived from various medicinal plants, most notably Salvia miltiorrhiza. Its significant therapeutic potential, particularly in cardiovascular and neurodegenerative diseases, has made it a subject of extensive research. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation, purification, and characterization. Quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.
Discovery and Characterization
This compound, a caffeic acid and danshensu (B613839) derivative, was first isolated and characterized in the late 1980s. The pioneering work was conducted by Chinese scientists, with significant contributions from the group led by Li Lian-Niang at the Peking Union Medical College[1]. While often used interchangeably with salvianolic acid B, this compound is a distinct isomer. The initial structural elucidation was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Natural Sources
The primary and most commercially significant source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge (Lamiaceae), a perennial herb widely cultivated in China.[2][3][4][5] This plant is a staple in Traditional Chinese Medicine, where it is known as Danshen. Other species of the Salvia genus, such as Salvia yunnanensis and Salvia chinensis, have also been identified as sources of this and related compounds.[1][6]
Table 1: Quantitative Analysis of this compound in Salvia miltiorrhiza
| Plant Part | Extraction Method | Yield of this compound | Purity | Reference |
| Roots | 30% Ethanol (B145695) Reflux | 57.7% of extract | Not specified | [7] |
| Roots | Ultrasound-Assisted (Ethanol) | 33.93 mg/g | Not specified | [7] |
| Roots | Methanol (B129727) Extraction followed by Chromatography | 1.08 g from 100 g dried roots | >99.2% | |
| Crude Extract | High-Speed Counter-Current Chromatography | 342 mg from 500 mg extract | 98% | |
| Crude Extract | High-Performance Counter-Current Chromatography | 475 mg from 1.5 g extract | 96.1% |
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a multi-step process. Below are detailed methodologies for key experiments.
Extraction
Objective: To extract crude salvianolic acids from Salvia miltiorrhiza roots.
Methodology:
-
Preparation of Plant Material: Air-dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted with 75% methanol at a 1:10 solid-to-liquid ratio.[3] The extraction is typically performed at room temperature with continuous stirring for 24 hours or using accelerated methods like ultrasound-assisted extraction.[7]
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification by Column Chromatography
Objective: To isolate and purify this compound from the crude extract.
Methodology:
-
Initial Fractionation (Polyamide Column): The crude extract is dissolved in water and applied to a polyamide column. The column is first washed with distilled water to remove highly polar impurities. This compound and other salvianolic acids are then eluted with a stepwise gradient of ethanol (e.g., 20%, 50%, 70%).
-
Gel Filtration (Sephadex LH-20): Fractions enriched with this compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their molecular size.
-
Reversed-Phase Chromatography (C18): The final purification is often achieved using a reversed-phase C18 column. A mobile phase consisting of a methanol-acetic acid solution (e.g., 35:65 v/v) is used for elution.[3] Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC).
High-Speed Counter-Current Chromatography (HSCCC)
Objective: For efficient, large-scale purification of this compound.
Methodology:
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system is n-hexane-ethyl acetate-methanol-water (e.g., 3:6:6:10 v/v/v/v).[8]
-
HSCCC Operation: The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC instrument. The separation is performed at a specific rotational speed and flow rate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of this compound.
Diagram 1: Experimental Workflow for this compound Isolation and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Structural Elucidation Data
The definitive identification of this compound relies on spectroscopic data.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Characteristic signals for aromatic protons, olefinic protons, and methine protons. |
| ¹³C NMR | Resonances corresponding to carboxyl groups, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₃₆H₃₀O₁₆. |
Note: Specific chemical shifts and fragmentation patterns can be found in dedicated analytical chemistry publications.
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. It has been shown to modulate several key signaling pathways implicated in various diseases.
Diagram 2: Key Signaling Pathways Modulated by this compound
Caption: Simplified diagram of key signaling pathways influenced by this compound.
The mechanisms underlying the protective effects of this compound are mainly related to its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic functions.[3][4] For instance, it has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Conclusion
This compound stands out as a natural compound with significant therapeutic promise. The methodologies for its extraction and purification are well-established, allowing for the production of high-purity material for research and drug development. A thorough understanding of its chemical properties, natural abundance, and biological mechanisms of action is crucial for harnessing its full potential in modern medicine. This guide provides a foundational resource for professionals engaged in the study and application of this remarkable molecule.
References
- 1. Li Lian-niang | Peking Union Medical College | 14 Publications | 250 Citations | Related Authors [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isosalvianolic Acid B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosalvianolic acid B, a member of the water-soluble phenolic acid compounds derived from Salvia miltiorrhiza Bunge (Danshen), is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on presenting quantitative data and experimental context for researchers in drug discovery and development. While this compound shares the same molecular formula and mass as its well-studied stereoisomer, Salvianolic acid B, subtle differences in its three-dimensional structure may lead to distinct biological activities. This document aims to clearly delineate the available information specific to this compound, while also contextualizing it within the broader research on salvianolic acids.
Chemical Structure and Identification
This compound is a natural polyphenolic compound.[1] It is crucial to distinguish this compound from its more extensively studied isomer, Salvianolic acid B, as they are stereoisomers. Although they share the same molecular formula, the spatial arrangement of their atoms differs, which can significantly impact their biological activity.
Chemical Structure:
The definitive chemical structure of this compound is provided by its IUPAC name and SMILES notation.
IUPAC Name: 2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid[2]
SMILES: C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O[2]
Chemical Formula: C36H30O16[3]
Molecular Weight: 718.61 g/mol [3]
CAS Number: 930573-88-9[3]
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are essential for experimental design, particularly in solubility and formulation studies. The following table summarizes the available data.
| Property | Value | Source |
| Molecular Formula | C36H30O16 | [3] |
| Molecular Weight | 718.61 g/mol | [3] |
| CAS Number | 930573-88-9 | [3] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |
| Storage | Desiccate at -20°C | [2] |
Biological and Pharmacological Properties
While much of the existing research focuses on Salvianolic acid B, this compound is also recognized for its biological activities, primarily as an antioxidant and anti-inflammatory agent.[5] It is a natural product isolated from Salviae miltiorrhizae.[6]
It is important to note that many studies on "Salvianolic acid B" do not specify the exact isomer used. For the purpose of this technical guide, only information explicitly linked to this compound (through its CAS number or specific identification) is presented. The broader pharmacological effects of the more studied Salvianolic acid B include cardiovascular protection, neuroprotection, and anti-cancer activities, which are often attributed to its potent antioxidant and anti-inflammatory properties.[7][8][9] These effects are mediated through various signaling pathways, including the Nrf2/Keap1, NF-κB, and PI3K/Akt pathways.[2][7][10]
Signaling Pathway Overview
The following diagram illustrates a generalized signaling pathway often associated with the biological activities of salvianolic acids, including their antioxidant and anti-inflammatory effects.
Caption: Generalized signaling pathways modulated by salvianolic acids.
Experimental Protocols
Detailed experimental protocols for this compound are not widely available in the literature. However, based on the available information for salvianolic acids in general, the following outlines can be adapted for specific research needs.
Sample Preparation and Handling
-
Stock Solution Preparation: Due to its solubility profile, this compound can be dissolved in organic solvents such as DMSO, ethanol, or methanol (B129727) to prepare a stock solution.[2] For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: this compound powder should be stored at -20°C, desiccated.[2] Solutions should be freshly prepared or stored at -80°C for short periods to minimize degradation.
In Vitro Assay Workflow
The following diagram illustrates a general workflow for evaluating the in vitro biological activity of this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
Conclusion and Future Directions
This compound is a structurally defined natural product with potential therapeutic applications, particularly in areas related to oxidative stress and inflammation. However, a significant knowledge gap exists in the scientific literature, with a predominant focus on its isomer, Salvianolic acid B. To fully realize the therapeutic potential of this compound, future research should prioritize:
-
Comparative Studies: Direct, head-to-head comparisons of the biological activities of this compound and Salvianolic acid B are essential to elucidate any isomer-specific effects.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its bioavailability and in vivo behavior.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will provide a clearer understanding of its therapeutic potential.
This technical guide serves as a foundational resource for researchers, providing the most current and specific information available on the chemical structure and properties of this compound. As new research emerges, a more detailed understanding of its unique biological profile will undoubtedly be established.
References
- 1. salvianolic acid B | CAS#:121521-90-2 | Chemsrc [chemsrc.com]
- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 3. This compound | Others 16 | 930573-88-9 | Invivochem [invivochem.com]
- 4. This compound | CAS:930573-88-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Cas 930573-88-9,this compound | lookchem [lookchem.com]
- 6. This compound | NF-κB | TargetMol [targetmol.com]
- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of Isosalvianolic acid B in vitro
An In-Depth Technical Guide to the In Vitro Biological Activities of Isosalvianolic Acid B
Introduction
This compound, a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological effects.[1][2][3] As a prominent bioactive constituent, it demonstrates a range of activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, primarily attributed to its unique chemical structure rich in phenolic hydroxyl groups.[4][5] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals exploring its therapeutic potential.
Anti-Cancer Activities
This compound exhibits significant anti-tumor effects across various cancer cell lines by modulating multiple signaling pathways, inducing apoptosis, halting the cell cycle, and inhibiting cell proliferation and metastasis.[2][6][7][8]
Quantitative Data: Anti-Cancer Effects
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| HXO-RB44 | Retinoblastoma | 0.7 mg/mL | Significant apoptosis, cell shrinkage, and chromatic agglutination. Inhibition of cell proliferation in a time- and dose-dependent manner. | [6] |
| MCF-7 | Breast Cancer (Hormone Receptor +) | Not specified | Significant reduction in proliferation; decreased cyclin B1 expression. | [6] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified | Significant reduction in proliferation; decreased cyclin B1 expression. | [6] |
| HeLa | Cervical Cancer | Not specified | Enhanced apoptosis and caspase-3 mediated PARP cleavage when combined with Arsenic Trioxide (ATO). | [6] |
| ID8 | Ovarian Cancer | Not specified | Inhibition of cell proliferation. | [9] |
| JHU-013 | Head and Neck Squamous Cell Carcinoma | Not specified | Lowered levels of NF-κB and MDM-2; dose-mediated blockage of LPS-stimulated PGE2 and COX-2. | [7] |
| Osteosarcoma Cells | Osteosarcoma | Not specified | Inhibited proliferation and induced apoptosis by promoting ROS production. | [10] |
| Colorectal & Hepatocellular Carcinoma Cells | Colorectal & Liver Cancer | Not specified | Promoted autophagy. | [10] |
| Hypertrophic Scar Fibroblasts (HSFs) | Fibroproliferative Disorder | 10, 50, 100 µmol/L | Inhibited HSF proliferation and migration. | [11] |
Key Signaling Pathways in Cancer
This compound exerts its anti-cancer effects by targeting several critical signaling cascades. In ovarian cancer cells, it downregulates the PI3K/Akt and NF-κB signaling pathways.[9] In osteosarcoma, it promotes the p38-MAPK pathway to mediate ROS production.[10] For colorectal and hepatocellular carcinoma, it inhibits the Akt/mTOR signaling pathway.[2][10]
Caption: PI3K/Akt and NF-κB signaling inhibition by this compound.
Experimental Protocol: Cell Proliferation (MTT Assay)
The inhibitory effect of this compound on cancer cell proliferation is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Cell Seeding: Cancer cells (e.g., HXO-RB44) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The inhibition rate is calculated relative to the control group.
Caption: Workflow for a typical MTT cell proliferation assay.
Neuroprotective Effects
This compound demonstrates significant neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[13][14] Its mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic actions.
Quantitative Data: Neuroprotection
| Cell/Model System | Condition | Concentration | Observed Effect | Reference |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | 10 mg/L | Enhanced cell viability, reduced ROS levels, increased activities of Mn-SOD, CAT, and GSH-PX, and elevated mitochondrial membrane potential. | [15] |
| Dopaminergic Neurons | MPP+ and LPS-induced toxicity | 50 µM, 100 µM | Protected neurons from toxicity, reduced LDH release, and increased [³H]DA uptake. | [13] |
| Microglial Cells | LPS-induced inflammation | 50 µM, 100 µM | Dose-dependently inhibited the release of pro-inflammatory cytokines (TNF-α, IL-1β) and decreased NO production. | [13] |
| PC12 Neuronal Cells | Aβ42-induced toxicity | Not specified | Substantially decreased Aβ42 fibrillation and counteracted its harmful effects. | [16] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated by various pathways. It modulates glial cells via the Nrf2 pathway, which is crucial for antioxidant defense.[13] It also protects astrocytes by regulating the PI3K/Akt and STAT3 signaling pathways, which helps in reducing oxidative stress and increasing the release of neurotrophic factors.[9] Furthermore, it can inhibit the TLR4/MyD88/NF-κB signaling pathway to exert protective effects.[9]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocol: Assessing Oxidative Stress (ROS Detection)
Cellular reactive oxygen species (ROS) levels are a key indicator of oxidative stress and are often measured to evaluate neuroprotective effects.
-
Cell Culture and Treatment: Primary neurons or neuronal cell lines are cultured and subjected to an insult (e.g., OGD/RP) with or without this compound pre-treatment.
-
Fluorescent Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Washing: Cells are washed to remove excess probe.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a plate reader.[15]
Anti-Inflammatory Activities
This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways like NF-κB and MAPK.[4][9][17]
Quantitative Data: Anti-Inflammatory Effects
| Cell Line | Condition | Concentration | Observed Effect | Reference |
| RAW264.7 Macrophages | ox-LDL or LPS-induced | Not specified | Decreased levels of IL-1β, IL-6, and TNF-α; reduced phosphorylation of JNK, p38, ERK1/2, and IκB proteins. | [9][17] |
| Human OA Chondrocytes | IL-1β-induced | 25, 50, 100 µM | Inhibited over-production of NO and PGE2; reversed elevated expression of iNOS, COX-2, MMP-13, and ADAMTS-5. | [18] |
| Monocyte-derived Dendritic Cells | Not specified | Not specified | Inhibited maturation via the TLR4-mediated p38-MAPK signaling pathway. | [4] |
| Human Aortic Endothelial Cells (HAECs) | TNF-α-treated | 1-20 µg/ml | Attenuated VCAM-1 and ICAM-1 expression in a dose-dependent manner. | [19] |
Experimental Protocol: Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Cell Culture and Stimulation: Cells like RAW264.7 macrophages are treated with this compound before being stimulated with an inflammatory agent like LPS.
-
Supernatant Collection: After incubation, the cell culture medium (supernatant) is collected.
-
ELISA Procedure:
-
The wells of an ELISA plate are coated with a capture antibody specific to the target cytokine.
-
The collected supernatant is added to the wells, allowing the cytokine to bind to the antibody.
-
A detection antibody, conjugated to an enzyme (e.g., HRP), is added.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
-
Quantification: The absorbance of the colored product is measured, and the cytokine concentration is determined by comparison to a standard curve.
Other Biological Activities
Beyond the core activities, this compound has shown promise in other areas in vitro.
-
Wound Healing: In human gingival fibroblasts, concentrations of 25 and 50 µg/mL accelerated cell migration, covering over 50% of a gap area in 24 hours compared to 20% in controls.[20] A concentration of 75 µg/mL increased cell viability and the expression of collagen type III.[20]
-
Cardioprotective Effects: It protects various heart cells from injury induced by hypoxia, H2O2, and other stressors.[1][9] It can inhibit the TNF-α-induced expression of matrix metalloproteinase-2 (MMP-2) in aortic smooth muscle cells.[19]
-
Antioxidant Activity: It is a potent scavenger of free radicals, including hydroxyl (HO•) and superoxide (B77818) (O2•−) radicals, with higher activity than vitamin C in some assays.[19]
Conclusion
The in vitro evidence strongly supports the multifaceted therapeutic potential of this compound. Its ability to modulate critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB underpins its significant anti-cancer, neuroprotective, and anti-inflammatory activities. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further preclinical and clinical investigation. Future research should focus on elucidating more specific molecular targets and optimizing its formulation to improve bioavailability for in vivo applications.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible applications of salvianolic acid B against different cancers [explorationpub.com]
- 7. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 11. Salvianolic Acid B Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of salvianolic acid B on in vitro growth inhibition and apoptosis induction of retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 15. Neuroprotective effects of salvianolic acid B against oxygen-glucose deprivation/reperfusion damage in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Salvianolic acid B inhibits IL-1β-induced inflammatory cytokine production in human osteoarthritis chondrocytes and has a protective effect in a mouse osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model | MDPI [mdpi.com]
Isosalvianolic Acid B: A Technical Guide to Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B, often referred to as Salvianolic acid B (Sal B), is a prominent water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), a perennial herb widely used in traditional medicine.[1] Possessing a polyphenolic structure, this compound exhibits a range of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-tumor effects.[2] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in various pathological conditions. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Core Signaling Pathway Modulation
This compound exerts its pleiotropic effects by targeting key nodes in several critical signaling cascades. The most well-documented pathways include the PI3K/Akt/mTOR, NF-κB, MAPK, and TGF-β/Smad pathways.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling axis that governs cell proliferation, survival, growth, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.
This compound has been shown to be a potent inhibitor of the PI3K/Akt/mTOR pathway.[1] In various cancer cell lines, it suppresses the phosphorylation and activation of key components of this cascade. For instance, in ID8 ovarian cancer cells, this compound was found to downregulate the expression of PI3K110β and the phosphorylation of PDPK1, Akt1 (at Ser473), and GSK3β.[1] Similarly, in HCT116 colon cancer cells, it inhibits the Akt/mTOR signaling pathway, leading to the induction of autophagy and inhibition of cell proliferation.[1] This inhibitory action on the PI3K/Akt pathway is a cornerstone of its anti-tumor and anti-inflammatory properties.[3][4]
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation, immune responses, and cell survival. Constitutive activation of NF-κB is linked to chronic inflammatory diseases and various cancers.
This compound demonstrates significant inhibitory effects on the NF-κB pathway.[5][6] It has been shown to prevent the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action blocks the nuclear translocation of the active NF-κB p65 subunit.[5] In a rat model of rheumatoid arthritis, treatment with this compound markedly decreased the protein expression of pIκB-α and NF-κB p65 in joint tissues.[5] Furthermore, in human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit TNF-α-induced NF-κB activation and the subsequent activation of the NLRP3 inflammasome.[7]
The MAPK and TGF-β/Smad Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β)/Smad pathways are involved in a wide array of cellular processes, including cell proliferation, differentiation, and fibrosis. This compound has been shown to modulate these pathways, contributing to its anti-cancer and anti-fibrotic effects.[1][8] In non-small-cell lung cancer (NSCLC) cells, it inhibits TGF-β1-induced growth by inactivating the phosphorylation of MAPK and Smad2/3.[1] This leads to the inhibition of epithelial-mesenchymal transition (EMT), cell migration, and induction of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and signaling pathway components.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~25-100 (Effective Conc.) | 24 | [2] |
| HCT116 | Colorectal Cancer | Not specified | - | [1] |
| HT29 | Colorectal Cancer | Not specified | - | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | - | [2] |
| MFE-280 | Endometrial Cancer | Not specified | - | [1] |
| ID8 | Ovarian Cancer | Not specified | - | [1] |
| HeLa | Cervical Cancer | ~1-2.5 | Not specified | [9] |
| A375 | Melanoma | ~12.5-50 (Effective Conc.) | 24 | [10] |
| B16 | Melanoma | ~12.5-50 (Effective Conc.) | 24 | [10] |
Table 2: Dose-Dependent Effects of this compound on Signaling Proteins and Cellular Processes
| Cell Line/Model | Target/Process | Concentration | Effect | Reference |
| RAW264.7 Macrophages | p-Akt | 100-200 µM | Dose-dependent decrease | [11] |
| RAW264.7 Macrophages | p-mTOR | 100-200 µM | Dose-dependent decrease | [11] |
| RAW264.7 Macrophages | NF-κB p65 (nuclear) | 100-200 µM | Dose-dependent decrease | [11] |
| CIA Rat Model | pIκB-α & NF-κB p65 | 20-40 mg/kg | Marked decrease | [5] |
| Human Mesangial Cells | NF-κB activation | 0.1-10 µM | Dose-dependent suppression | [6] |
| A375 Melanoma Cells | Cell Proliferation | 12.5-50 µM | Dose-dependent decrease | [10] |
| A375 Melanoma Cells | Cell Migration | 12.5-50 µM | Dose-dependent inhibition | [10] |
| HSFs | Cell Proliferation | 10-100 µmol/L | Inhibition | [12] |
| HSFs | TGFβI, Smad2/3 | 10-100 µmol/L | Downregulation | [12] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A375, RAW264.7, HUVEC) in 6-well or 96-well plates at a predetermined density (e.g., 1 × 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][13]
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or purified water) and then dilute it to the desired final concentrations in a complete culture medium.[14]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.[14]
MTT Cell Viability Assay
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described above.[13]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software like ImageJ.[10]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.[15]
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit with oligo(dT) or random primers.[15]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for the genes of interest (e.g., TLR4, MyD88, NLRP3) and a housekeeping gene (e.g., GAPDH or β-actin).[15][16]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[16]
Conclusion and Future Directions
This compound is a multi-target natural compound that modulates several key signaling pathways, including PI3K/Akt/mTOR, NF-κB, MAPK, and TGF-β/Smad. Its ability to inhibit pro-inflammatory and pro-proliferative pathways underscores its significant therapeutic potential in oncology, inflammatory disorders, and fibrotic diseases. The quantitative data and standardized protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy and safety in more complex in vivo models, and developing novel drug delivery systems to enhance its bioavailability and clinical utility.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Prevents Iodinated Contrast Media-Induced Acute Renal Injury in Rats via the PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of salvianolic acid B on the high glucose-induced mesangial proliferation via NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvianolic Acid B Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inhalation of Salvianolic Acid B Prevents Fine Particulate Matter-Induced Acute Airway Inflammation and Oxidative Stress by Downregulating the LTR4/MyD88/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cardioprotective Potential of Isosalvianolic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B (Salvianolic acid B, Sal B), a prominent water-soluble polyphenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its multifaceted pharmacological effects in the context of cardiovascular diseases (CVDs). Mounting preclinical evidence underscores its therapeutic potential in mitigating a spectrum of cardiovascular pathologies, including myocardial infarction, atherosclerosis, cardiac fibrosis, and hypertension. This technical guide provides an in-depth overview of the pharmacological actions of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and quantitative experimental data. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Pharmacological Effects and Mechanisms of Action
This compound exerts its cardioprotective effects through a variety of mechanisms, including potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities. It also plays a crucial role in promoting angiogenesis and improving endothelial function.
Antioxidant Effects
Oxidative stress is a key contributor to the pathogenesis of various cardiovascular diseases. This compound has been shown to be a potent scavenger of reactive oxygen species (ROS)[1]. It enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby reducing lipid peroxidation and protecting cardiomyocytes from oxidative damage[2][3].
Anti-inflammatory Effects
Inflammation is a critical process in the initiation and progression of atherosclerosis and contributes to myocardial injury. This compound has been demonstrated to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2][4][5]. This anti-inflammatory activity is mediated, in part, through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[4][5].
Anti-Apoptotic Effects
This compound protects cardiomyocytes from apoptosis, a form of programmed cell death that is exacerbated during ischemia-reperfusion injury. It modulates the expression of apoptosis-related proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and inhibiting the activation of caspases[6][7][8]. The protective effect of this compound against apoptosis is linked to its ability to activate the PI3K/Akt signaling pathway[1][9].
Anti-Fibrotic Effects
Cardiac fibrosis, characterized by excessive deposition of extracellular matrix proteins, leads to cardiac stiffness and dysfunction. This compound has been shown to attenuate cardiac fibrosis by inhibiting the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a key regulator of fibroblast activation and collagen synthesis[10][11].
Pro-Angiogenic and Endothelial Protective Effects
This compound promotes angiogenesis, the formation of new blood vessels, which is crucial for restoring blood flow to ischemic tissues[12]. It also protects endothelial cells from dysfunction induced by various stimuli, including oxidized low-density lipoprotein (oxLDL) and high glucose[13].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiovascular parameters as reported in preclinical studies.
Table 1: Effects of this compound on Cardiac Function in Animal Models of Myocardial Infarction
| Animal Model | Treatment Protocol | LVEF (%) | LVFS (%) | Reference |
| Rat (LAD ligation) | 10 mg/kg, i.v. | Increased | Increased | [7] |
| Rat (LAD ligation) | 0.5 g/kg, gavage, 14 days | Significantly Increased | Significantly Increased | [13] |
| Rat (Ischemia-Reperfusion) | Not specified | Significantly Increased | Not specified | [14] |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LAD: Left Anterior Descending; i.v.: intravenous.
Table 2: Effects of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes
| In Vitro Model | Treatment | Outcome | Quantitative Value | Reference |
| Hypoxia/Reoxygenation | 50 µmol/L Sal B | Increased Cell Viability | Significantly Increased (P<0.01) | [15] |
| Hypoxia/Reoxygenation | 10, 20, 40 µM Sal B | Increased Cell Survival | Dose-dependent increase (78.13-89.19%) | [6] |
| Oxygen-Glucose Deprivation | 1, 5, 10 µM Sal B | Reduced Apoptosis | Dose-dependent reduction | [8] |
| Arsenic Trioxide-induced injury | Not specified | Decreased Apoptosis | Significant protection | [9] |
Sal B: this compound
Table 3: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Model | Marker | Treatment | Result | Reference |
| Rat Model of Rheumatoid Arthritis | TNF-α, IL-6, IL-1β | 20 and 40 mg/kg Sal B | Significantly Decreased | [2] |
| LDLR-/- Mice (Atherosclerosis) | TNF-α, IL-6, IL-1β | 25 mg/kg Sal B | Attenuated | [5] |
| Rat (Myocardial I/R) | SOD, NO | Low, Medium, High doses | Increased | [3] |
| Rat (Myocardial I/R) | MDA, ET | Low, Medium, High doses | Decreased | [3] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta; SOD: Superoxide Dismutase; NO: Nitric Oxide; MDA: Malondialdehyde; ET: Endothelin; I/R: Ischemia/Reperfusion.
Table 4: Effects of this compound on Cardiac Fibrosis, Apoptosis, and Angiogenesis
| Model | Parameter | Treatment | Result | Reference |
| Rat (Post-infarction heart failure) | Myocardial Infarction Area | 0.5 g/kg Sal B, 14 days | Reduced | [13] |
| Rat (Myocardial I/R) | TUNEL-positive cells | Not specified | Reduced | [6] |
| Rabbit Angioplasty Model | TUNEL-positive cells | SM extract (Sal B-rich) | Significantly Higher (68.5%) | [16] |
| Mouse (Limb Ischemia) | Capillary Density | Not specified | Increased | [12] |
| Rat (Post-infarction heart failure) | CD31 expression | 0.5 g/kg Sal B, 14 days | Not specified | [13] |
TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling; SM: Salvia miltiorrhiza
Key Signaling Pathways Modulated by this compound
This compound exerts its cardioprotective effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. This compound has been shown to activate this pathway, leading to the phosphorylation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins and activates downstream targets that promote cell survival[1][9]. There is also evidence suggesting a crosstalk with the SIRT1 pathway, where this compound promotes M2 macrophage polarization via the SIRT1/PI3K/Akt pathway[12][17].
Figure 1: this compound activates the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, apoptosis, and cell differentiation. This compound has been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like JNK and p38, which are typically associated with pro-inflammatory and pro-apoptotic signals[1][8][18].
Figure 2: this compound modulates the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory response[4][19]. It can prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[19].
Figure 3: this compound inhibits the NF-κB signaling pathway.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β)/Smad pathway is a key signaling cascade in the pathogenesis of cardiac fibrosis. Activation of this pathway leads to the differentiation of fibroblasts into myofibroblasts and the deposition of collagen. This compound has been shown to inhibit the TGF-β/Smad pathway by downregulating the expression of TGF-β1 and its receptors, and by inhibiting the phosphorylation of Smad2 and Smad3[10][11].
Figure 4: this compound inhibits the TGF-β/Smad pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological effects of this compound on cardiovascular diseases.
In Vivo Model: Myocardial Infarction in Rats (LAD Ligation)
Objective: To induce myocardial infarction in rats to study the cardioprotective effects of this compound.
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 40 mg/kg, intraperitoneally).
-
Intubation and Ventilation: Intubate the trachea and connect the rat to a small animal ventilator.
-
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
LAD Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale color in the anterior wall of the left ventricle.
-
Closure: Close the chest in layers and allow the animal to recover.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intravenous, intraperitoneal, or oral gavage) at specified time points before or after LAD ligation.
-
Assessment: After a predetermined period (e.g., 24 hours or several weeks), assess cardiac function (e.g., by echocardiography), infarct size (e.g., by TTC staining), and molecular markers (e.g., by Western blot or immunohistochemistry).
In Vitro Model: Hypoxia/Reoxygenation Injury in H9c2 Cardiomyocytes
Objective: To mimic ischemia-reperfusion injury in vitro to study the direct protective effects of this compound on cardiomyocytes.
Protocol:
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxia: To induce hypoxia, replace the culture medium with a glucose-free, serum-free DMEM and place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 4-6 hours).
-
Reoxygenation: After the hypoxic period, replace the medium with normal DMEM containing FBS and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 2-12 hours).
-
Drug Treatment: Treat the cells with different concentrations of this compound before, during, or after the hypoxia/reoxygenation procedure.
-
Assessment: Evaluate cell viability (e.g., using MTT assay), apoptosis (e.g., using TUNEL assay or flow cytometry with Annexin V/PI staining), and the expression of relevant proteins (e.g., by Western blot).
Western Blot Analysis for PI3K/Akt Pathway
Objective: To quantify the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Protein Extraction: Lyse the heart tissue or H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and phospho-PI3K overnight at 4°C. Typical antibody dilutions range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Masson's Trichrome Staining for Cardiac Fibrosis
Objective: To visualize and quantify collagen deposition in heart tissue.
Protocol:
-
Tissue Preparation: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Staining:
-
Stain in Weigert's iron hematoxylin (B73222) solution for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline (B41778) blue solution for 5-10 minutes.
-
Rinse briefly in deionized water and differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Collagen fibers will be stained blue, nuclei will be black, and muscle and cytoplasm will be red. Quantify the collagen volume fraction using image analysis software.
TUNEL Assay for Apoptosis in Heart Tissue
Objective: To detect DNA fragmentation characteristic of apoptosis in heart tissue sections.
Protocol:
-
Tissue Preparation: Prepare paraffin-embedded heart tissue sections as described for Masson's trichrome staining.
-
Permeabilization: After deparaffinization and rehydration, incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at 37°C to retrieve antigens.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1 hour.
-
Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI or propidium (B1200493) iodide.
-
Visualization: Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will appear fluorescent (e.g., green with FITC), while all nuclei will be stained by the counterstain (e.g., blue with DAPI).
-
Quantification: Calculate the apoptotic index by expressing the number of TUNEL-positive nuclei as a percentage of the total number of nuclei.
Immunohistochemistry for CD31 (PECAM-1) in Cardiac Tissue
Objective: To detect and quantify microvessel density as a measure of angiogenesis.
Protocol:
-
Tissue Preparation and Antigen Retrieval: Prepare paraffin-embedded heart tissue sections and perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount.
-
Analysis: Quantify the microvessel density by counting the number of CD31-positive vessels in a defined area of the heart tissue.
Conclusion
This compound is a promising natural compound with significant therapeutic potential for the treatment of cardiovascular diseases. Its multifaceted pharmacological actions, targeting key pathological processes such as oxidative stress, inflammation, apoptosis, and fibrosis, are mediated through the modulation of multiple signaling pathways. The quantitative data from preclinical studies provide a strong rationale for its further development as a cardioprotective agent. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this field, ultimately accelerating the translation of these promising preclinical findings into clinical applications. Further investigation is warranted to fully elucidate the intricate molecular mechanisms of this compound and to evaluate its safety and efficacy in human clinical trials.
References
- 1. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect and mechanism of salvianolic acid B on the myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardio-Protection of Salvianolic Acid B through Inhibition of Apoptosis Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardioprotective effect of salvianolic acid B against arsenic trioxide-induced injury in cardiac H9c2 cells via the PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B prevents epithelial-to-mesenchymal transition through the TGF-β1 signal transduction pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of salvianolic acid-B on TGF-beta 1 stimulated hepatic stellate cell activation and its intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Protection of vasodilatory function in rats with post-infarction heart failure by salvianolic acid B via modulating Piezo1 channel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Salvianolic acid B regulates mitochondrial autophagy mediated by NIX to protect H9c2 cardiomyocytes from hypoxia/reoxygenation injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 17. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Salvianolic Acid B Down-regulates Matrix Metalloproteinase-9 Activity and Expression in Tumor Necrosis Factor-α-induced Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Isosalvianolic Acid B: A Potent Dual-Action Agent Against Oxidative Stress and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isosalvianolic acid B, also known as Salvianolic acid B (Sal B), is a prominent water-soluble compound derived from the dried roots of Salvia miltiorrhiza (Danshen).[1][2] Traditionally used in Chinese medicine for a variety of ailments, including cardiovascular and cerebrovascular diseases, modern pharmacological studies have illuminated its potent antioxidant and anti-inflammatory properties.[1][3] Sal B's multifaceted mechanism of action, targeting key signaling pathways involved in cellular stress and inflammatory responses, positions it as a promising therapeutic candidate for a range of pathologies underpinned by oxidative damage and inflammation.[4][5] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory activities of this compound, detailing its molecular mechanisms, summarizing quantitative data from preclinical studies, and outlining key experimental protocols.
Antioxidant Properties of this compound
This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway.[4][6] Its polyphenolic structure enables it to donate hydrogen atoms, thereby neutralizing free radicals directly.[4][6]
Activation of the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Sal B, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3] There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px), Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4][7] Sal B has been shown to upregulate Nrf2 expression and promote its nuclear translocation, thereby enhancing the cell's capacity to neutralize oxidative insults.[1][3][7]
Quantitative Data on Antioxidant Effects
The efficacy of this compound in mitigating oxidative stress has been quantified in numerous preclinical models. The following table summarizes key findings.
| Model/System | Treatment Protocol | Key Antioxidant Markers Measured | Results | Reference |
| Rat Model of Rheumatoid Arthritis | 20 or 40 mg/kg Sal B for 28 days | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH), Malondialdehyde (MDA) in joint tissue | Significantly increased SOD, CAT, and GSH activities; significantly decreased MDA levels.[8] | [8] |
| γ-radiation-injured Mice | 5, 12.5, or 20 mg/kg Sal B | SOD activity and MDA levels in serum; Nrf2 expression | Restored decreased SOD activity and increased MDA levels; increased Nrf2 expression.[1] | [1] |
| Cisplatin-induced Cardiomyocytes | 1, 5, or 10 µM Sal B | SOD and MDA in myocardial tissue; Nrf2, NQO1, HO-1 protein levels | Significantly increased SOD activity and Nrf2, NQO1, HO-1 levels; decreased MDA levels.[7] | [7] |
| Myocardial Ischemia/Reperfusion (I/R) in Rats | 20, 40, or 60 mg/kg Sal B | ROS levels, SOD activity, MDA levels in cardiomyocytes | Dose-dependently attenuated I/R-induced ROS generation and MDA increase; restored SOD activity.[9][10] | [9][10] |
| UVB-induced Skin Fibroblasts | In vitro treatment | ROS levels, SOD activity | Aided in protecting mitochondria from excessive ROS production; increased SOD activity.[11] | [11] |
Experimental Protocols
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12]
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol).[12][13]
-
This compound standard solutions (various concentrations).
-
Methanol or ethanol.
-
Positive control (e.g., Ascorbic acid).[12]
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.[14]
-
Add a defined volume of the Sal B sample (or standard/control) to a cuvette or microplate well.[12]
-
Add the DPPH working solution to the sample and mix thoroughly.[13]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[12][14]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[12][15]
-
A blank containing only the solvent and DPPH solution is also measured.[13]
-
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[12]
This assay quantifies intracellular ROS levels using a fluorescent probe.
-
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[9][16]
-
Reagents:
-
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plates or 96-well black-walled plates) and allow them to adhere overnight.[16]
-
Treat the cells with this compound for a specified pre-treatment time.
-
Induce oxidative stress by adding a ROS-inducing agent.
-
After the treatment period, wash the cells with PBS.[16]
-
Load the cells with the DCFH-DA working solution and incubate at 37°C for a specified time (e.g., 15-30 minutes) in the dark.[16][17]
-
Wash the cells again with PBS to remove the excess probe.[16]
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation ~480-488 nm, emission ~525 nm).[9][16]
-
Anti-inflammatory Properties of this compound
Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated significant anti-inflammatory activity by modulating critical signaling pathways, primarily the NF-κB pathway.[8][18]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating the expression of genes involved in inflammation.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[8][19]
This compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[8][20] This action keeps NF-κB p65 sequestered in the cytoplasm, blocking its nuclear translocation and preventing the transcription of its target inflammatory genes.[8][18][20] Studies also indicate that Sal B can modulate upstream kinases like MAPKs (JNK, ERK, p38), which can influence NF-κB activation.[21]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound is well-documented across various preclinical models.
| Model/System | Treatment Protocol | Key Inflammatory Markers Measured | Results | Reference |
| Rat Model of Rheumatoid Arthritis | 20 or 40 mg/kg Sal B for 28 days | IL-1β, IL-6, IL-17, TNF-α in serum; p-IκBα, NF-κB p65, IκBα in joint tissue | Markedly decreased IL-1β, IL-6, IL-17, TNF-α; decreased p-IκBα and NF-κB p65; increased IκBα.[8] | [8] |
| Atherosclerosis in LDLR-/- Mice | 25 mg/kg Sal B for 12 weeks | Inflammatory cytokines in serum; p-JNK, p-ERK, p-P38, p-IκB, p-NF-κB p65 in aorta | Attenuated inflammatory cytokines; significantly decreased phosphorylation of MAPKs and NF-κB pathway proteins.[21] | [21] |
| IL-1β-induced Human Chondrocytes | 25, 50, 100 µM Sal B pre-treatment | NO, PGE2, iNOS, COX-2, MMP-13; p-NF-κB, p65 nuclear translocation | Inhibited over-production of NO, PGE2, iNOS, COX-2, MMP-13; blocked NF-κB phosphorylation and p65 nuclear translocation.[20] | [20] |
| LPS-induced RAW264.7 Macrophages | 1.25, 2.5, 5 µg/mL Sal B | IL-1β, IL-6, TNF-α, iNOS, VCAM | Attenuated the elevation of inflammatory cytokines and proteins.[21][22] | [21][22] |
| Experimental Stroke in Rats | Intraperitoneal administration of Sal B | TNF-α and IL-1β levels in brain tissue | Significantly decreased levels of TNF-α and IL-1β.[23] | [23] |
Experimental Protocol: Western Blotting for NF-κB Pathway Proteins
Western blotting (or immunoblotting) is used to detect and quantify specific proteins in a sample, such as total and phosphorylated forms of NF-κB p65 and IκBα.
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
-
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein. Quantify protein concentration using a BCA or Bradford assay.[9]
-
SDS-PAGE: Denature protein samples and load equal amounts into the wells of an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.[9]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus. The PVDF membrane requires pre-activation with methanol.[9][24]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[22]
-
Conclusion
This compound is a potent natural compound with robust, dual-action antioxidant and anti-inflammatory properties. Its ability to activate the cytoprotective Nrf2 pathway and simultaneously inhibit the pro-inflammatory NF-κB signaling cascade underscores its significant therapeutic potential. The quantitative data from a multitude of preclinical studies consistently demonstrate its efficacy in reducing oxidative stress markers and suppressing inflammatory mediators. While these findings are compelling, challenges such as optimizing its bioavailability remain.[4] Continued research and the development of novel drug delivery strategies are crucial to translate the promising preclinical evidence of this compound into effective clinical applications for diseases driven by oxidative stress and inflammation.[5]
References
- 1. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 4. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid B Ameliorated Chemotherapeutic Injury of Cardiac Myocytes through the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B inhibits myocardial I/R-induced ROS generation and cell apoptosis by regulating the TRIM8/GPX1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B inhibits myocardial I/R-induced ROS generation and cell apoptosis by regulating the TRIM8/GPX1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B protects against UVB-induced skin aging via activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Effects and Mechanism of Salvianolic Acid B on the Injury of Human Renal Tubular Epithelial Cells Induced by Iopromide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory effects of salvianolic acid B on CCl(4)-induced hepatic fibrosis through regulating NF-κB/IκBα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Salvianolic acid B inhibits IL-1β-induced inflammatory cytokine production in human osteoarthritis chondrocytes and has a protective effect in a mouse osteoarthritis model [pubmed.ncbi.nlm.nih.gov]
- 21. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Salvianolic acid B attenuates apoptosis and inflammation via SIRT1 activation in experimental stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Isosalvianolic Acid B: A Technical Guide to its Antitumor Properties in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isosalvianolic acid B (Sal-B), a prominent water-soluble polyphenolic compound derived from the traditional Chinese herb Salvia miltiorrhiza, has emerged as a significant candidate in oncology research.[1] Extensive in vitro and in vivo studies have demonstrated its potent antitumor activities across a spectrum of cancer cell lines. Sal-B exerts its effects by modulating multiple critical signaling pathways, leading to the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis and autophagy), and suppression of metastasis.[2] This document provides a comprehensive technical overview of the mechanisms of action, quantitative efficacy, and key experimental methodologies used to evaluate the antitumor properties of this compound.
Core Mechanisms of Antitumor Activity
This compound's anticancer effects are not mediated by a single target but rather through the modulation of a network of interconnected signaling pathways frequently deregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Sal-B has been shown to inhibit this pathway, leading to downstream effects that counteract tumorigenesis.[2] In hepatocellular carcinoma and colorectal cancer cells, Sal-B treatment downregulates the levels of phosphorylated Akt and mTOR, as well as the downstream effector p70S6K.[3] This inhibition disrupts protein synthesis and cell growth, ultimately promoting both apoptosis and pro-death autophagy.[3]
Modulation of MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38 MAPK, are crucial for transmitting extracellular signals that regulate cell proliferation and apoptosis.[1] In glioma cells, Sal-B has been found to induce apoptosis by generating reactive oxygen species (ROS) in a manner mediated by the activation of p38 MAPK and the tumor suppressor p53.[2] Conversely, in breast cancer cells, Sal-B can inhibit proliferation by decreasing the expression of phosphorylated ERK (p-ERK), suggesting a context-dependent modulation of MAPK signaling.
Suppression of the NF-κB Pathway
Constitutive activation of the Nuclear Factor-kappa B (NF-κB) pathway allows cancer cells to resist apoptosis and promotes proliferation and metastasis.[2] Sal-B demonstrates chemo-preventive effects by inhibiting this pathway. In head and neck carcinoma cells, Sal-B treatment leads to a decrease in the expression of NF-κB targets like COX-2, which is associated with apoptosis induction.[3]
Quantitative Data Presentation: In Vitro Efficacy
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |
| Breast Cancer | MDA-MB-231 (TNBC) | 125 µM | Not Specified | |
| Breast Cancer | MCF-7 | 120 µM | Not Specified | |
| Breast Cancer | MCF-7 | 4.5 mg/mL | 24 h | [4] |
| Ovarian Cancer | SKOV3 | 45.6 µM | Not Specified | [2] |
| Colorectal Cancer | HCT-8/VCR (MDR) | 114.79 µg/mL | Not Specified | [2] |
| Glioma | U87 | 50 µM (effective conc.) | Not Specified | [2] |
| Lung Cancer (NSCLC) | A549 | 279.6 µM | Not Specified |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions (e.g., incubation time, assay method) between studies. Conversion of units may be necessary (e.g., 1 µg/mL ≈ 1.39 µM for Sal-B, MW ≈ 718.6 g/mol ).
Experimental Protocols and Workflows
Standardized methodologies are critical for the accurate assessment of Sal-B's antitumor properties. Below are generalized protocols for key in vitro assays.
General In Vitro Experimental Workflow
The evaluation of a novel compound like Sal-B typically follows a structured workflow from initial cytotoxicity screening to mechanistic studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5][6]
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of Sal-B (e.g., 0.1 to 1.0 mg/mL). Include a vehicle-only control group.[5] Incubate for desired time points (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the control group and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells) in culture flasks and treat with Sal-B at the desired concentration (e.g., near the IC50) for a specified time (e.g., 48 hours).[8][9]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[8][10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[8] Healthy cells will be negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[11]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins within the signaling pathways modulated by Sal-B.
-
Protein Extraction: Following treatment with Sal-B, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[2][12]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5][14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3) overnight at 4°C.[12][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted antitumor properties. Its ability to target key oncogenic pathways like PI3K/Akt/mTOR and NF-κB, while inducing apoptosis and inhibiting cell proliferation across a wide range of cancer types, underscores its therapeutic potential.[2] Furthermore, Sal-B has shown the ability to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential role in combination therapies to overcome drug resistance.[2] Future research should focus on elucidating its in vivo efficacy and safety profile through preclinical animal models, optimizing drug delivery systems to enhance bioavailability, and ultimately translating these compelling preclinical findings into clinical trials for cancer treatment.
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of salvianolic acid B on in vitro growth inhibition and apoptosis induction of retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Neuroprotective Potential of Isosalvianolic Acid B in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isosalvianolic acid B (SalB), a potent water-soluble antioxidant derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising therapeutic candidate for a spectrum of debilitating neurological disorders.[1][2] Extensive preclinical and experimental research highlights its multifaceted neuroprotective properties, which are attributed to its ability to counteract oxidative stress, neuroinflammation, and apoptosis, while promoting angiogenesis and neuronal survival.[3][4] This technical guide provides an in-depth overview of the neuroprotective effects of SalB, its mechanisms of action, and the experimental evidence supporting its potential in neurological disease therapy.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a complex interplay of molecular pathways. The primary mechanisms include:
-
Anti-Oxidative Stress: SalB's structure, rich in phenolic hydroxyl groups, confers strong antioxidant activity.[1] It effectively scavenges free radicals, reduces the levels of oxidative stress markers like malondialdehyde (MDA), and enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1][5]
-
Anti-Inflammatory Action: SalB mitigates neuroinflammation by inhibiting the activation of microglia and astrocytes, thereby reducing the production and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[4][5][6] This anti-inflammatory effect is mediated through the modulation of key signaling pathways, including the NF-κB and TLR4/MyD88 pathways.[3][6]
-
Inhibition of Apoptosis: SalB demonstrates significant anti-apoptotic properties by modulating the expression of key proteins involved in programmed cell death. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, as well as inhibit the activation of caspase-3.[3][7]
-
Promotion of Angiogenesis: In the context of ischemic injury, SalB promotes the formation of new blood vessels, a critical process for neuronal survival and recovery.[7] It achieves this by upregulating the expression of vascular endothelial growth factor (VEGF) and its receptor VEGFR2.[3][7]
-
Mitochondrial Protection: SalB helps maintain mitochondrial integrity and function, which is often compromised in neurological disorders. It can prevent the collapse of the mitochondrial membrane potential and reduce the generation of mitochondrial reactive oxygen species (ROS).[8][9]
Efficacy in Neurological Disorder Models
The neuroprotective effects of this compound have been demonstrated in a variety of preclinical models of neurological diseases.
Ischemic Stroke
In animal models of ischemic stroke, particularly middle cerebral artery occlusion (MCAO), SalB has been shown to significantly reduce infarct volume, alleviate brain edema, and improve neurological deficits.[1][7][10] These beneficial effects are linked to its ability to inhibit neuronal apoptosis, reduce inflammation, and promote angiogenesis in the ischemic penumbra.[7][11]
Alzheimer's Disease
In the context of Alzheimer's disease, SalB exhibits multiple protective actions. It can inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce their neurotoxicity.[3][5][12] Furthermore, SalB mitigates Aβ-induced neuroinflammation and oxidative stress, thereby protecting neurons from damage and improving cognitive function in animal models.[3][13] Studies have also shown that SalB can modulate the processing of amyloid precursor protein (APP) by inhibiting the activity of β-secretase (BACE1).[14][15]
Parkinson's Disease
Preclinical studies suggest that SalB may be beneficial for Parkinson's disease by protecting dopaminergic neurons from toxins like MPP+.[8][16] Its antioxidant and anti-inflammatory properties are believed to be central to this protection.[16] SalB has also been shown to prevent the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[17]
Other Neurological Disorders
The neuroprotective potential of SalB extends to other neurological conditions, including subarachnoid hemorrhage, where it can reduce brain injury by inhibiting inflammation and neuronal apoptosis.[18][19] It has also shown promise in models of spinal cord injury and traumatic brain injury.[2][18]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key preclinical studies, highlighting the dose-dependent efficacy of this compound.
| Disorder Model | Species | SalB Dose | Key Findings | Reference |
| Ischemic Stroke (MCAO) | Rat | 10 or 20 mg/kg/d, i.p. | Decreased cerebral infarction volumes and improved neurological deficits. | [7] |
| Ischemic Stroke (MCAO) | Mouse | 45 mg/kg, oral | Significantly reduced infarct volumes and edema indices. | [20] |
| Ischemic Stroke (tMCAO) | Mouse | 30 mg/kg, i.p. | Significantly improved neurological deficits and reduced infarct size. | [21] |
| Alzheimer's Disease (Aβ25-35 injection) | Mouse | 10 mg/kg, daily for 7 days | Significantly ameliorated memory impairment. | [13] |
| Alzheimer's Disease (5xFAD) | Mouse | 20 mg/kg/d, i.g. for 3 months | Ameliorated retinal deficits. | [14] |
| Parkinson's Disease (MPP+ model) | In vitro | 50 µM and 100 µM | Protected dopaminergic neurons from toxicity. | [4] |
| Subarachnoid Hemorrhage | Rat | 20 and 40 mg/kg | Significantly alleviated brain edema and improved neurologic scores. | [22] |
| Mechanism | Model | SalB Concentration/Dose | Quantitative Effect | Reference |
| Anti-Oxidative Stress | P. gingivalis-infected mice | 20 and 40 mg/kg | Increased SOD and GSH-Px levels; decreased ROS and MDA levels. | [5] |
| Primary rat cortical neurons (OGD/RP) | 10 mg/L | Significantly reduced ROS levels and enhanced antioxidase activities. | [23] | |
| Anti-Inflammatory | P. gingivalis-infected mice | 20 and 40 mg/kg | Decreased levels of IL-1β and IL-6. | [5] |
| MCAO mice | 45 mg/kg | Suppressed IL-1β and TNF-α levels. | [20] | |
| Anti-Apoptosis | MCAO rats | 10 or 20 mg/kg/d | Markedly reduced the number of apoptotic neurons (TUNEL staining). | [7] |
| Aβ Inhibition | SH-SY5Y-APPsw cells | 25, 50, or 100 µM | Reduced the generation of Aβ40 and Aβ42. | [15] |
| A53T α-synuclein in vitro | 100 µM | 92% decrease in ThT maxima, indicating inhibition of fibrillation. | [17] |
Signaling Pathways Modulated by this compound
The neuroprotective effects of SalB are orchestrated through its modulation of several critical intracellular signaling pathways.
Key Signaling Pathways
-
Nrf2 Pathway: SalB activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[4][16] This leads to the upregulation of various antioxidant and cytoprotective genes.
-
PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway by SalB promotes cell survival and inhibits apoptosis.[3][16]
-
NF-κB Pathway: SalB inhibits the activation of Nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[3][21]
-
AMPK Pathway: SalB can activate AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and has been linked to neuroprotection.[3][4]
-
SIRT1 Pathway: Sirtuin 1 (SIRT1), a histone deacetylase, is activated by SalB and is involved in mediating its anti-inflammatory and anti-apoptotic effects.[11][19]
-
TLR4/MyD88 Pathway: SalB can inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway, which is involved in the innate immune response and inflammation.[6]
-
VEGFR2/VEGFA Signaling: SalB promotes angiogenesis by activating the Vascular endothelial growth factor receptor 2 (VEGFR2)/VEGFA signaling cascade.[7]
-
NLRP3 Inflammasome: SalB has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[18][19]
Caption: Overview of this compound's signaling pathways and neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the cited studies.
In Vitro Models
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/RP):
-
Cell Culture: Primary cortical neurons are cultured from neonatal rats.[23]
-
OGD: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 3 hours).[23]
-
Reperfusion: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a designated period (e.g., 3 or 24 hours).[23]
-
SalB Treatment: this compound is added to the culture medium at various concentrations before, during, or after OGD.
-
Assessment: Cell viability (MTT assay), ROS production, mitochondrial membrane potential, and protein expression are measured.[23]
-
-
Aβ-Induced Neurotoxicity Model:
-
Cell Culture: SH-SY5Y cells stably overexpressing a mutant form of APP (SH-SY5Y-APPsw) or primary neurons are used.[9][15]
-
Aβ Treatment: Cells are exposed to oligomeric Aβ peptides (e.g., Aβ25-35 or Aβ1-42) for a specific time.
-
SalB Treatment: SalB is co-incubated with Aβ or used as a pre-treatment.
-
Assessment: Cell viability, levels of Aβ40 and Aβ42 (ELISA), expression of APP processing enzymes (Western blot), and markers of oxidative stress and apoptosis are analyzed.[15]
-
In Vivo Models
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure: A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 60 or 120 minutes), followed by reperfusion.[7][20]
-
SalB Administration: SalB is administered intraperitoneally or orally at specific doses at various time points before or after MCAO.[7][20]
-
Assessment: Neurological deficit scores, infarct volume (TTC staining), brain water content, and histological analysis (e.g., TUNEL staining for apoptosis) are performed at different time points post-MCAO.[7][10]
-
-
Aβ-Induced Alzheimer's Disease Model:
-
Animals: Mice are often used.
-
Procedure: Aβ peptides (e.g., Aβ25-35) are injected intracerebroventricularly to induce memory impairment and neuroinflammation.[13]
-
SalB Administration: SalB is administered daily for a set period following the Aβ injection.[13]
-
Assessment: Cognitive function is evaluated using behavioral tests such as the passive avoidance task or Morris water maze.[5][13] Brain tissue is analyzed for markers of inflammation, oxidative stress, and neuronal viability.[13]
-
Caption: General experimental workflows for in vitro and in vivo studies of this compound.
Conclusion and Future Directions
This compound has consistently demonstrated robust neuroprotective effects across a range of preclinical models of neurological disorders. Its ability to target multiple pathological pathways, including oxidative stress, inflammation, and apoptosis, makes it a highly attractive candidate for further drug development. However, challenges related to its bioavailability and chemical stability need to be addressed to facilitate its clinical translation.[2][3] Future research should focus on optimizing drug delivery systems to enhance its efficacy and conducting well-designed clinical trials to validate its therapeutic potential in human patients. The comprehensive data presented in this guide underscores the significant promise of this compound as a novel therapeutic agent for the treatment of neurological diseases.
References
- 1. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 5. Salvianolic Acid B improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic Acid B Ameliorates Cerebral Ischemia/Reperfusion Injury Through Inhibiting TLR4/MyD88 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic acid B protects against MPP+-induced neuronal injury via repressing oxidative stress and restoring mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B attenuates mitochondrial stress against Aβ toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B attenuates apoptosis and inflammation via SIRT1 activation in experimental stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvianolic Acid B Inhibits Aβ Generation by Modulating BACE1 Activity in SH-SY5Y-APPsw Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caringsunshine.com [caringsunshine.com]
- 17. Salvianolic acid B prevents the amyloid transformation of A53T mutant of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Salvianolic acid B ameliorates neuroinflammation and neuronal injury via blocking NLRP3 inflammasome and promoting SIRT1 in experimental subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Salvianolic acid B ameliorates neuroinflammation and neuronal injury via blocking NLRP3 inflammasome and promoting SIRT1 in experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
- 21. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of salvianolic acid B against oxygen-glucose deprivation/reperfusion damage in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability and Metabolism of Isosalvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B, also known as Salvianolic acid B (Sal B), is a prominent water-soluble bioactive compound extracted from the dried root and rhizome of Salvia miltiorrhiza Bge. (Danshen).[1][2] It is formed by the condensation of three molecules of 3,4-dihydroxyphenyllactic acid (Danshensu) and one molecule of caffeic acid.[1] Sal B has garnered significant attention for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-fibrotic, and cardioprotective effects.[1][2][3][4] Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its poor oral bioavailability.[1][5] This guide provides a comprehensive overview of the current understanding of the bioavailability, pharmacokinetics, and metabolism of this compound, presenting key data, experimental methodologies, and metabolic pathways to support further research and drug development.
Bioavailability of this compound
The oral bioavailability of this compound is notably low. This is attributed to several factors, including its strong hydrophilicity, instability in aqueous solutions, and a pronounced first-pass effect in the liver.[1] Following oral administration, it is rapidly absorbed and metabolized, primarily into methylated products, which are then quickly eliminated through biliary excretion.[1]
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in animal models have consistently demonstrated the low oral bioavailability of this compound. The following tables summarize key quantitative data from studies in rats and dogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Bioavailability (F%) | Reference |
| Intravenous (i.v.) | 100 | - | - | 5030 ± 565 | - | [3][6] |
| Oral (p.o.) | 500 | - | - | 582 ± 222 | 2.3% | [3][6] |
| Oral (p.o.) - Phospholipid Complex Nanoparticles | 450 | 3.4 | 75 | 664 | Relative F: 286% | [7] |
| Oral (p.o.) - Unformulated | 500 | 0.9 | 45 | 257 | - | [7] |
| Pulmonary | 10 | - | - | - | 50.37 ± 27.04% | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Intravenous (i.v.) | 9 | - | - | 7840 ± 1140 | - | [3][9] |
| Oral (p.o.) | 180 | - | - | 1680 ± 670 | 1.07 ± 0.43% | [3][9] |
Table 3: Pharmacokinetic Parameters of this compound Injection in Healthy Chinese Volunteers (Single-Ascending-Dose Study)
| Dose (mg) | Cmax (ng/mL) | AUC₀₋t (h·ng/mL) | Reference |
| 75 | 3431 | 3576 | [5] |
| 150 | 8646 | 10237 | [5] |
| 300 | 15925 | 17841 | [5] |
Strategies to Enhance Bioavailability
The poor oral bioavailability of this compound has prompted research into alternative delivery strategies.
-
Novel Formulations: Encapsulating Sal B into nanoparticle-based systems, such as phospholipid complexes, has been shown to significantly improve its oral absorption and relative bioavailability in rats.[7]
-
Alternative Administration Routes: Pulmonary administration has emerged as a promising alternative, demonstrating an absolute bioavailability of over 50% in rats, a substantial increase compared to the oral route.[8] Nasal administration is also being explored to improve brain targeting.[1]
Metabolism and Elimination
The metabolism of this compound is a critical factor influencing its systemic exposure and therapeutic efficacy. It undergoes extensive biotransformation, primarily in the liver.
Metabolic Pathways
The main metabolic pathways for this compound are methylation and hydrolysis of its ester bonds.[2] It is rapidly metabolized by hepatocytes into methylated conjugates.[1][10]
In aqueous solutions, particularly under decoction conditions, this compound is chemically unstable and can be transformed into other structurally related compounds. It can hydrolyze to form lithospermic acid, which can then be converted to salvianolic acid A.[11][12] These transformation products also possess biological activity, which may contribute to the overall therapeutic effects observed after administration.[11]
References
- 1. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 6. Bioavailability of salvianolic acid B in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced oral bioavailability of salvianolic acid B by phospholipid complex loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of salvianolic acid B, rosmarinic acid and Danshensu in rat after pulmonary administration of Salvia miltiorrhiza polyphenolic acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of salvianolic acid B and effect on blood viscosities after oral administration of salvianolic acids in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transformation of salvianolic acid B to salvianolic acid a in aqueous solution and the in vitro liver protective effect of the main products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical conversions of salvianolic acid B by decoction in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosalvianolic Acid B: A Modulator of Apoptosis and Autophagy in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isosalvianolic acid B (Salvianolic acid B, Sal B), a potent water-soluble antioxidant derived from Salvia miltiorrhiza, has garnered significant attention for its multifaceted pharmacological activities. A growing body of evidence highlights its crucial role in the intricate regulation of two fundamental cellular processes: apoptosis and autophagy. This technical guide provides a comprehensive overview of the current understanding of Sal B's mechanisms of action in modulating these pathways. It delves into the key signaling cascades involved, summarizes quantitative data from various studies, and provides detailed experimental protocols for researchers. This document aims to serve as a valuable resource for scientists and drug development professionals exploring the therapeutic potential of this compound.
Introduction
Apoptosis, or programmed cell death, and autophagy, a cellular self-clearance mechanism, are essential for maintaining tissue homeostasis. Dysregulation of these processes is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] this compound has emerged as a promising therapeutic agent due to its ability to modulate these pathways, often in a context-dependent manner.[1][2] In cancer cells, Sal B has been shown to induce both apoptosis and pro-death autophagy, thereby inhibiting tumor growth.[2][3][4] Conversely, in other contexts, such as myocardial ischemia and osteoarthritis, it can inhibit apoptosis and modulate autophagy to exert protective effects.[5][6][7] This guide will explore the dual role of Sal B in regulating these critical cellular processes.
Regulation of Apoptosis by this compound
This compound influences apoptosis through multiple mechanisms, primarily by modulating intracellular signaling pathways and the expression of key apoptotic regulators.
Signaling Pathways Involved in Apoptosis Regulation
Sal B's pro-apoptotic and anti-apoptotic effects are mediated through several key signaling pathways:
-
Mitochondrial Pathway: In various cancer cell lines, Sal B has been shown to induce apoptosis by triggering the mitochondrial pathway.[8] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.[9] Specifically, Sal B has been observed to increase the expression of cleaved Caspase-3 and Caspase-9.[9][10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and JNK, is another critical target of Sal B. In some cancer models, Sal B promotes the production of reactive oxygen species (ROS), which in turn activates the p38 MAPK pathway, leading to apoptosis.[2][4] In the context of myocardial ischemia/reperfusion injury, Sal B inhibits apoptosis by downregulating the phosphorylation of JNK.[6]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival. Sal B has been shown to inhibit the PI3K/Akt signaling pathway in cancer cells, thereby promoting apoptosis.[11]
Quantitative Data on Apoptosis Regulation
The following table summarizes the quantitative effects of this compound on various apoptotic markers from different studies.
| Cell Line/Model | Sal B Concentration | Effect on Apoptotic Markers | Reference |
| HXO-RB44 (Retinoblastoma) | 0.4, 0.7, 1.0 mg/mL | Increased apoptosis rate and Caspase-3 expression in a dose-dependent manner. | [10] |
| rCMECs (Rat Cerebral Microvascular Endothelial Cells) | 10 - 100 µM | Dose-dependently reduced H2O2-induced apoptosis. | [11] |
| H9c2 (Cardiomyocytes) | 10, 20, 40 µM | Dose-dependent increase in cell survival after H/R injury. Downregulated cleaved Caspase 3 and Bax, upregulated Bcl2. | [6] |
| Human OA Chondrocytes | 20, 40, 80 µM | Reversed IL-1β-induced decrease in Bcl-2 and increase in Bax expression. | [12] |
| Schwann Cells | Not specified | Inhibited intermittent high glucose-induced apoptosis, release of cytochrome c, and activation of caspase-9 and -3. | [9] |
Regulation of Autophagy by this compound
This compound's role in autophagy is complex and appears to be highly dependent on the cellular context and stimulus. It can act as both an inducer and an inhibitor of autophagy.
Signaling Pathways Involved in Autophagy Regulation
The primary signaling pathway through which Sal B regulates autophagy is the Akt/mTOR pathway:
-
Akt/mTOR Pathway: In many cancer cell lines, Sal B induces autophagy by suppressing the Akt/mTOR signaling pathway.[2][3][8] Inhibition of this pathway leads to the activation of the ULK1 complex, a key initiator of autophagy. Conversely, in starving cardiac myocytes, Sal B has been shown to inhibit autophagy by activating the PI3K/Akt pathway.[2]
-
MAPK Pathway: In hepatic stellate cells, Sal B has been found to inhibit TGF-β1-induced autophagy by downregulating the ERK, p38, and JNK pathways.[13][14]
-
KCNQ1OT1/miR-128-3p/SIRT1 Pathway: In a model of obesity-related osteoarthritis, Sal B was shown to activate chondrocyte autophagy and reduce apoptosis via the KCNQ1OT1/miR-128-3p/SIRT1 signaling pathway.[5]
Quantitative Data on Autophagy Regulation
The table below presents quantitative data on the effects of this compound on key autophagy markers.
| Cell Line/Model | Sal B Concentration | Effect on Autophagy Markers | Reference |
| HCT116 & HT29 (Colorectal Cancer) | Dose-dependent | Increased punctate distribution of endogenous LC3-II. | [3] |
| RAW264.7 (Macrophages) | 100, 150, 200 µM | Increased expression of LC3-II and beclin-1, and decreased expression of p62. | [15] |
| JS1 (Hepatic Stellate Cells) | 10⁻⁵ M | Decreased expression of LC3BII. | [13] |
| Starving Cardiac Myocytes | 50 µmol/L | Inhibited the increase in LC3-II. | [7] |
| H9c2 (Cardiomyocytes) | 40, 80 µM | Upregulated the expressions of LC3II/I, Beclin1, and Atg5, while inhibiting P62. | [16] |
Interplay between Apoptosis and Autophagy Mediated by this compound
A crucial aspect of Sal B's mechanism of action is the interplay between apoptosis and autophagy. In many cancer models, Sal B-induced autophagy appears to be a pro-death mechanism that contributes to apoptosis.[3][8] Inhibition of autophagy has been shown to rescue cancer cells from Sal B-induced cell death.[3] However, in other scenarios, such as in cholesterol crystal-induced macrophages, Sal B improves autophagic dysfunction to reduce apoptosis, suggesting a pro-survival role for autophagy.[15][17]
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to study the effects of this compound on apoptosis and autophagy.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been used, including HCT116, HT29, HXO-RB44, H9c2, RAW264.7, and primary cells like human osteoarthritis chondrocytes.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Sal B Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific durations as indicated in the experimental design.
Apoptosis Assays
-
MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This colorimetric assay measures the metabolic activity of cells.[10][18]
-
Hoechst 33258 Staining: This fluorescent staining method is used to observe morphological changes in the nucleus characteristic of apoptosis, such as chromatin condensation and fragmentation.[18]
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells.[16]
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][11]
Autophagy Assays
-
Western Blot Analysis: The expression levels of key autophagy-related proteins such as LC3-I, LC3-II, Beclin-1, Atg5, and p62 are determined by Western blotting. The conversion of LC3-I to LC3-II is a widely used marker of autophagosome formation.[3][14]
-
LC3 Immunofluorescence: This technique is used to visualize the formation of autophagosomes, which appear as punctate structures within the cytoplasm when stained with an anti-LC3 antibody.[3]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of autophagosomes and autolysosomes within the cell, providing definitive morphological evidence of autophagy.[3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the regulation of apoptosis and autophagy.
Caption: Signaling pathways involved in this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced autophagy in cancer cells.
Caption: General experimental workflow for studying Sal B's effects.
Conclusion and Future Directions
This compound is a potent natural compound with significant therapeutic potential stemming from its ability to modulate the fundamental cellular processes of apoptosis and autophagy. Its context-dependent actions, either promoting cell death in pathological conditions like cancer or protecting cells from stress-induced damage, make it a fascinating subject for further research and drug development.
Future investigations should focus on elucidating the precise molecular targets of Sal B and the upstream mechanisms that dictate its differential effects in various cell types. Further in vivo studies are warranted to validate the promising in vitro findings and to assess the safety and efficacy of Sal B in preclinical disease models. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic index. A deeper understanding of the intricate regulatory networks governed by this compound will undoubtedly pave the way for its clinical application in a range of human diseases.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 3. Salvianolic acid B, a novel autophagy inducer, exerts antitumor activity as a single agent in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 5. Salvianolic acid B activates chondrocytes autophagy and reduces chondrocyte apoptosis in obese mice via the KCNQ1OT1/miR-128-3p/SIRT1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B inhibits autophagy and protects starving cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT/mTOR signaling pathway is involved in salvianolic acid B-induced autophagy and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of salvianolic acid B on apoptosis of Schwann cells and its mechanism induced by intermittent high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of salvianolic acid B on in vitro growth inhibition and apoptosis induction of retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Salvianolic acid B inhibits autophagy and activation of hepatic stellate cells induced by TGF-β1 by downregulating the MAPK pathway [frontiersin.org]
- 14. Salvianolic acid B inhibits autophagy and activation of hepatic stellate cells induced by TGF-β1 by downregulating the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvianolic acid B improves autophagic dysfunction and decreases the apoptosis of cholesterol crystal-induced macrophages via inhibiting the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvianolic acid B promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salvianolic acid B improves autophagic dysfunction and decreases the apoptosis of cholesterol crystal‑induced macrophages via inhibiting the Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of salvianolic acid B on in vitro growth inhibition and apoptosis induction of retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Effects of Isosalvianolic Acid B on Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B, also known as Salvianolic acid B, is a potent water-soluble antioxidant derived from Salvia miltiorrhiza (Danshen), a perennial herb widely used in traditional Chinese medicine.[1] Extensive research has demonstrated its significant protective effects against oxidative stress-induced cellular and tissue damage across a range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[2][3][4] This technical guide provides an in-depth overview of the effects of this compound on key oxidative stress markers, details the experimental methodologies used in its evaluation, and illustrates the underlying molecular signaling pathways.
Quantitative Effects on Oxidative Stress Markers
This compound has been shown to modulate a variety of key markers of oxidative stress. The following tables summarize the quantitative data from representative preclinical studies, demonstrating its efficacy in both in vivo and in vitro models.
In Vivo Studies
Table 1: Effect of this compound on Oxidative Stress Markers in a Rat Model of Renal Ischemia-Reperfusion Injury
| Group | Malondialdehyde (MDA) (nmols/mg protein) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Reduced Glutathione (B108866) (GSH) (µg/mg protein) |
| Sham Control | 0.79 ± 0.12 | 4.02 ± 0.54 | 62.46 ± 8.10 | 10.02 ± 1.21 |
| Ischemia-Reperfusion (IR) | 1.34 ± 0.10 | 2.48 ± 0.35 | 50.35 ± 6.64 | 7.11 ± 0.82 |
| This compound (20 mg/kg) + IR | 0.95 ± 0.09 | 3.25 ± 0.24 | 57.45 ± 5.06 | 9.08 ± 0.63 |
| This compound (40 mg/kg) + IR | 0.82 ± 0.07 | 3.68 ± 0.97 | 60.83 ± 9.45 | 9.36 ± 0.88 |
Data adapted from a study on renal ischemic reperfusion injury in rats.[5]
Table 2: Effect of this compound on Oxidative Stress Markers in a Rat Model of Myocardial Ischemia-Reperfusion Injury
| Group | Reactive Oxygen Species (ROS) (Fold Change vs. Control) | Malondialdehyde (MDA) (nmol/L) | Superoxide Dismutase (SOD) (U/mL) |
| Control | 1.0 | 12.76 ± 1.34 | 68.01 ± 3.05 |
| Ischemia/Reperfusion (I/R) | 4.9 | 28.96 ± 1.00 | 25.78 ± 0.33 |
| I/R + this compound (20 mg/kg) | 4.3 | - | - |
| I/R + this compound (40 mg/kg) | 2.7 | - | - |
| I/R + this compound (60 mg/kg) | 2.1 | - | - |
Data adapted from a study on myocardial I/R injury in rats.[6] Note: MDA and SOD data for the in vivo part of this study were not provided in the abstract.
In Vitro Studies
Table 3: Effect of this compound on Oxidative Stress Markers in AC16 Cardiomyocytes with Ischemia-Reperfusion (I/R) Injury
| Treatment | Reactive Oxygen Species (ROS) (Fold Change vs. Control) | Malondialdehyde (MDA) (nmol/L) | Superoxide Dismutase (SOD) (U/mL) |
| Control | 1.0 | 12.76 ± 1.34 | 68.01 ± 3.05 |
| I/R | 5.2 | 28.96 ± 1.00 | 25.78 ± 0.33 |
| I/R + this compound (10 µM) | 4.5 | 24.39 ± 0.34 | 31.51 ± 1.29 |
| I/R + this compound (25 µM) | 3.5 | 19.58 ± 0.43 | 39.58 ± 0.96 |
| I/R + this compound (50 µM) | 2.3 | 14.82 ± 0.60 | 57.62 ± 3.08 |
Data adapted from a study on I/R-injured AC16 cardiomyocytes.[6]
Signaling Pathways Modulated by this compound
The antioxidant effects of this compound are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[7][8][9]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or this compound, Keap1 undergoes a conformational change, leading to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and enzymes involved in glutathione (GSH) synthesis, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[7]
This compound has also been shown to modulate other signaling pathways involved in the oxidative stress response, such as the PI3K/Akt and MAPK pathways, which can further influence Nrf2 activation and the expression of downstream antioxidant enzymes.[7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments commonly cited in the literature to assess the effects of this compound on oxidative stress markers.
In Vivo Experimental Workflow
This diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in an animal model of oxidative stress.
Measurement of Malondialdehyde (MDA)
MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.
-
Tissue Homogenization: Homogenize tissue samples (e.g., 50 mg of liver) in 500 µL of cold 1.5% potassium chloride (KCl) solution.
-
Reaction Mixture: Mix 250 µL of the homogenate with 1.5 mL of 1% phosphoric acid and 500 µL of 0.6% 2-thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 45 minutes.
-
Extraction: After cooling, add 2 mL of butanol, vortex, and centrifuge at 2900 x g for 15 minutes.
-
Spectrophotometry: Measure the absorbance of the supernatant at 535 nm and 520 nm.
-
Calculation: Calculate the MDA concentration using a standard curve and normalize to the protein concentration of the tissue homogenate. Results are typically expressed as nmol/mg protein.
Measurement of Superoxide Dismutase (SOD) Activity
SOD activity is measured by its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals.
-
Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the sample, a working solution containing a tetrazolium salt (WST-1), and an enzyme solution (Xanthine Oxidase) to generate superoxide radicals.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. A standard curve using known concentrations of SOD is used for quantification. The activity is typically expressed as U/mg protein.
Measurement of Reduced Glutathione (GSH)
GSH levels are determined using an enzymatic recycling method.
-
Sample Preparation: Homogenize tissue or cells in a 5% sulfosalicylic acid (SSA) solution to precipitate proteins. Centrifuge and collect the supernatant.
-
Reaction Mixture: In a 96-well plate, add the sample supernatant, a reaction mix containing glutathione reductase, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Kinetic Measurement: Measure the absorbance at 450 nm in kinetic mode for 40-60 minutes at room temperature. The rate of color change is proportional to the GSH concentration.
-
Calculation: Quantify GSH levels using a standard curve prepared with known concentrations of GSH. Results are often expressed as µg/mg protein or nmol/mg protein.
Measurement of Cellular Reactive Oxygen Species (ROS)
Cellular ROS levels are commonly measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the oxidative stress inducer and/or this compound.
-
Probe Loading: Incubate the cells with a working solution of DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify using fluorescence microscopy or flow cytometry.
-
Normalization: Normalize the fluorescence intensity to the protein concentration or cell number.
Western Blot Analysis for Nrf2
Western blotting is used to determine the protein expression levels of Nrf2 in the nucleus and cytoplasm.
-
Cell Lysis and Fractionation: Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial kit or standard biochemical procedures.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Nrf2. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin for cytoplasmic fraction, Histone H3 for nuclear fraction).
Conclusion
This compound demonstrates robust protective effects against oxidative stress by modulating key biomarkers and activating the Nrf2 signaling pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound in the management of oxidative stress-related diseases. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative RNA-Sequence Transcriptome Analysis of Phenolic Acid Metabolism in Salvia miltiorrhiza, a Traditional Chinese Medicine Model Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B inhibits myocardial I/R-induced ROS generation and cell apoptosis by regulating the TRIM8/GPX1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 8. Salvianolic Acid B Inhibits High-Fat Diet-Induced Inflammation by Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B attenuated cisplatin-induced cardiac injury and oxidative stress via modulating Nrf2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of Salvia miltiorrhiza and the Therapeutic Potential of Isosalvianolic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza, commonly known as Danshen or red sage, is a perennial plant highly valued in traditional Chinese medicine (TCM) for its therapeutic properties.[1] For centuries, its roots have been used to treat a wide range of ailments, primarily those related to cardiovascular and cerebrovascular conditions. The medicinal efficacy of Salvia miltiorrhiza is attributed to a rich diversity of bioactive compounds, which are broadly categorized into lipid-soluble tanshinones and water-soluble phenolic acids.[2] Among the latter, Salvianolic acid B is the most abundant and extensively studied. This technical guide explores the ethnobotanical uses of Salvia miltiorrhiza, with a specific focus on the extraction, isolation, and pharmacological activities of its key water-soluble constituent, Salvianolic acid B, as a proxy for understanding the potential of its isomer, Isosalvianolic acid B. Due to the extensive research focus on Salvianolic acid B, this guide will primarily detail its properties, which are likely to be shared or similar with this compound.
Ethnobotanical Uses of Salvia miltiorrhiza
The traditional application of Salvia miltiorrhiza is deeply rooted in the principles of TCM, where it is primarily used to "invigorate blood circulation and remove blood stasis." This concept aligns with its modern applications in treating cardiovascular diseases. Ethnobotanical records and contemporary studies have documented its use for a variety of conditions.
Quantitative Analysis of Traditional Uses
A population-based study conducted in Taiwan provides valuable quantitative insights into the clinical applications of Salvia miltiorrhiza in a traditional medicine context. The following table summarizes the top disease categories for which Salvia miltiorrhiza was prescribed.
| Disease Category (ICD-9-CM) | Percentage of Prescriptions |
| Disorders of menstruation and abnormal bleeding from the female genital tract | 9.48% |
| General symptoms (e.g., fatigue, dizziness) | 9.46% |
| Cardiovascular symptoms | 4.18% |
| Menopausal and postmenopausal disorders | 0.17% (as a co-treatment) |
| Anxiety, dissociative, and somatoform disorders | 0.04% (as a co-treatment) |
| Data sourced from a population-based study in Taiwan. |
Extraction and Isolation of Salvianolic Acid B
The extraction and purification of Salvianolic acid B from the roots of Salvia miltiorrhiza are critical steps for its pharmacological investigation and potential drug development. Various methods have been optimized to maximize yield and purity.
Comparative Yields of Extraction Methods
| Extraction Method | Key Parameters | Yield of Salvianolic Acid B | Purity | Reference |
| Ethanol (B145695) Reflux Extraction | 60% ethanol, 1.5 hours reflux, 1:10 solid-to-liquid ratio | - | - | |
| Ultrasound-Assisted Extraction | 60% ethanol, 45 Hz, 30°C, 25 min, 1:20 solid-to-liquid ratio | 5.17 mg/g | - | |
| Microwave-Assisted Extraction | Water as solvent | Higher yield than conventional methods | - | |
| Counter-Current Chromatography | 36% (w/w) n-propanol/8% (w/w) phosphate (B84403) system | 89% recovery from crude extract | 95.5% |
Detailed Experimental Protocols
1. Ethanol Reflux Extraction
-
Objective: To extract phenolic acids from Salvia miltiorrhiza roots.
-
Materials: Dried and powdered Salvia miltiorrhiza root, 60% ethanol.
-
Procedure:
-
Mix the powdered root with 60% ethanol in a solid-to-liquid ratio of 1:10.
-
Heat the mixture to reflux for 1.5 hours.
-
Cool the mixture and filter to separate the extract from the plant material.
-
The resulting filtrate contains the crude extract of phenolic acids, including Salvianolic acid B.
-
2. Ultrasound-Assisted Extraction
-
Objective: To enhance the extraction efficiency of Salvianolic acid B.
-
Materials: Dried and powdered Salvia miltiorrhiza root, 60% ethanol.
-
Procedure:
-
Combine the powdered root with 60% ethanol at a 1:20 solid-to-liquid ratio in an extraction vessel.
-
Submerge the vessel in an ultrasonic bath set to 45 Hz and maintain the temperature at 30°C.
-
Apply ultrasonic treatment for 25 minutes.
-
Filter the mixture to obtain the crude extract.
-
3. Purification by Counter-Current Chromatography
-
Objective: To purify Salvianolic acid B from the crude extract.
-
Materials: Crude extract of Salvia miltiorrhiza, n-propanol, dipotassium (B57713) hydrogen phosphate, sodium dihydrogen phosphate.
-
Procedure:
-
Prepare a two-phase solvent system consisting of 36% (w/w) n-propanol and 8% (w/w) phosphate buffer (with a dipotassium hydrogen phosphate to sodium dihydrogen phosphate ratio of 94:6).
-
Dissolve the crude extract in a suitable volume of the solvent system.
-
Introduce the sample into the counter-current chromatography instrument.
-
Perform the separation according to the instrument's operating parameters.
-
Collect the fractions containing Salvianolic acid B, which can be identified by techniques such as HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified Salvianolic acid B.
-
Pharmacological Activities and Signaling Pathways of Salvianolic Acid B
Salvianolic acid B exhibits a wide range of pharmacological effects, primarily attributed to its antioxidant, anti-inflammatory, and anti-fibrotic properties. These effects are mediated through the modulation of several key signaling pathways.
Key Signaling Pathways
1. Nrf2/ARE Pathway (Antioxidant Response) Salvianolic acid B is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of various antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.
References
Isosalvianolic Acid B: A Deep Dive into its Influence on Gene Expression and Protein Interaction Networks
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isosalvianolic acid B (Salvianolic acid B, Sal B), a prominent water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities. Preclinical studies have demonstrated its potent anti-inflammatory, antioxidant, and anti-fibrotic properties, suggesting its therapeutic potential in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The therapeutic efficacy of this compound is intrinsically linked to its ability to modulate complex intracellular signaling cascades, leading to widespread changes in gene expression and the rewiring of protein-protein interaction networks.
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its impact on cellular function, focusing on quantifiable changes in gene expression and the intricate web of protein interactions. The information presented herein is curated from a range of scientific studies and is intended to serve as a valuable resource for furthering research and development efforts centered on this promising natural compound.
Impact on Gene Expression
This compound exerts a significant influence on the transcriptional landscape of cells, primarily through the modulation of key signaling pathways that regulate the activity of transcription factors. This section summarizes the quantitative changes in the expression of key genes in response to this compound treatment across various experimental models.
Gene Expression in Chondrocytes
In a study investigating the effects of this compound on rabbit articular chondrocytes, quantitative real-time PCR (qRT-PCR) was employed to measure the mRNA expression levels of genes crucial for chondrocyte phenotype and function. The results demonstrated a significant upregulation of key chondrogenic markers.[1]
| Gene | Treatment | Fold Change (mRNA level) | p-value | Reference |
| Col2-α1 | This compound | >2.5 | <0.01 | [1] |
| Acan | This compound | >2.0 | <0.01 | [1] |
| Sox9 | This compound | >1.5 | <0.05 | [1] |
| β-catenin | This compound | >2.0 | <0.01 | [1] |
| Cytl-1 | This compound | >2.0 | <0.01 | [1] |
Gene Expression of Drug-Metabolizing Enzymes
This compound has been shown to modulate the expression of cytochrome P450 (CYP) enzymes and glutathione (B108866) S-transferases (GSTs) in HepG2 cells, which could have significant implications for drug metabolism and detoxification.
| Gene | Treatment Concentration | Incubation Time | Effect on mRNA Expression | Reference |
| CYP3A4 | 10 µmol/L | 24 hours | Down-regulated | [2] |
| CYP1A2 | 10 µmol/L | 24 hours | Down-regulated | [2] |
| CYP3A4 | 1 and 10 µmol/L | 96 hours | Down-regulated | [2] |
| GST | 1 and 10 µmol/L | - | Increased protein expression | [2] |
Modulation of Protein Interaction Networks and Signaling Pathways
The biological effects of this compound are orchestrated through its interaction with and modulation of complex protein networks and signaling pathways. This section delves into the key pathways affected by this compound and presents the experimental evidence for these interactions.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Multiple studies have demonstrated that this compound activates this pathway to exert its protective effects. In a study on IL-1β-induced osteoarthritis chondrocytes, this compound was shown to significantly increase the phosphorylation of PI3K and Akt.[3]
| Protein | Treatment | Effect | Reference |
| p-PI3K/PI3K ratio | This compound (40 and 80 µM) | Significantly increased | [3] |
| p-Akt/Akt ratio | This compound (40 and 80 µM) | Significantly increased | [3] |
A proposed workflow for investigating the effect of this compound on the PI3K/Akt pathway is depicted below.
References
- 1. Salvianolic acid B regulates gene expression and promotes cell viability in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B modulates the expression of drug-metabolizing enzymes in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
Methodological & Application
Dissolving Isosalvianolic Acid B for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Isosalvianolic acid B (also known as Salvianolic acid B) for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound, a potent antioxidant and anti-inflammatory compound extracted from Salvia miltiorrhiza, is increasingly investigated for its therapeutic potential in various diseases, including cancer and cardiovascular conditions.[1] Proper handling and dissolution of this compound are paramount for accurate in vitro studies. This document outlines the recommended solvents, preparation of stock and working solutions, and key considerations for its use in cell culture.
Solubility of this compound
This compound is a crystalline solid that exhibits solubility in several organic solvents suitable for cell culture applications, as well as limited solubility in aqueous buffers.[2] The choice of solvent is critical for maintaining the compound's stability and ensuring its bioavailability to the cells.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL to 100 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [2] |
Note: The solubility in DMSO can vary, with some suppliers reporting up to 100 mg/mL.[3] It is always recommended to consult the manufacturer's specifications for the specific batch of this compound being used.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 20 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of the compound.
-
Add the appropriate volume of sterile DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[5] Solid this compound is stable for years at -20°C.[2]
Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects.[6] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 20 µM working solution from a 20 mg/mL stock solution (Molecular Weight of this compound: ~718.6 g/mol ):
-
First, convert the stock solution concentration to molarity: (20 mg/mL) / (718.6 g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) = 0.0278 M = 27.8 mM
-
Use the dilution formula (M1V1 = M2V2): (27.8 mM)(V1) = (20 µM)(1 mL) V1 = (20 µM * 1 mL) / 27.8 mM = (0.02 mM * 1 mL) / 27.8 mM ≈ 0.72 µL
-
-
Directly add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Immediately apply the working solution to the cells. It is recommended to prepare fresh working solutions for each experiment due to the instability of this compound in aqueous solutions.[2][4] Aqueous solutions should not be stored for more than one day.[2]
Stability and Storage Recommendations
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -20°C / -80°C | Up to 1 year | [5] |
| Aqueous Working Solution | 4°C | Stable for 30 hours | [4] |
| Aqueous Working Solution | Room Temperature (25°C) | Unstable, degradation occurs | [4] |
Note: The degradation of this compound in aqueous solutions is temperature-dependent and increases with pH above neutral.[4][7] It is more stable in acidic conditions.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is central to cell proliferation, survival, and autophagy.[8]
Caption: PI3K/Akt/mTOR signaling pathway modulated by this compound.
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which in turn downregulates the activity of mTOR.[8] This inhibition leads to decreased cell proliferation and the induction of apoptosis and autophagy in cancer cells.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Caption: General workflow for cell culture experiments with this compound.
References
- 1. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NF-κB | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isosalvianolic Acid B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B (SalB), a prominent water-soluble compound extracted from Salvia miltiorrhiza (Danshen), has garnered significant scientific interest due to its wide range of pharmacological activities.[1][2] Preclinical studies in various animal models have highlighted its potent antioxidant, anti-inflammatory, neuroprotective, and anti-fibrotic properties.[1][2][3][4] These characteristics make SalB a promising therapeutic candidate for a multitude of diseases, including cardiovascular and cerebrovascular conditions, neurological disorders, and liver injury.[1][3][4][5][6] This document provides a detailed overview of the dosage and administration of this compound in animal models, summarizing key quantitative data and outlining experimental protocols to guide future research and development.
Data Presentation: Dosage and Administration Summary
The effective dosage of this compound can vary significantly depending on the animal model, disease state, and route of administration. The following tables summarize the dosages used in various preclinical studies.
Table 1: this compound Dosage in Rodent Models (Rats & Mice)
| Animal Species | Disease/Model | Dosage Range | Administration Route | Key Findings | Reference(s) |
| Rat | Pharmacokinetics | 1.6 - 12.8 mg/kg | Intravenous (IV) | Rapid elimination, high plasma protein binding, primarily biliary excretion. | [5] |
| Rat | Pharmacokinetics | 100 mg/kg | Intravenous (IV) | Undergoes hepatobiliary excretion. | [7] |
| Rat | Pharmacokinetics | 100 mg/kg (IV); 500 mg/kg (Oral) | IV, Oral (p.o.) | Low oral bioavailability calculated at 2.3%. | [8][9] |
| Rat | Epidural Fibrosis (Laminectomy) | 10, 30, 50 mg/kg/day | Intragastric | Dose-dependent prevention of epidural scar formation; 50 mg/kg showed the best outcome. | [10] |
| Rat | Thoracic Aortic Aneurysm | Not specified | Not specified | Inhibited aneurysm development by reducing oxidative stress. | [8] |
| Rat | Myocardial Fibrosis (Diabetic) | Not specified | Not specified | Ameliorated fibrosis by inhibiting the RhoA/ROCK1 signaling pathway. | [8] |
| Mouse/Rat | Acute Ischemic Stroke (MCAO) | 10 - 192 mg/kg | IV or Intraperitoneal (IP) | Reduced infarct size, brain edema, and neurological deficits. | [6] |
| Mouse | Radiation-Induced Damage | 5, 12.5, 20 mg/kg/day | Intraperitoneal (IP) | Protected against γ-radiation-induced damage. | [11] |
| Mouse | Colon Cancer | 10, 20 mg/kg | Not specified | Tumor suppression rates of 43.4% and 63.2%, respectively. | [8] |
| Mouse | Parkinson's Disease (MPTP model) | Not specified | Not specified | Alleviated neurodegeneration and motor dysfunction. | [8] |
| Mouse | Acute & Chronic Liver Injury (CCl₄) | Not specified | Not specified | Reduced serum ALT and AST levels in a dose-dependent manner. | [4] |
Table 2: this compound Dosage in Other Animal Models (e.g., Dogs)
| Animal Species | Disease/Model | Dosage | Administration Route | Key Findings | Reference(s) |
| Dog | Pharmacokinetics & Blood Viscosity | 9 mg/kg (IV); 180 mg/kg (Oral) | IV, Oral (p.o.) | Extremely low oral bioavailability (1.07%). IV administration decreased blood viscosity, but oral administration did not. | [8][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involving this compound.
Protocol 1: Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following intravenous and oral administration.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (weight 200-250 g).
-
Acclimation: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
2. Drug Formulation and Administration:
-
Formulation: Dissolve this compound powder in sterile saline or a suitable vehicle to the desired concentration. For oral administration, a suspension in 0.5% carboxymethylcellulose sodium may be used.
-
Intravenous (IV) Administration: Administer the solution via the tail vein or a cannulated femoral vein. Doses typically range from 1.6 to 100 mg/kg.[5][7]
-
Oral (p.o.) Administration: Administer the solution or suspension via oral gavage. Doses are typically higher due to low bioavailability (e.g., 500 mg/kg).[9]
3. Sample Collection:
-
Blood: Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein or tail tip at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 120, 240 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store plasma at -80°C until analysis.
-
Bile (Optional): For excretion studies, cannulate the bile duct and collect bile at timed intervals.[7]
-
Tissue Distribution (Optional): At the end of the experiment, sacrifice the animals and harvest organs (heart, liver, lung, kidney, brain, etc.). Homogenize tissues for analysis.[5]
4. Sample Analysis:
-
Method: Use a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for quantification of this compound in biological samples.[5][7][9]
-
Procedure:
-
Precipitate proteins from plasma samples using an organic solvent like acetonitrile.[9]
-
Centrifuge and collect the supernatant.
-
Inject the supernatant into the HPLC or LC-MS/MS system.
-
A typical mobile phase might consist of an acetonitrile-water mixture with additives like ammonium (B1175870) acetate (B1210297) or phosphoric acid.[5][7][9]
-
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Protocol 2: Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of ischemic stroke in rodents and subsequent treatment with this compound to evaluate its neuroprotective effects.
1. Animal Model:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats.
-
Anesthesia: Anesthetize animals using a suitable anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of ketamine/xylazine).
2. MCAO Surgery:
-
Make a midline neck incision to expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture (e.g., 4-0 or 5-0, with a rounded tip) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. Drug Administration:
-
Timing: Administer this compound (10-192 mg/kg) via IV (tail vein) or IP injection, either before, during, or immediately after the reperfusion period.[6]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., saline) to the control group.
4. Outcome Assessment (24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., a 0-5 point scale).
-
Infarct Volume Measurement:
-
Sacrifice the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to stain viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
-
Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine the extent of edema.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., SOD, MDA), inflammation (e.g., IL-1β, TNF-α), and apoptosis (e.g., TUNEL staining, Caspase-3 activity).[6][13]
This compound demonstrates significant therapeutic potential across a range of animal models. Intravenous and intraperitoneal administrations are common and effective, though the compound exhibits low oral bioavailability, necessitating higher doses for this route.[8][9][12] The protective effects of SalB are often mediated through its ability to combat oxidative stress, reduce inflammation, and inhibit apoptosis.[1][3][6] The protocols and data presented here serve as a comprehensive resource for designing and conducting preclinical studies to further explore the therapeutic applications of this compound. Further research is warranted to develop novel drug delivery strategies to overcome its challenges with bioavailability and chemical stability.[1]
References
- 1. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 4. Salvianolic acid B protects against acute and chronic liver injury by inhibiting Smad2C/L phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 6. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination and pharmacokinetic analysis of salvianolic acid B in rat blood and bile by microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioavailability of salvianolic acid B in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B reduced the formation of epidural fibrosis in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability of salvianolic acid B and effect on blood viscosities after oral administration of salvianolic acids in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Isolation of Isosalvianolic Acid B from Salvia miltiorrhiza
Application Notes
Isosalvianolic acid B, a prominent water-soluble bioactive compound derived from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention within the scientific and pharmaceutical communities.[1] Its potent antioxidant and anti-inflammatory properties underscore its therapeutic potential for a range of conditions, particularly cardiovascular diseases.[2][3][4] This document provides a comprehensive protocol for the efficient extraction and purification of this compound, tailored for researchers, scientists, and professionals in drug development.
The methodologies outlined herein are compiled from various validated studies and offer a selection of techniques to accommodate different laboratory settings and research objectives. The primary extraction methods covered include conventional reflux, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), each presenting distinct advantages in terms of efficiency and solvent consumption.[2][5] Purification is predominantly achieved through macroporous resin chromatography, a robust method for enriching and isolating this compound from the crude extract.[4]
Furthermore, this protocol includes quantitative data on expected yields and purity levels to guide researchers in optimizing their isolation strategy. Adherence to the detailed steps is crucial for achieving high-purity this compound suitable for subsequent in vitro and in vivo investigations.
Experimental Protocols
I. Raw Material Preparation
-
Sourcing and Identification: Obtain dried roots and rhizomes of Salvia miltiorrhiza. Ensure proper botanical identification to guarantee the quality and consistency of the starting material.
-
Drying: A study on the post-harvest drying process revealed that drying at temperatures between 130°C and 160°C can significantly increase the content of this compound.[6][7]
-
Pulverization: Grind the dried plant material into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
II. Extraction Methodologies
Researchers can select from the following extraction methods based on available equipment and desired efficiency.
A. Conventional Reflux Extraction
This traditional method is widely used but may be more time and solvent-intensive.
-
Solvent Selection: Prepare a 30-60% aqueous ethanol (B145695) solution.[4]
-
Extraction Process:
-
Mix the powdered Salvia miltiorrhiza with the solvent at a solid-to-liquid ratio of 1:10 (w/v).[4]
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool and filter to separate the extract from the plant residue.
-
Repeat the extraction process on the residue one to three more times to maximize yield.[4]
-
Combine the filtrates from all extractions.
-
-
Solvent Recovery: Concentrate the combined extract under reduced pressure to remove the ethanol.[4]
B. Ultrasound-Assisted Extraction (UAE)
UAE offers a more rapid and efficient alternative to conventional reflux.
-
Optimized Parameters:
-
Procedure:
-
Combine the powdered plant material and solvent in an extraction vessel.
-
Submerge the vessel in an ultrasonic bath and apply the specified parameters.
-
After extraction, filter the mixture to collect the liquid extract.
-
III. Purification by Macroporous Resin Chromatography
This step is critical for the selective isolation of this compound from the crude extract.
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., D101).[3]
-
Pre-treat the resin according to the manufacturer's instructions, typically involving sequential washing with ethanol and deionized water.
-
-
Column Packing and Equilibration:
-
Pack a chromatography column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it until the effluent is clear.
-
-
Sample Loading:
-
Adjust the pH of the concentrated crude extract to approximately 3-4.
-
Load the extract onto the equilibrated column at a controlled flow rate.
-
-
Elution:
-
Final Processing:
-
Concentrate the collected eluate under reduced pressure at a temperature between 40°C and 70°C.[4]
-
Dry the concentrated solution to obtain this compound powder.[4] A purity of over 60% can be achieved with this method.[4] For higher purity (up to 95%), further purification steps such as polyamide chromatography or high-performance liquid chromatography (HPLC) may be necessary.
-
IV. Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: ODS C18 column
-
Mobile Phase: Methanol - 5% acetic acid solution (35:65, v/v)
-
Detection Wavelength: 281 nm
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dissolve a known amount of the purified powder in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and generate a calibration curve to determine the concentration and purity of this compound in the sample.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Solid-to-Liquid Ratio (w/v) | Temperature (°C) | Time | Yield of this compound (mg/g) | Reference |
| Conventional Reflux | 60% Ethanol | 1:20 | Reflux | 2 hours x 2 | 28.76 | [5] |
| Ultrasound-Assisted | 60% Ethanol | 1:20 | 30 | 25 min | 33.93 | [5] |
Table 2: Purification Parameters and Outcomes
| Purification Method | Adsorbent | Elution Solvent | Purity Achieved | Yield | Reference |
| Macroporous Resin (D101) | D101 Resin | 20-50% Ethanol | >60% | >3% | [4] |
| Polyamide Chromatography | Polyamide | 60-80% Ethanol | >95% | - |
Visualization of Workflows and Signaling Pathways
Caption: Workflow for isolating this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isosalvianolic Acid B in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B, an isomer of the well-studied Salvianolic acid B, is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen). Like its counterpart, this compound is gaining attention for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the reliable quantification of this compound in various biological samples.
Chromatographic Methods
The chromatographic separation of this compound and its isomers can be challenging due to their similar physicochemical properties. Reversed-phase chromatography is the most common approach. In reversed-phase chromatography, the typical elution order is Salvianolic acid E, followed by Salvianolic acid B, and then this compound and Salvianolic acid L.[1]
HPLC-UV Method
A precise and reproducible HPLC method with UV detection can be employed for the quantification of salvianolic acids.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and aqueous phosphoric acid[2] |
| Detection | UV at 280 nm[2] |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
UPLC-MS/MS Method for Isomer Separation
For higher sensitivity, selectivity, and the ability to differentiate between isomers, a UPLC-MS/MS method is recommended. A validated UFLC-MS/MS method has been developed for the simultaneous determination of Salvianolic acid B and its stereoisomer, (7′R, 8′R, 8″S, 8‴S)-epi-salvianolic acid B, which can be adapted for this compound.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18 UPLC column (e.g., 1.7 µm particle size) |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences and concentrating the analyte.
1. Plasma and Serum: Protein Precipitation
This is a simple and rapid method for plasma and serum samples.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol (B129727) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase.
-
Inject into the HPLC or UPLC-MS/MS system.
2. Tissue Homogenates: Homogenization and Protein Precipitation
-
Accurately weigh the tissue sample (e.g., liver, kidney, heart).
-
Add homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Proceed with the protein precipitation protocol as described for plasma and serum, using an aliquot of the homogenate.
3. Urine: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This compound and its metabolites may be present in urine as glucuronide or sulfate (B86663) conjugates. Enzymatic hydrolysis is often necessary to quantify the total concentration.
-
To 500 µL of urine, add 50 µL of an internal standard solution and 50 µL of β-glucuronidase/arylsulfatase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate at 37 °C for 2-4 hours.
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB or C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
-
Evaporate the eluate to dryness and reconstitute as described above.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Salvianolic acid B, which can be used as a reference for establishing a validated method for this compound.
Table 1: Linearity and Range
| Analyte | Matrix | Method | Linear Range | Correlation Coefficient (r²) | Reference |
| Salvianolic acid B | Rat Plasma | HPLC-UV | 10.8 - 259.4 µg/mL | > 0.99 | [2] |
| Salvianolic acid B | Human Plasma | UPLC-MS/MS | 5 - 6000 ng/mL | > 0.99 | [3] |
| (7′R, 8′R, 8″S, 8‴S)-epi-salvianolic acid B | Rat Plasma | UFLC-MS/MS | Not specified | Not specified | [4] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Salvianolic acid B | Rat Plasma | HPLC-UV | < 7% | Not specified | Not specified | [2] |
| Salvianolic acid B | Human Plasma | UPLC-MS/MS | < 15% | < 15% | 85-115% | [3] |
Table 3: Recovery and Stability
| Analyte | Matrix | Method | Extraction Recovery (%) | Stability Notes | Reference |
| Salvianolic acid B | Rat Plasma | HPLC-UV | 71 - 83% | Stable during sample processing and storage at -20°C. | [2] |
| Salvianolic acid B | Human Plasma | UPLC-MS/MS | > 80% | Stable for 24h at room temp, 30 days at -80°C, and after 3 freeze-thaw cycles. | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathways Modulated by Salvianolic Acids
Salvianolic acids, including this compound, are known to modulate several key signaling pathways involved in cellular stress and inflammation.
Caption: Key signaling pathways modulated by salvianolic acids.
References
Application Notes and Protocols: Isosalvianolic Acid B in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B (Salvianolic acid B, Sal B) is a potent, water-soluble antioxidant derived from Salvia miltiorrhiza (Danshen), a herb used in traditional Chinese medicine.[1] Emerging research highlights its therapeutic potential in various diseases through its anti-inflammatory, anti-apoptotic, and anti-tumor activities.[2][3] A particularly promising avenue of investigation is the use of this compound in combination with other therapeutic agents to enhance efficacy and reduce potential side effects.[4] These application notes provide a summary of quantitative data from combination therapy studies and detailed protocols for key experimental procedures.
I. Quantitative Data from Combination Therapy Studies
The following tables summarize the synergistic effects of this compound in combination with various therapeutic agents.
Table 1: Combination of this compound and Celecoxib in Head and Neck Squamous Cell Carcinoma (HNSCC) [5]
| Treatment Group | Cell Viability (MTT Assay, % of Control) | Tumor Volume (in vivo xenograft, mm³) |
| Control | 100% | ~1200 |
| This compound (100 µM) | Decreased | Not specified |
| Celecoxib (10 µM) | Decreased | ~800 |
| This compound (50 µM) + Celecoxib (5 µM) | Significantly Decreased | ~400 |
Table 2: Combination of this compound and Triamcinolone (B434) Acetonide in Oral Submucous Fibrosis (OSF) [6][7]
| Treatment Group | Net Gain in Mouth Opening (mm) at 44 weeks | Improvement in Burning Sensation (VAS Score) |
| Triamcinolone Acetonide (TA) alone | 2.00 ± 1.21 | 3.05 ± 0.76 |
| This compound (SA-B) alone | 3.48 ± 2.23 | 4.96 ± 0.97 |
| TA + SA-B Combination | 5.50 ± 1.80 | 6.11 ± 0.93 |
Table 3: Combination of this compound and Mesenchymal Stem Cells (MSCs) in Rat Ischemic Stroke Model [8]
| Treatment Group | Infarct Size (% of hemisphere) | Neurological Deficit Score |
| Control (Ischemia/Reperfusion) | High | High |
| This compound alone | Reduced | Improved |
| MSCs alone | Reduced | Improved |
| This compound + MSCs | Significantly Reduced | Significantly Improved |
Table 4: Combination of this compound and Ginsenoside Rg1 in Rat Ischemic Stroke Model [9][10]
| Treatment Group | Infarct Volume (%) | Garcia Score (Day 7) |
| MCAO Model | High | Low |
| This compound (10 mg/kg) | 52.6 ± 3.9 | Improved |
| Ginsenoside Rg1 (10 mg/kg) | 53.0 ± 3.8 | Improved |
| This compound + Ginsenoside Rg1 (5:2 ratio) | 34.4 ± 9.3 | Significantly Improved |
II. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound in combination therapies.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for assessing the effect of this compound and a combination agent on cancer cell viability.[11][12]
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.
2. Materials:
-
HNSCC cell lines (e.g., JHU-022, JHU-013)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Combination agent stock solution (e.g., Celecoxib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer
3. Procedure:
-
Cell Seeding: Seed HNSCC cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of this compound, the combination agent, and the combination of both in complete medium. Remove the medium from the wells and add 100 µL of the respective treatments. Include a vehicle control (medium with solvent). Incubate for the desired treatment period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
B. Western Blot Analysis of NF-κB Signaling Pathway
This protocol is designed to analyze the effect of this compound on the activation of the NF-κB pathway, a key regulator of inflammation.[1]
1. Principle: Western blotting is used to detect specific proteins in a sample. Following treatment, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to proteins in the NF-κB pathway (e.g., p-p65, IκBα).
2. Materials:
-
Cells or tissue samples treated with this compound and/or a combination agent.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
3. Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
C. Apoptosis Detection (TUNEL Assay)
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.[2][4]
1. Principle: The TUNEL assay enzymatically labels the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled ends can then be visualized by fluorescence microscopy or flow cytometry.
2. Materials:
-
Cells grown on coverslips or tissue sections.
-
4% Paraformaldehyde in PBS (fixative).
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).
-
DAPI or Hoechst for nuclear counterstaining.
-
Fluorescence microscope.
3. Procedure:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the samples with the permeabilization solution for 20 minutes at room temperature.
-
TUNEL Staining: Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.
-
Washing: Wash the samples with PBS.
-
Nuclear Counterstaining: Stain the nuclei with DAPI or Hoechst for 15 minutes.
-
Mounting and Visualization: Mount the coverslips or tissue sections and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
D. Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of focal cerebral ischemia in rodents, a common model to study the neuroprotective effects of this compound.[13][14]
1. Principle: The Middle Cerebral Artery Occlusion (MCAO) model mimics human ischemic stroke by temporarily or permanently blocking blood flow to a specific brain region.
2. Materials:
-
Rodents (rats or mice).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
Nylon monofilament suture.
-
Heating pad to maintain body temperature.
3. Procedure:
-
Anesthesia: Anesthetize the animal and maintain anesthesia throughout the surgery.
-
Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Insert a nylon monofilament suture into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (optional): For a transient MCAO model, withdraw the suture after a defined period (e.g., 60-90 minutes) to allow for reperfusion. For a permanent MCAO model, leave the suture in place.
-
Closure: Close the incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
Outcome Assessment: Evaluate neurological deficits, infarct volume (using TTC staining), and other relevant parameters at specified time points after the procedure.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Anti-inflammatory action of this compound via NF-κB inhibition.
Caption: Antioxidant effect of this compound via the Nrf2/Keap1 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biotna.net [biotna.net]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Combination Effects of Salvianolic Acid B with Low Dose Celecoxib on Inhibition of Head and Neck Squamous Cell Carcinoma Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of salvianolic acid B combined with triamcinolone acetonide in the treatment of oral submucous fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical effectiveness of salvianolic acid B and triamcinolone acetonide in treatment of oral submucous fibrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potential effect of salvianolic acid B against rat ischemic brain injury in combination with mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurovascular protection of salvianolic acid B and ginsenoside Rg1 combination against acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergism of salvianolic acid B and ginsenoside Rg1 magnifies the therapeutic potency against ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. wvj.science-line.com [wvj.science-line.com]
- 14. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
Application of Isosalvianolic Acid B in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B (SalB), a potent water-soluble antioxidant derived from Salvia miltiorrhiza (Danshen), has demonstrated significant therapeutic potential across a spectrum of diseases, including cardiovascular conditions, neurological disorders, and various cancers.[1][2][3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to inflammation, apoptosis, and oxidative stress.[5][6][7][8] Despite its promising pharmacological profile, the clinical translation of SalB is hampered by inherent challenges such as poor chemical stability, low oral bioavailability, and rapid in vivo clearance.[3][9][10][11]
To overcome these limitations, advanced drug delivery systems have been explored to enhance the therapeutic efficacy of SalB. These systems aim to improve its pharmacokinetic profile, enable targeted delivery to specific tissues, and provide controlled release, thereby maximizing its therapeutic benefit while minimizing potential side effects.[1][2][11] This document provides a comprehensive overview of the application of SalB in various drug delivery systems, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation: Efficacy and Pharmacokinetics of SalB Formulations
The following tables summarize the quantitative data from preclinical studies on different SalB-loaded drug delivery systems, highlighting their impact on pharmacokinetic parameters and therapeutic outcomes.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Relative Bioavailability (%) | Reference |
| Free SalB | Sprague-Dawley Rats | 500 mg/kg (oral) | 0.9 | 45 | 257 | - | [12] |
| SalB-Phospholipid Complex Nanoparticles | Sprague-Dawley Rats | 450 mg/kg (oral) | 3.4 | 75 | 664 | 286 | [12] |
| SalB Immediate-Release Pellets | New Zealand White Rabbits | Single dose | Higher Cmax | Shorter Tmax & MRT | Lower AUC | - | [13] |
| SalB Micro-porous Osmotic Pump Pellets | New Zealand White Rabbits | Single dose | Lower Cmax | Prolonged Tmax & MRT | Significantly Higher AUC | - | [13] |
Table 2: Therapeutic Efficacy of this compound and its Formulations
| Disease Model | Formulation | Animal Model | Dosage | Key Findings | Reference |
| Neuropathic Pain | Free SalB | Rats | 100 mg/kg (i.p.) | Effective against mechanical hyperalgesia at 15 min. | [9][14] |
| Neuropathic Pain | SalB-loaded PEGylated Liposomes | Rats | 100 mg/kg (i.p.) | Increased and prolonged antihyperalgesic activity, significant at 45 min. | [9][14] |
| Subarachnoid Hemorrhage | Free SalB | Rats | 20 and 40 mg/kg (i.p.) | Significantly alleviated brain edema and improved neurological scores. | [15] |
| Colon Cancer | Free SalB | Mice | 10 and 20 mg/kg | Tumor suppression rates of 43.4% and 63.2%, respectively. | [1] |
| Ischemic Stroke | IGF1R-targeted Lipo/SAA* | Rats | 20 mg/kg (i.v.) | Infarct size of 13.5 ± 7.0% vs. 25.6 ± 2.0% in control. | [16][17] |
*Note: Data for Salvianolic Acid A (SAA) liposomes is included as a relevant example of a targeted liposomal system for a similar compound.
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound-loaded drug delivery systems based on published research.
Protocol 1: Preparation of this compound-Phospholipid Complex Loaded Nanoparticles
This protocol is adapted from a method designed to enhance the oral bioavailability of SalB.[12]
Materials:
-
This compound (SalB)
-
Phospholipids (B1166683) (e.g., soy lecithin)
-
Deionized water
-
Dialysis tubing (MWCO 8-14 kDa)
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonicator
-
High-pressure homogenizer (optional)
-
Lyophilizer
Procedure:
-
Preparation of the SalB-Phospholipid Complex:
-
Dissolve SalB and phospholipids in ethanol at a specific molar ratio (e.g., 1:2) in a round-bottom flask.
-
Stir the solution at a constant temperature (e.g., 40°C) for a specified time (e.g., 2 hours).
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain a thin film.
-
Hydrate the film with deionized water and stir for 1 hour to form the complex.
-
-
Formation of Nanoparticles:
-
The resulting suspension of the SalB-phospholipid complex can be further processed to form nanoparticles.
-
Sonication: Use a probe sonicator to reduce the particle size of the complex suspension.
-
High-Pressure Homogenization: For more uniform and smaller nanoparticles, pass the suspension through a high-pressure homogenizer for several cycles.
-
-
Purification and Lyophilization:
-
To remove free SalB and other impurities, dialyze the nanoparticle suspension against deionized water for 24-48 hours, with frequent changes of the dialysis medium.
-
Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage and characterization.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of SalB encapsulated within the nanoparticles using methods like HPLC after separating the nanoparticles from the aqueous phase by ultracentrifugation.
-
Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
In Vitro Release: Conduct drug release studies in simulated gastrointestinal fluids (e.g., simulated gastric fluid and simulated intestinal fluid) using a dialysis bag method.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol is based on the reverse-phase evaporation method, suitable for encapsulating water-soluble drugs like SalB.[14]
Materials:
-
This compound (SalB)
-
Soybean phosphatidylcholine
-
Cholesterol
-
DSPE-PEG2000 (for PEGylated liposomes)
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve soybean phosphatidylcholine and cholesterol (and DSPE-PEG2000 for PEGylated liposomes) in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration and Liposome (B1194612) Formation:
-
Dissolve SalB in PBS (pH 7.4).
-
Add the SalB solution to the flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
The mixture will form a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction and Homogenization:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated SalB by dialysis against PBS or by size exclusion chromatography.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS.
-
Encapsulation Efficiency: Quantify the encapsulated SalB using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol) and separating the lipid components.
-
Morphology: Observe the liposomes using TEM with negative staining.
-
In Vitro Release: Perform release studies using a dialysis method against PBS at 37°C.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with various intracellular signaling pathways. The following diagrams illustrate these pathways and a general workflow for developing SalB drug delivery systems.
Signaling Pathways Modulated by this compound
SalB has been shown to exert its anticancer, anti-inflammatory, and neuroprotective effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
General Workflow for Development and Evaluation of SalB Drug Delivery Systems
The development of a novel drug delivery system for SalB typically follows a structured experimental workflow from initial formulation to preclinical evaluation.
Caption: Experimental workflow for SalB drug delivery system development.
Conclusion
The use of advanced drug delivery systems presents a promising strategy to overcome the inherent limitations of this compound and unlock its full therapeutic potential. Formulations such as nanoparticles and liposomes have been shown to significantly improve its bioavailability and therapeutic efficacy in preclinical models. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the development of novel SalB-based therapeutics. Further research, including well-designed preclinical and clinical studies, is warranted to translate these promising findings into effective clinical applications.[3][5]
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. Possible applications of salvianolic acid B against different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible applications of salvianolic acid B against different cancers [explorationpub.com]
- 8. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 12. Enhanced oral bioavailability of salvianolic acid B by phospholipid complex loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of targeted liposomes-based salvianolic acid A for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Improving the Oral Bioavailability of Isosalvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosalvianolic acid B, a potent antioxidant and the most abundant water-soluble bioactive compound in Salvia miltiorrhiza, exhibits significant therapeutic potential. However, its clinical application via oral administration is hampered by extremely low bioavailability, primarily due to poor absorption and rapid elimination.[1][2] This document provides detailed application notes and experimental protocols for various techniques aimed at enhancing the oral bioavailability of this compound. The strategies covered include advanced formulation techniques such as the development of phospholipid complexes and nanoformulations, the use of absorption enhancers, and a discussion on the potential of structural modification. This guide is intended to provide researchers with the necessary information to design and execute studies to improve the oral delivery of this promising therapeutic agent.
Introduction: The Challenge of this compound's Oral Bioavailability
This compound has demonstrated a wide array of pharmacological activities.[2] Despite these promising therapeutic effects, its oral bioavailability is reported to be very low, in the range of 2.3% in rats and 1.07% in dogs.[2] This poor oral absorption is attributed to several factors, including its high water solubility, extensive first-pass metabolism, and rapid elimination from the body.[1][2] Overcoming these hurdles is critical for the development of effective oral dosage forms of this compound.
Advanced Formulation Strategies
Phospholipid Complexes
The formation of a phospholipid complex can significantly enhance the lipophilicity of hydrophilic drugs like this compound, thereby improving its ability to permeate the gastrointestinal membrane.
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Relative Bioavailability (%) | Reference |
| This compound | Rat | 0.9 | 45 | 257 | 100 | [3] |
| This compound - Phospholipid Complex Nanoparticles | Rat | 3.4 | 75 | 664 | 286 | [3] |
This protocol describes the solvent evaporation method for preparing an this compound-phospholipid complex.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Anhydrous ethanol (B145695)
-
N-hexane
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and soybean phosphatidylcholine in a molar ratio of 1:1 in anhydrous ethanol in a round-bottom flask.
-
Stir the solution at a constant temperature (e.g., 40°C) for a specified time (e.g., 2 hours) to ensure complete interaction.
-
Remove the ethanol using a rotary evaporator under reduced pressure to obtain a thin film.
-
Further dry the film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid is the this compound-phospholipid complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) to confirm its formation.
Nanoformulations
Encapsulating this compound or its phospholipid complex into nanoparticles can further improve its oral bioavailability by protecting it from degradation in the gastrointestinal tract, increasing its surface area for absorption, and facilitating its transport across the intestinal epithelium.
This protocol details the preparation of nanoparticles encapsulating the previously formed phospholipid complex using a solvent evaporation method.
Materials:
-
This compound-phospholipid complex
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve the this compound-phospholipid complex and PLGA in dichloromethane to form the oil phase.
-
Dissolve PVA in deionized water to form the aqueous phase.
-
Add the oil phase to the aqueous phase under high-speed homogenization to form an oil-in-water (O/W) emulsion.
-
Stir the emulsion on a magnetic stirrer at room temperature for several hours to allow for the evaporation of dichloromethane and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unencapsulated drug and surfactant.
-
Lyophilize the nanoparticles to obtain a dry powder for storage and further use.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Use of Absorption Enhancers
Co-administration of this compound with absorption enhancers can improve its permeability across the intestinal epithelium. Chitosan (B1678972), a natural polysaccharide, has been shown to be an effective absorption enhancer.
| Formulation | Animal Model | Method | Result | Reference |
| This compound with Chitosan (100 kDa) | In vivo (Rat) | Oral co-administration | 4.25-fold increase in AUC₀-∞ | |
| This compound with Chitosan Nanoparticles (3 kDa) | In vivo (Rat) | Oral co-administration | 16.03-fold increase in AUC₀-∞ |
This protocol describes the ionic gelation method for preparing chitosan nanoparticles.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with gentle stirring to obtain a chitosan solution.
-
Prepare an aqueous solution of TPP.
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.
-
Nanoparticles are formed spontaneously via ionic gelation between the positively charged chitosan and the negatively charged TPP.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.
-
This compound can be incorporated by dissolving it in the chitosan solution before the addition of TPP.
-
Characterize the nanoparticles for size, zeta potential, and morphology.
Structural Modification (A Prospective Approach)
Altering the chemical structure of this compound to create more lipophilic prodrugs is a promising, albeit less explored, strategy to enhance its oral bioavailability. Esterification of the carboxylic acid or phenolic hydroxyl groups is a common prodrug approach.[4] These ester prodrugs would have increased lipophilicity, facilitating passive diffusion across the intestinal membrane. Once absorbed, they would be hydrolyzed by endogenous esterases to release the active this compound.
Note: To date, specific and detailed protocols for the synthesis and in vivo evaluation of this compound prodrugs are not widely available in the public literature. Researchers interested in this approach would need to undertake de novo synthesis and characterization studies.
In Vitro and In Vivo Evaluation Protocols
In Vitro Permeability Assay: Caco-2 Cell Model
The Caco-2 cell monolayer is a well-established in vitro model that mimics the human intestinal epithelium and is used to predict the oral absorption of drugs.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Add the this compound formulation to the apical (AP) side of the Transwell®.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
To assess active efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of this compound formulations.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Fasting: Fast the rats overnight with free access to water before drug administration.
-
Drug Administration:
-
Oral Group: Administer the this compound formulation orally via gavage.
-
Intravenous Group: Administer a solution of this compound intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Signaling Pathways and Mechanisms of Absorption
The absorption of this compound is thought to occur primarily in the ileum.[5] Proposed mechanisms include paracellular transport (movement between cells) and fluid-phase endocytosis (engulfment by cells).[6] Notably, this compound is not a substrate for the major efflux transporter P-glycoprotein (P-gp), which is advantageous for its absorption.[5]
Its metabolism involves several pathways, including methylation, ester bond hydrolysis, sulfonation, and glucuronidation.[5] this compound has been shown to inhibit cytochrome P450 enzymes CYP3A4 and CYP1A2 and induce glutathione (B108866) S-transferase (GST) expression.[7] It also inhibits UGT1A1-mediated glucuronidation.[8]
Visualizations
Caption: Workflow for preparing this compound-phospholipid complex and nanoparticles.
Caption: Proposed intestinal absorption and metabolism pathways for this compound.
References
- 1. Bioavailability of salvianolic acid B and effect on blood viscosities after oral administration of salvianolic acids in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability of salvianolic acid B in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food Additives Inhibit Intestinal Drug Transporters but Have Limited Effect on In Vitro Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B Strikes Back: New Evidence in the Modulation of Expression and Activity of Matrix Metalloproteinase 9 in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification and pharmacokinetic studies of metabolites of salvianolic acid B after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
In Vitro Assays to Assess the Antioxidant Activity of Isosalvianolic Acid B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Accumulating evidence suggests that this compound possesses potent antioxidant properties, primarily attributed to its unique chemical structure featuring multiple hydroxyl groups that can effectively scavenge free radicals.[1] These antioxidant capabilities underpin its therapeutic potential in various conditions associated with oxidative stress, including cardiovascular and neurodegenerative diseases.
This document provides detailed application notes and standardized protocols for a panel of common in vitro assays to rigorously evaluate the antioxidant activity of this compound. The assays described herein—DPPH, ABTS, FRAP, ORAC, and the cell-based CAA assay—offer a multi-faceted approach to characterizing its antioxidant profile, from direct radical scavenging to cellular efficacy.
Data Presentation: Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various assays. The following tables summarize the available data, providing a comparative overview of its efficacy against common antioxidant standards such as Trolox and Vitamin C.
| Assay | Parameter | This compound | Vitamin C (Ascorbic Acid) | Trolox | Reference |
| DPPH Radical Scavenging Activity | EC₅₀ (µg/mL) | ~1.81 | ~2.0 | Not specified | [2] |
| ABTS Radical Cation Scavenging Activity | EC₅₀ (µg/mL) | ~1.43 | Not specified | Not specified | [3] |
| ABTS Radical Cation Scavenging Activity | VCEAC (mg/100mL) | 18.59 | 10.00 | Not specified | [3] |
| FRAP (Ferric Reducing Antioxidant Power) | Not specified | Data not available | Data not available | Data not available | |
| ORAC (Oxygen Radical Absorbance Capacity) | Not specified | Data not available | Data not available | Data not available | |
| CAA (Cellular Antioxidant Activity) | Not specified | Data not available | Data not available | Data not available |
EC₅₀: Half-maximal effective concentration. VCEAC: Vitamin C equivalent antioxidant capacity.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant activity of this compound involves a series of sequential steps from sample preparation to data analysis, as depicted in the diagram below.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Keep the solution in a dark bottle at 4°C.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The EC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (B145695) or water
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the Trolox standard.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for the standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions.
-
Prepare a standard curve using ferrous sulfate (e.g., 100-2000 µM).
-
-
Assay Procedure:
-
Add 10 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).
-
Prepare a stock solution of Trolox and perform serial dilutions for the standard curve.
-
-
Sample Preparation:
-
Dissolve this compound in phosphate buffer and prepare a series of dilutions.
-
-
Assay Procedure:
-
To each well of a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate reader should be maintained at 37°C.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It uses a cell-permeable fluorescent probe, DCFH-DA, which is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent DCF. Antioxidants can reduce the rate of DCF formation.[4]
Materials:
-
This compound
-
HepG2 or Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (peroxyl radical initiator)
-
Quercetin (as a standard)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Seed HepG2 or Caco-2 cells in a black 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Treatment:
-
When cells are confluent, remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or Quercetin standard in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and add medium containing DCFH-DA. Incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the extracellular probe.
-
Add AAPH solution to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour (excitation ~485 nm, emission ~538 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as Quercetin equivalents (QE).
-
Signaling Pathway
This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1] Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's endogenous antioxidant defenses.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive in vitro evaluation of the antioxidant activity of this compound. By employing a combination of chemical and cell-based assays, researchers can obtain a detailed understanding of its mechanisms of action, from direct radical scavenging to the modulation of cellular antioxidant defenses. This information is critical for the continued development and application of this compound as a potential therapeutic agent for oxidative stress-related diseases.
References
Unraveling the Molecular Impact of Isosalvianolic Acid B: A Guide to Western Blot Analysis of Affected Signaling Pathways
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isosalvianolic acid B (Sal B), a potent bioactive compound extracted from Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Understanding the molecular mechanisms underlying these therapeutic properties is crucial for its development as a potential therapeutic agent. This document provides a comprehensive guide to utilizing Western blot analysis for investigating the impact of this compound on key cellular signaling pathways. It includes detailed experimental protocols, a summary of expected quantitative changes in key signaling proteins, and visual representations of the affected pathways and experimental workflow.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Western blot analysis has been instrumental in elucidating these mechanisms. The primary pathways affected include:
-
MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival. Sal B has been shown to inhibit the phosphorylation of MEK and ERK, key components of this pathway.[4][5][6]
-
p38 MAPK and JNK Pathways: These stress-activated protein kinase pathways are involved in inflammation and apoptosis. Sal B can suppress the phosphorylation of p38 and JNK.[4][5][7]
-
PI3K/Akt Pathway: This pathway plays a critical role in cell growth, survival, and metabolism. Sal B has been observed to modulate the phosphorylation of PI3K and Akt, often leading to the inhibition of downstream targets like mTOR.[8][9][10][11]
-
NF-κB Pathway: A key regulator of inflammation, the NF-κB pathway is often inhibited by Sal B, which can prevent the phosphorylation and degradation of IκB and subsequent nuclear translocation of NF-κB.[8][11][12]
-
TGF-β/Smad Pathway: Involved in fibrosis and cell differentiation, this pathway's activation can be attenuated by Sal B through the inhibition of Smad2/3 phosphorylation.[4][13]
-
SIRT1 and JAK2/STAT3 Pathways: Sal B has also been shown to activate the SIRT1 pathway, which is involved in cellular stress resistance and longevity, and the JAK2/STAT3 pathway, which is important for cell proliferation and differentiation.[14][15][16][17]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key signaling proteins upon treatment with this compound, as determined by Western blot analysis. The data is compiled from various studies and represents a general trend. Specific results may vary depending on the cell type, experimental conditions, and concentration of this compound used.
Table 1: Effect of this compound on MAPK Signaling Pathways
| Target Protein | Upstream Activator | Downstream Target/Function | Expected Change with Sal B Treatment |
| p-MEK | Raf | ERK | ↓[4][6] |
| p-ERK1/2 | MEK | Proliferation, Differentiation | ↓[4][5][13] |
| p-MKK3/6 | ASK1, TAK1 | p38 MAPK | ↓[6] |
| p-p38 | MKK3/6 | Inflammation, Apoptosis | ↓[4][5] |
| p-JNK | MKK4/7 | Apoptosis, Inflammation | ↓[5][7] |
Table 2: Effect of this compound on PI3K/Akt and NF-κB Signaling Pathways
| Target Protein | Upstream Activator | Downstream Target/Function | Expected Change with Sal B Treatment |
| p-PI3K | Receptor Tyrosine Kinases | Akt | ↓ or ↑ (context-dependent)[10][15][18][19] |
| p-Akt | PI3K, PDK1 | mTOR, Cell Survival | ↓ or ↑ (context-dependent)[9][10][11][20] |
| p-mTOR | Akt | Protein Synthesis, Autophagy | ↓[9][11] |
| p-IκBα | IKK | NF-κB | ↓[12] |
| Nuclear NF-κB p65 | IκBα degradation | Inflammatory Gene Expression | ↓[11][12] |
Table 3: Effect of this compound on Other Key Signaling Pathways
| Target Protein | Upstream Activator | Downstream Target/Function | Expected Change with Sal B Treatment |
| p-Smad2/3 | TGF-β Receptor | Fibrosis | ↓[4][13] |
| SIRT1 | - | Deacetylation of proteins (e.g., FOXO1) | ↑[14][15] |
| Ac-FOXO1 | - | Apoptosis | ↓[14] |
| p-JAK2 | Cytokine Receptors | STAT3 | ↑[16] |
| p-STAT3 | JAK2 | Gene expression for proliferation | ↑[16] |
| Bcl-2 | - | Anti-apoptotic | ↑[14][20] |
| Bax | - | Pro-apoptotic | ↓[14][20] |
| Cleaved Caspase-3 | - | Apoptosis execution | ↓[7][13] |
Experimental Protocols
This section provides detailed methodologies for performing Western blot analysis to investigate the effects of this compound on cellular signaling pathways.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., RAW264.7 macrophages, A549 lung cancer cells, or H9c2 cardiomyocytes) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.[13][21]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 25, 50, 100 µM).[13]
-
Cell Treatment:
-
For experiments investigating the inhibitory effects of Sal B on stimulated pathways, pre-treat the cells with various concentrations of Sal B for a specific duration (e.g., 1-24 hours) before adding a stimulating agent (e.g., LPS, TGF-β1, or H₂O₂).[5][12][16]
-
For experiments assessing the direct effect of Sal B, treat the cells with Sal B for the desired time points.
-
Include appropriate vehicle controls (e.g., medium with DMSO) and untreated controls.
-
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[22]
-
Lysis Buffer Addition: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[22][23]
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube.[24]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[22][24]
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay method such as the Bradford or bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[24] This ensures equal loading of protein for each sample.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[21][25]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[22]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-p-ERK, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[22]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody. It is crucial to probe for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.[4]
Visualizations
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
Logical Relationship Diagram
Caption: this compound's mechanism of action.
References
- 1. Mechanism of action of salvianolic acid B by module-based network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Salvianolic acid B inhibits autophagy and activation of hepatic stellate cells induced by TGF-β1 by downregulating the MAPK pathway [frontiersin.org]
- 6. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
- 9. Salvianolic acid B improves autophagic dysfunction and decreases the apoptosis of cholesterol crystal-induced macrophages via inhibiting the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B inhibits glycolysis in oral squamous cell carcinoma via targeting PI3K/AKT/HIF-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salvianolic acid B acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salvianolic acid B attenuates apoptosis and inflammation via SIRT1 activation in experimental stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Salvianolic Acid B Protects Intervertebral Discs from Oxidative Stress-Induced Degeneration via Activation of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Salvianolic Acid B Prevents Iodinated Contrast Media-Induced Acute Renal Injury in Rats via the PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Sample preparation for western blot | Abcam [abcam.com]
- 25. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Unveiling the Pro-Apoptotic Potential of Isosalvianolic Acid B: A Detailed Guide to Flow Cytometry Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B (Salvianolic acid B), a potent antioxidant compound extracted from Salvia miltiorrhiza, has garnered significant attention in oncological research for its demonstrated ability to induce apoptosis in a variety of cancer cell lines. This application note provides a comprehensive guide to analyzing the pro-apoptotic effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The following sections detail the underlying principles, experimental protocols, data interpretation, and visualization of the cellular pathways involved.
Principle of Apoptosis Detection by Flow Cytometry
The most common method for assessing apoptosis by flow cytometry involves the dual staining of cells with Annexin V and Propidium Iodide (PI).
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By analyzing the fluorescence signals from both Annexin V and PI, flow cytometry can distinguish between four distinct cell populations:
-
Live cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).
Data Presentation: Quantitative Analysis of Apoptosis
The pro-apoptotic effects of this compound are typically dose- and time-dependent. The following table summarizes representative data from a study on human non-small cell lung cancer (A549) cells treated with varying concentrations of this compound for 24 hours.[1]
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 95.2 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 25 | 85.6 ± 2.1 | 8.9 ± 1.2 | 4.5 ± 0.7 | 13.4 ± 1.9 |
| This compound | 50 | 72.3 ± 3.4 | 15.8 ± 2.5 | 10.9 ± 1.8 | 26.7 ± 4.3 |
| This compound | 100 | 58.9 ± 4.2 | 25.1 ± 3.1 | 15.0 ± 2.2 | 40.1 ± 5.3 |
Data are presented as mean ± standard deviation from triplicate experiments. The total apoptotic cells are the sum of early and late apoptotic/necrotic cells.
Experimental Protocols
This section provides a detailed methodology for the analysis of apoptosis in cells treated with this compound using Annexin V and PI staining followed by flow cytometry.
Materials
-
This compound (Salvianolic acid B)
-
Cell line of interest (e.g., A549, HXO-RB44, MG63)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
Microcentrifuge tubes
Cell Treatment
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
Cell Staining and Flow Cytometry Analysis
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization or cell scraping.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral overlap.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Isosalvianolic acid B as a potential therapeutic for ischemia-reperfusion injury
Application Notes and Protocols for Researchers
Introduction: Isosalvianolic acid B (Salvianolic acid B, Sal B), a potent antioxidant compound extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion (I/R) injury.[1][2][3][4][5][6] This complex pathological condition, characterized by initial tissue damage due to blood supply interruption followed by exacerbation upon blood flow restoration, underlies the pathology of numerous cardiovascular and cerebrovascular diseases.[3] Sal B's multifaceted protective effects are attributed to its robust anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][5][7][8][9][10]
These application notes provide a comprehensive overview of the mechanisms of action of this compound in the context of I/R injury and detailed protocols for its investigation in preclinical research settings.
Mechanism of Action
This compound exerts its protective effects against ischemia-reperfusion injury through the modulation of several key signaling pathways:
-
Anti-inflammatory Pathways: Sal B has been shown to inhibit inflammatory responses by downregulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[11] This inhibition leads to a reduction in the activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2][7][11][12]
-
Antioxidant Pathways: A primary mechanism of Sal B's protective action is its ability to combat oxidative stress. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][9][13] This leads to a reduction in reactive oxygen species (ROS) and lipid peroxidation.
-
Pro-survival Pathways: Sal B promotes cell survival by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][14] This pathway is crucial for inhibiting apoptosis and promoting cell growth and proliferation.
-
Mitochondrial Protection: Recent studies have highlighted Sal B's role in preserving mitochondrial function. It has been found to upregulate Sirtuin 3 (SIRT3), which in turn reduces mitochondrial ROS (mtROS) and inhibits the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[15]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in various models of ischemia-reperfusion injury.
Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury Markers in Rats
| Parameter | Control (I/R) Group | Sal B Treated Group (Dose) | Percentage Change | Reference |
| Myocardial Infarct Size | High | Significantly Reduced | Varies with dose | [1][7] |
| CK-MB Levels | Elevated | Significantly Decreased | Varies with dose | [1][7][16] |
| LDH Levels | Elevated | Significantly Decreased | Varies with dose | [1][7][8] |
| cTnI Levels | Elevated | Significantly Decreased | Varies with dose | [1][16] |
| LVEF (%) | Decreased | Significantly Increased | Varies with dose | [1] |
| LVFS (%) | Decreased | Significantly Increased | Varies with dose | [1] |
| +dp/dt max | Decreased | Significantly Increased | Varies with dose | [1] |
| -dp/dt max | Increased | Significantly Decreased | Varies with dose | [1] |
| TNF-α Levels | Elevated | Significantly Decreased (15 and 60 mg/kg) | Dose-dependent | [7] |
| IL-18 Levels | Elevated | Significantly Decreased (15 and 60 mg/kg) | Dose-dependent | [7] |
| IL-1β Levels | Elevated | Significantly Decreased (15 and 60 mg/kg) | Dose-dependent | [7] |
| HMGB1 Levels | Elevated | Significantly Decreased (15 and 60 mg/kg) | Dose-dependent | [7] |
CK-MB: Creatine Kinase-MB Isoenzyme, LDH: Lactate Dehydrogenase, cTnI: Cardiac Troponin I, LVEF: Left Ventricular Ejection Fraction, LVFS: Left Ventricular Fractional Shortening, +dp/dt max: Maximum rate of pressure increase in the left ventricle, -dp/dt max: Maximum rate of pressure decrease in the left ventricle, TNF-α: Tumor Necrosis Factor-alpha, IL-18: Interleukin-18, IL-1β: Interleukin-1beta, HMGB1: High Mobility Group Box 1.
Table 2: Effects of this compound on Cerebral Ischemia-Reperfusion Injury Markers
| Parameter | Control (I/R) Group | Sal B Treated Group (Dose) | Percentage Change | Reference |
| Infarct Volume | High | Significantly Reduced (30 mg/kg) | Significant reduction | [12] |
| Neurological Deficit Score | High | Significantly Improved (30 mg/kg) | Significant improvement | [12] |
| Brain Edema | Present | Significantly Attenuated (30 mg/kg) | Significant attenuation | [12] |
| TLR4 Expression | Upregulated | Significantly Downregulated | Significant downregulation | [11][12] |
| p-p38 MAPK Expression | Upregulated | Significantly Downregulated | Significant downregulation | [12] |
| p-JNK Expression | Upregulated | Significantly Downregulated | Significant downregulation | [12] |
| NF-κB Nuclear Translocation | Increased | Significantly Reduced | Significant reduction | [11][12] |
| IL-1β Expression | Upregulated | Significantly Downregulated | Significant downregulation | [11][12] |
TLR4: Toll-like receptor 4, p-p38 MAPK: Phosphorylated-p38 mitogen-activated protein kinase, p-JNK: Phosphorylated c-Jun N-terminal kinases, NF-κB: Nuclear factor-kappa B, IL-1β: Interleukin-1beta.
Table 3: Effects of this compound on Renal Ischemia-Reperfusion Injury Markers in Rats
| Parameter | Control (I/R) Group | Sal B Treated Group (Dose) | Percentage Change | Reference |
| SOD Activity | Decreased | Significantly Increased (20 and 40 mg/kg) | Dose-dependent increase | [14] |
| CAT Activity | Decreased | Significantly Increased (20 and 40 mg/kg) | Dose-dependent increase | [14] |
| GSH Content | Decreased | Significantly Increased (20 and 40 mg/kg) | Dose-dependent increase | [14] |
| MDA Levels | Increased | Significantly Decreased (20 and 40 mg/kg) | Dose-dependent decrease | [14] |
SOD: Superoxide Dismutase, CAT: Catalase, GSH: Glutathione, MDA: Malondialdehyde.
Mandatory Visualizations
Here are the diagrams illustrating the key signaling pathways and a general experimental workflow for studying this compound.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for I/R injury studies.
Experimental Protocols
1. In Vivo Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes the induction of myocardial I/R injury in rats, a commonly used model to study the cardioprotective effects of therapeutic agents.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Anesthetic (e.g., ketamine)
-
Surgical instruments
-
Ventilator
-
Suture material
Procedure:
-
Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature. Intubate the trachea and provide artificial ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia: Maintain the ligation for a specified period (e.g., 30 minutes) to induce myocardial ischemia.
-
Reperfusion: Release the ligature to allow blood flow to resume, initiating the reperfusion phase (e.g., 24 hours).
-
Treatment: Administer this compound (e.g., 15-60 mg/kg, intraperitoneally or intravenously) at a designated time point (e.g., before ischemia, at the onset of reperfusion). A vehicle control group should be included.
-
Endpoint Analysis: After the reperfusion period, collect blood and heart tissue for analysis of infarct size, cardiac function, and biochemical markers as listed in Table 1.
2. In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol details the OGD/R model in cultured cells, which simulates the conditions of ischemia-reperfusion at the cellular level.
Materials:
-
Relevant cell line (e.g., H9c2 cardiomyocytes, PC12 neuronal cells)
-
Cell culture medium (e.g., DMEM)
-
Glucose-free medium
-
Hypoxic chamber or incubator
-
This compound
-
Reagents for cell viability, apoptosis, and ROS assays
Procedure:
-
Cell Culture: Culture the cells to a desired confluency in standard culture medium.
-
Oxygen-Glucose Deprivation (OGD): Replace the standard medium with glucose-free medium and place the cells in a hypoxic environment (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).
-
Reoxygenation: Return the cells to standard culture medium and a normoxic incubator (95% air, 5% CO2) to initiate reoxygenation.
-
Treatment: Add this compound to the culture medium at various concentrations at a specified time (e.g., before OGD, during reoxygenation).
-
Cell-based Assays: After a designated reoxygenation period (e.g., 24 hours), perform assays to assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase-3 activity), and intracellular ROS levels (e.g., DCFH-DA staining).
3. Western Blot Analysis for Protein Expression
This protocol is for quantifying the expression levels of key proteins in the signaling pathways affected by this compound.
Materials:
-
Tissue or cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-TLR4, anti-p-Akt, anti-Nrf2, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction and Quantification: Lyse the tissue or cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
This compound demonstrates significant therapeutic potential for the treatment of ischemia-reperfusion injury. Its multimodal mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further drug development. The protocols and data presented here provide a framework for researchers to investigate and validate the efficacy of this compound in preclinical models of I/R injury. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models [frontiersin.org]
- 11. Salvianolic Acid B Ameliorates Cerebral Ischemia/Reperfusion Injury Through Inhibiting TLR4/MyD88 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic Acid A Protects Against Oxidative Stress and Apoptosis Induced by Intestinal Ischemia-Reperfusion Injury Through Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Attenuation of renal ischemic reperfusion injury by salvianolic acid B via suppressing oxidative stress and inflammation through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvianolic acid B alleviated myocardial ischemia-reperfusion injury via modulating SIRT3-mediated crosstalk between mitochondrial ROS and NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect and mechanism of salvianolic acid B on the myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Angiogenic Effects of Isosalvianolic Acid B
Introduction
Isosalvianolic acid B (Sal B), a potent, water-soluble antioxidant derived from Salvia miltiorrhiza (Danshen), has demonstrated significant pharmacological activity in modulating angiogenesis.[1] The effects of Sal B are notably context-dependent, exhibiting both anti-angiogenic and pro-angiogenic properties depending on the physiological environment. In oncological contexts, Sal B has been shown to inhibit tumor growth by suppressing angiogenesis through the downregulation of key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-2).[2][3][4] Conversely, in studies related to tissue repair and ischemia, Sal B promotes neovascularization, which is crucial for restoring blood flow and facilitating healing.[1][5][6] This dual capability makes this compound a compelling subject for research in both cancer therapeutics and regenerative medicine. These notes provide an overview of its effects, relevant signaling pathways, and detailed protocols for investigation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of angiogenesis as reported in preclinical studies.
Table 1: Anti-Angiogenic Effects of this compound in Cancer Models
| Experimental Model | Compound/Treatment | Dosage/Concentration | Key Findings | Reference |
| Ehrlich Solid Carcinoma (ESC) in mice | This compound | 10 and 20 mg/kg | Reduced tumor volume by 43.4% and 63.2% respectively. Significantly decreased tumor tissue expression of VEGF and COX-2. | [2] |
| MCF-7 Human Breast Cancer Cells | This compound | 0 - 1.0 mg/mL | Reduced cell viability in a concentration- and time-dependent manner. IC50 values were 4.5, 4.9, and 4.6 mg/mL at 24, 48, and 72 hours, respectively. | [3] |
| Oral Squamous Cell Carcinoma | This compound | Not specified | Inhibited the expression of angiogenesis-related genes including HIF-1α, TGF-β1, COX-2, HGF, and MMP9. | [7] |
Table 2: Pro-Angiogenic Effects of this compound in Ischemia and Tissue Repair Models
| Experimental Model | Compound/Treatment | Dosage/Concentration | Key Findings | Reference |
| Myocardial Ischemia (MI) in mice | This compound | Not specified | Upregulated expressions of VEGF and Platelet-Derived Growth Factor (PDGF); promoted migration and tube formation of HUVECs. | [5] |
| Ischemic Stroke Rats (MCAO model) | This compound | Low and high doses | Increased expression of VEGF and VEGF receptor 2 (VEGFR2); enhanced phosphorylation of Akt and mTOR. | [1] |
| Cerebral Small Vessel Disease Rats | This compound | Not specified | Upregulated STAT3 phosphorylation, inducing VEGF and VEGFR2 expression. | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound & Ferulic Acid | Not specified | Synergistically increased expression of vegfr2, vegfr1, vegf-a, and vegf-b. | [9] |
| Hind Limb Ischemia in mice | This compound | Not specified | Improved blood perfusion and capillary density; promoted M2 macrophage polarization via the SIRT1/PI3K/Akt pathway. | [10] |
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathways and experimental procedures are provided below using the DOT language.
Caption: Anti-Angiogenic signaling cascade of this compound in a tumor context.
Caption: Pro-Angiogenic signaling cascade of this compound in an ischemic context.
Caption: A generalized experimental workflow for studying the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Cell Viability (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as MCF-7.[3]
-
Cell Culture: Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) mix at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 5 x 10³ cells per well in 200 µL of medium into 96-well plates.
-
Treatment: After 24 hours, treat cells with serial dilutions of sterile this compound (e.g., 0 to 1.0 mg/mL). Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 50 µL of MTT solution (1 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Discard the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the cell proliferation inhibition rate using the formula: Inhibition (%) = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] * 100.
In Vitro Angiogenesis (HUVEC Tube Formation Assay)
This assay evaluates the ability of this compound to promote or inhibit the formation of capillary-like structures by endothelial cells.[5][11]
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with various concentrations of this compound. For pro-angiogenic studies, a positive control like VEGF can be used. For anti-angiogenic studies, co-treatment with a pro-angiogenic factor may be necessary.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Imaging: Visualize the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using imaging software (e.g., ImageJ).
In Vivo Tumor Xenograft Model
This protocol assesses the anti-angiogenic and anti-tumor effects of this compound in a living organism.[3][4]
-
Animal Model: Use female Swiss albino or immunodeficient mice.
-
Tumor Induction: Subcutaneously inject a suspension of tumor cells (e.g., 2.5 x 10⁶ Ehrlich solid carcinoma cells) into the flank of each mouse.
-
Treatment: Once tumors are palpable, randomize mice into groups: vehicle control, this compound (e.g., 10-20 mg/kg/day, via gavage or intraperitoneal injection), and a positive control (e.g., cisplatin).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the animals and excise the tumors.
-
Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry for angiogenic markers (VEGF, CD31) and apoptosis markers (Caspase-3).[3][4]
Immunohistochemistry (IHC)
This protocol is used to detect the expression and localization of specific proteins (e.g., VEGF, COX-2) within tumor tissues.[3]
-
Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against the target protein (e.g., anti-VEGF, anti-COX-2) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen substrate like DAB, which produces a brown precipitate.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images with a light microscope and quantify the staining intensity and percentage of positive cells using image analysis software.
References
- 1. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salvianolic acid B promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
- 7. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 8. Salvianolic acid B recovers cognitive deficits and angiogenesis in a cerebral small vessel disease rat model via the STAT3/VEGF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B and ferulic acid synergistically promote angiogenesis in HUVECs and zebrafish via regulating VEGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Salvianolic acid B promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isosalvianolic Acid B in Cell Migration and Invasion Assays
Introduction
Isosalvianolic acid B, also known as Salvianolic acid B (Sal B), is a prominent water-soluble bioactive compound extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1] This natural phenolic acid has garnered significant attention in cancer research due to its multifaceted anti-tumor properties, which include inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.[2][3][4] Of particular interest to drug development professionals is its demonstrated ability to inhibit cancer cell migration and invasion, key processes in tumor metastasis.[1] These application notes provide detailed protocols for assessing the efficacy of this compound in two standard in vitro assays: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.
Mechanism of Action: Inhibition of Metastasis-Related Pathways
This compound exerts its anti-metastatic effects by modulating multiple intracellular signaling pathways that are often deregulated in cancer.[2][3] Key mechanisms include:
-
Inhibition of Epithelial-Mesenchymal Transition (EMT) : EMT is a crucial process that allows cancer cells to gain migratory and invasive capabilities.[4][5] this compound has been shown to inhibit EMT by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and Vimentin.[6]
-
Modulation of PI3K/Akt and MAPK Pathways : These pathways are central to cell survival, proliferation, and migration.[2][3] this compound can suppress the PI3K/Akt/mTOR signaling cascade, which in turn can inhibit cell proliferation and invasion.[2][4] It also influences the MAPK pathway, which is involved in the regulation of cell migration.[1][5]
-
Suppression of TGF-β Signaling : The Transforming Growth Factor-β (TGF-β) signaling pathway is a potent inducer of EMT. This compound can reverse TGF-β1-induced EMT and migration in cancer cells.[6]
-
Reduction of Matrix Metalloproteinases (MMPs) : MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1][3] this compound treatment has been associated with the downregulation of these critical enzymes.
Application Data
The following tables summarize representative quantitative data on the effect of this compound (Sal B) on cancer cell migration and invasion.
Table 1: Effect of this compound on Melanoma Cell Migration (Wound Healing Assay) Data adapted from a study on A375 and B16 melanoma cells.[5]
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Migration Inhibition (%) (Mean ± SD) |
| A375 | 12.5 | 12 | 36.38 ± 4.15 |
| 25.0 | 12 | 74.01 ± 1.15 | |
| 50.0 | 12 | 92.66 ± 3.66 | |
| 12.5 | 24 | 45.71 ± 1.94 | |
| 25.0 | 24 | 58.06 ± 4.97 | |
| 50.0 | 24 | 93.46 ± 0.99 |
Table 2: Summary of this compound Effects on Various Cancer Cell Lines
| Cell Line | Assay Type | Observed Effect | Key Pathway(s) Implicated | Reference(s) |
| A549 (Lung Cancer) | Wound Healing & Transwell | Significant inhibition of migration and invasion. | TGF-β, MAPK, Smad2/3 | [6][7] |
| HepG2, HCCLM3 (Liver Cancer) | Scratch Assay & Transwell | Inhibition of migration and invasion. | RECK/STAT3 | |
| AGS (Gastric Cancer) | Transwell Assay | Reduction of migration and invasion. | Akt/mTOR | [1][4] |
| MCF-7 (Breast Cancer) | Not Specified | Inhibition of migration and invasion by preventing EMT. | PI3K/Akt | [8] |
Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This protocol details a standard method to assess collective cell migration in vitro.[9]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and antibiotics
-
Sterile PBS (Phosphate-Buffered Saline)
-
This compound (stock solution in DMSO or appropriate solvent)
-
Vehicle control (e.g., DMSO)
-
12- or 24-well tissue culture plates
-
Sterile p200 or p10 pipette tips[9]
-
Inverted microscope with a digital camera
Procedure:
-
Cell Seeding : Seed cells into wells of a culture plate at a density that will form a 95-100% confluent monolayer within 24-48 hours.[9] Ensure even distribution.
-
Creating the Wound : Once the monolayer is confluent, carefully remove the culture medium.[9] Using a sterile p200 pipette tip, make a straight scratch down the center of the well.[9] Apply consistent pressure to ensure a uniform gap.
-
Washing : Gently wash the wells twice with sterile PBS to remove detached cells and debris.[10]
-
Treatment Application : Add fresh culture medium containing the desired concentrations of this compound to the treatment wells. Add medium with the vehicle control to the control wells.[9] Using a low-serum medium (e.g., 0.5-2% FBS) is recommended to minimize cell proliferation effects.[9]
-
Image Acquisition (Time 0) : Immediately place the plate on a microscope stage. Capture images of the scratch in each well at marked, predefined locations. This is the baseline (T=0) measurement.
-
Incubation : Return the plate to a 37°C, 5% CO₂ incubator for 12-48 hours. The incubation time should be optimized based on the migratory speed of the cell line.
-
Final Imaging : After incubation, place the plate back on the microscope and capture images at the exact same locations as the T=0 images.
-
Data Analysis : Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at T=0 and the final time point.[10] Calculate the percentage of wound closure or migration inhibition relative to the vehicle control.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[11]
References
- 1. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 2. Possible applications of salvianolic acid B against different cancers [explorationpub.com]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Salvianolic acid B acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols for Studying Neuroinflammation in Microglia with Isosalvianolic Acid B
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a critical contributor to the pathogenesis of various neurodegenerative diseases. Isosalvianolic acid B (SalB), a major water-soluble compound derived from Salvia miltiorrhiza, has demonstrated significant anti-inflammatory and neuroprotective effects.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize this compound as a tool to investigate and modulate neuroinflammatory processes in microglia. SalB has been shown to mitigate neuroinflammation by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.[3][4]
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects in microglia, particularly after stimulation with lipopolysaccharide (LPS), through several key mechanisms:
-
Inhibition of Pro-inflammatory Mediators: SalB dose-dependently reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and reactive oxygen species (ROS) in activated microglia.[3][5]
-
Modulation of Signaling Pathways: The compound's effects are closely linked to its ability to suppress critical inflammatory signaling cascades.
-
NF-κB Pathway: SalB inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for numerous pro-inflammatory genes, by preventing the phosphorylation and degradation of its inhibitor, IκB.[3][6]
-
MAPK Pathway: It attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, which are upstream regulators of inflammatory responses.[1][7]
-
NLRP3 Inflammasome: SalB can block the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of IL-1β and IL-18.[5][8][9]
-
-
Activation of Protective Pathways: SalB has been shown to promote the activation of SIRT1 (Sirtuin 1), a protein associated with anti-inflammatory and neuroprotective functions, which in turn can inhibit the NLRP3 inflammasome.[8][10]
-
Promotion of M2 Polarization: There is evidence to suggest that SalB can promote the polarization of microglia towards the anti-inflammatory M2 phenotype, while inhibiting the pro-inflammatory M1 phenotype.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated microglial cells, as reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Cell Type | LPS Concentration | SalB Concentration | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | Rat Primary Microglia | 1 µg/mL | 10 µM | Significant Reduction | [3] |
| TNF-α | Rat Primary Microglia | 1 µg/mL | 10 µM | Significant Reduction | [3] |
| IL-1β | Rat Primary Microglia | 1 µg/mL | 10 µM | Significant Reduction | [3] |
| IL-6 | Mouse Model | Varies | Varies | Significant Reduction | [5] |
| Reactive Oxygen Species (ROS) | Rat Primary Microglia | 1 µg/mL | 10 µM | Significant Reduction | [3] |
Table 2: Effect of this compound on Signaling Pathway Proteins
| Protein Target | Cell Type / Model | Treatment | SalB Concentration | Observed Effect | Reference |
| p-p65 (NF-κB) | Mouse Model | Cerebral I/R | Varies | Decreased Nuclear Translocation | [1] |
| p-p38 MAPK | Mouse Model | Cerebral I/R | Varies | Decreased Phosphorylation | [1] |
| p-JNK | Mouse Model | Cerebral I/R | Varies | Decreased Phosphorylation | [1] |
| NLRP3 | Mouse Model | SAH | Varies | Decreased Expression | [8][10] |
| Cleaved Caspase-1 | Mouse Model | SAH | Varies | Decreased Expression | [8] |
| SIRT1 | Mouse Model | SAH | Varies | Increased Expression | [8][10] |
Mandatory Visualizations
Caption: General experimental workflow.
Caption: SalB inhibits NF-κB and MAPK signaling.
Caption: SalB modulates NLRP3 and SIRT1 pathways.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of this compound on microglia.
Protocol 1: Primary Microglial Cell Culture from Neonatal Mice
This protocol describes the isolation and culture of high-purity primary microglia from the cerebral cortices of newborn mouse pups (P0-P2).[4][11]
Materials:
-
Newborn mouse pups (P0-P2)
-
Dissection Media: HBSS or DMEM
-
Culture Media: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
Sterile dissection tools, Petri dishes, tubes, and cell strainers (70 µm)
Procedure:
-
Tissue Harvest: Euthanize neonatal pups according to approved institutional guidelines. Dissect brains and place them in a Petri dish containing ice-cold dissection media. Carefully remove the meninges and cerebellum.[4]
-
Dissociation: Mince the cerebral cortices and transfer to a 50 mL tube. Add 0.25% Trypsin-EDTA and incubate at 37°C for 15-20 minutes.
-
Neutralization & Filtration: Add an equal volume of culture media to neutralize trypsin. Triturate the tissue gently with a pipette until a single-cell suspension is achieved. Filter the suspension through a 70 µm cell strainer.[11]
-
Plating Mixed Glia: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in fresh culture media and plate in PDL-coated T-75 flasks. This will create a mixed glial culture.
-
Culture Maintenance: Incubate at 37°C in a 5% CO₂ incubator. Change the medium after 24 hours and then every 3-4 days. Astrocytes will form a confluent monolayer on the bottom, with microglia growing on top. This typically takes 10-14 days.[4]
-
Microglia Isolation: Once the astrocyte layer is confluent, seal the flasks tightly and shake them on an orbital shaker at 200 rpm for 2-3 hours at 37°C. This will detach the microglia into the supernatant.[12]
-
Plating Pure Microglia: Collect the supernatant containing the microglia. Centrifuge at 300 x g for 5 minutes. Resuspend the microglial pellet in fresh culture media and plate into appropriate culture vessels (e.g., 96-well plates for viability assays, 24-well plates for cytokine analysis). Allow cells to adhere for 24 hours before starting experiments.[4]
Protocol 2: LPS-Induced Neuroinflammation Model
This protocol outlines the standard procedure for inducing a pro-inflammatory response in primary microglia using LPS.[13][14]
Materials:
-
Plated primary microglia (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4 strain)
-
This compound (SalB) stock solution (dissolved in DMSO or culture medium)
-
Serum-free culture medium
Procedure:
-
Cell Seeding: Seed primary microglia in the desired plate format (e.g., 5 x 10⁴ cells/well in a 96-well plate). Allow cells to adhere and recover for 24 hours.
-
Serum Starvation (Optional): To reduce baseline activation, replace the culture medium with serum-free medium for 2-4 hours before treatment.
-
Pre-treatment with SalB: Prepare serial dilutions of SalB in culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of SalB. A vehicle control (containing the same concentration of DMSO as the highest SalB dose) must be included. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL to 1 µg/mL. A control group with no LPS and no SalB, and a group with LPS only, are essential.
-
Incubation: Incubate the plates for the desired duration.
Protocol 3: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]
Materials:
-
Treated cells in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Measurement of Nitric Oxide (NO) Production using Griess Assay
This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[1][7]
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Griess Reagent: Mix equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Prepare fresh.
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve)
Procedure:
-
Sample Collection: After the 24-hour LPS stimulation, collect 50 µL of supernatant from each well of the 96-well plate and transfer to a new plate.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction: Add 50 µL of the freshly mixed Griess Reagent to each well containing the samples and standards.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Protocol 5: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used for the specific quantification of cytokines secreted into the culture medium.[2][18]
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Commercially available ELISA kits for mouse/rat TNF-α, IL-1β, and IL-6.
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol. The general steps are as follows:
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate. The cytokine present in the sample binds to the capture antibody.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokine standards.
Protocol 6: Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the phosphorylation or expression levels of key proteins in the NF-κB, MAPK, and NLRP3 inflammasome pathways.[19][20]
Materials:
-
Treated cell lysates (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-NLRP3, anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein level.
Protocol 7: Immunofluorescence for Iba1 and NF-κB Translocation
This technique is used to visualize microglial morphology (activation state) and the subcellular localization of proteins like NF-κB p65.[21][22]
Materials:
-
Treated cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-p65
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Iba1 staining will reveal microglial morphology (ramified vs. amoeboid), and the co-localization of p65 with DAPI will indicate its nuclear translocation.[21][22]
References
- 1. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 2. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3Kγ Mediates Microglial Proliferation and Cell Viability via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mouse primary microglia isolation and culture [bio-protocol.org]
- 12. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]
- 14. karger.com [karger.com]
- 15. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Punicalagin Attenuates LPS-Induced Inflammation and ROS Production in Microglia by Inhibiting the MAPK/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 22. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isosalvianolic acid B stability issues in aqueous solutions
Welcome to the technical support center for Isosalvianolic Acid B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the stability challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors influencing its stability in aqueous solutions?
A1: this compound is known for its poor stability in aqueous solutions.[1] The primary factors that contribute to its degradation are:
-
pH: The stability of this compound is highly pH-dependent. It exhibits maximum stability in acidic conditions, specifically around pH 4.0.[2][3] As the pH increases towards neutral and alkaline conditions, the degradation rate significantly increases.[4]
-
Temperature: Temperature plays a crucial role in the stability of this compound. Decomposition occurs automatically at 25°C and is enhanced at higher temperatures such as 37°C, 65°C, and 100°C.[4] For optimal stability, solutions should be kept at low temperatures, such as 4°C.[4]
-
Light and Oxygen: While less documented in the provided search results, exposure to light and oxygen can also contribute to the degradation of phenolic compounds like this compound. It is advisable to protect solutions from light.
-
Presence of Oxidizing Agents: Degradation is rapid in the presence of oxidizing agents like hydrogen peroxide.[2][3]
Q2: I'm preparing an aqueous stock solution of this compound. What is the recommended solvent and storage procedure?
A2: For aqueous solutions, it is recommended to dissolve the crystalline solid directly in an aqueous buffer. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[5] However, due to its instability, it is strongly advised not to store the aqueous solution for more than one day.[5] For longer-term storage, consider preparing stock solutions in organic solvents like ethanol (B145695), DMSO, or DMF, where its solubility is higher (approximately 10 mg/mL in ethanol and 20 mg/mL in DMSO and DMF).[5] These stock solutions should be stored at -20°C.[5] When preparing aqueous working solutions from an organic stock, ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[5]
Q3: What are the known degradation products of this compound?
A3: The degradation of this compound primarily involves the cleavage of its ester bond.[6] When it degrades, it can form compounds such as danshensu (B613839) and lithospermic acid.[3] One study identified nine degradation products in a normal saline solution under accelerated conditions.[7] The degradation pathway can be complex, with some studies proposing the opening of the benzofuran (B130515) ring as another degradation route.[6]
Q4: Is there any way to improve the stability of this compound in a liquid formulation?
A4: Yes, several strategies can be employed to enhance its stability:
-
pH Adjustment: Maintaining an acidic pH (around 4.0) is the most effective way to improve stability.[2][3]
-
Low Temperature: Storing solutions at 4°C can significantly slow down the degradation process.[4]
-
Higher Concentration: Some studies suggest that this compound is more stable at higher concentrations.[8]
-
Use of Co-solvents: Deep eutectic solvents (DESs) have been shown to be more effective at stabilizing this compound compared to water or ethanol solutions, both at room temperature and elevated temperatures.[9][10] Choline chloride-glycerol (molar ratio 1:2) has been identified as a particularly effective DES for this purpose.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound activity in cell culture experiments. | Degradation in neutral pH of cell culture media. | Prepare fresh solutions immediately before use. Minimize the time the compound is in the culture media before analysis. Consider a pH-controlled experimental setup if feasible. |
| Inconsistent results between experimental batches. | Variable degradation due to differences in solution preparation and storage times. | Standardize the protocol for solution preparation, ensuring consistent pH, temperature, and storage duration. Prepare a single, large batch of stock solution for a series of experiments. |
| Appearance of unknown peaks in HPLC analysis over time. | Formation of degradation products. | Analyze samples immediately after preparation. If storage is necessary, keep solutions at 4°C and in an acidic buffer (pH ~4.0).[2][3] Use a stability-indicating HPLC method to track the appearance of degradation products. |
| Precipitation of the compound in aqueous buffer. | Exceeding the solubility limit. | The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL.[5] Do not exceed this concentration. For higher concentrations, use of a co-solvent like DMSO or ethanol may be necessary, but keep the final organic solvent concentration low.[5] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound
| pH | Stability |
| 1.5 | Stable for 30 hours[4] |
| 3.0 | Stable for 30 hours[4] |
| 4.0 | Maximum stability observed[2][3] |
| 5.0 | Stable for 30 hours[4] |
| >5.0 | Stability decreases with increasing pH[4] |
Table 2: Temperature-Dependent Stability of this compound in Aqueous Solution
| Temperature (°C) | Stability |
| 4 | Stable for 30 hours[4] |
| 25 | Decomposition occurs automatically[4] |
| 37 | Enhanced decomposition[4] |
| 65 | Enhanced decomposition[4] |
| 100 | Enhanced decomposition[4] |
Table 3: Degradation Kinetics of this compound
| Temperature (K) | Rate Constant (k, h⁻¹) | Half-life (t₀.₅, hours) | Time to 90% Purity (t₀.₉, hours) |
| 313 (40°C) | 0.0099 | 70.0 | 10.6 |
| 363 (90°C) | 0.08044 | 9.8 | 1.5 |
| Data from a study on salvianolic acid A, which has similar stability characteristics.[2][3] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7.4, 8) using appropriate buffer systems (e.g., phosphate-citrate for acidic pH, phosphate (B84403) for neutral and slightly alkaline pH).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).
-
Incubation: Dilute the stock solution with the prepared buffer solutions to a final concentration (e.g., 100 µg/mL). Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C). Protect the vials from light.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column selection should be optimized to separate this compound from its degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial concentration (time 0). Plot the natural logarithm of the remaining concentration against time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
Visualizations
Caption: Proposed degradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of salvianolic acid B in water solution | Semantic Scholar [semanticscholar.org]
- 9. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isosalvianolic Acid B Concentration for In Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is Isosalvianolic acid B and what are its primary in vitro activities?
This compound is a water-soluble phenolic acid compound.[1][2] In in vitro settings, it is recognized for its antioxidant and anti-inflammatory properties.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published studies, a common starting concentration range for this compound in in vitro assays, such as cell viability and proliferation studies, is between 10 µM and 100 µM.[3][4] For specific applications like wound healing assays using fibroblasts, concentrations of 25, 50, and 75 µg/mL have been effectively used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I dissolve this compound for in vitro use?
This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3][5] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
Q4: What is the stability of this compound in solution?
This compound's stability is influenced by temperature and pH.[6][7][8] It is more stable in acidic to neutral conditions and at lower temperatures.[6][9] Stock solutions in DMSO should be stored at -20°C or -80°C.[3][10] Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.[7][8] Degradation can occur at higher temperatures and in alkaline solutions.[6][8]
Q5: Does this compound interfere with common in vitro assays?
As a phenolic compound, this compound has the potential to interfere with certain in vitro assays. Its antioxidant properties can affect assays that rely on redox reactions. It is advisable to include proper controls, such as running the assay with this compound in the absence of cells, to check for any direct interference with the assay reagents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. The final DMSO concentration might be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). Perform a solubility test in your specific culture medium prior to the experiment.[11] |
| High background or false positives in antioxidant assays. | The inherent antioxidant activity of this compound is directly reacting with the assay reagents. | Include a control group with this compound in cell-free medium to measure its direct effect on the assay. Subtract this background reading from the values obtained with cells. Consider using alternative antioxidant assays with different detection principles. |
| Inconsistent or unexpected results between experiments. | Degradation of this compound in stock or working solutions. Variability in cell seeding density or health. Pipetting errors. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. Ensure consistent cell culture practices, including cell passage number and seeding density. Calibrate pipettes regularly.[12][13] |
| Observed cytotoxicity at expected non-toxic concentrations. | The specific cell line is particularly sensitive to this compound. The final solvent concentration (e.g., DMSO) is too high. The compound has degraded into more toxic byproducts. | Perform a cytotoxicity assay (e.g., MTT or LDH) with a wide range of concentrations to determine the non-toxic dose for your specific cell line. Ensure the final DMSO concentration is well below the toxic threshold for your cells. Use freshly prepared solutions of this compound.[12][13] |
| Media color changes (browning) during incubation. | Oxidation of the phenolic compounds in this compound. This is more common with plant extracts but can occur with purified compounds. | This is often a cosmetic issue and may not affect the compound's activity. However, to minimize this, you can try to reduce the exposure of the media to light. If significant browning occurs, it is advisable to check for any impact on your experimental results by comparing with freshly prepared media. |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound and its Isomer, Salvianolic Acid B
| Compound | Cell Type | Assay | Concentration Range | Reference |
| This compound | Human Gingival Fibroblasts | Wound Healing | 25, 50, 75 µg/mL | |
| Salvianolic acid B | Hypertrophic scar-derived fibroblasts | Proliferation, Migration | 10, 50, 100 µmol/L | [4][14] |
| Salvianolic acid B | Rat brain microvascular endothelial cells | Apoptosis | 0-100 µM | [3] |
| Salvianolic acid B | Mouse primary hepatic stellate cells | Cell Proliferation | 10 µmol/L | [3] |
| Salvianolic acid B | Human colorectal cancer cells (HCT-8/VCR) | Cytotoxicity | IC20: 20.79 µg/ml, IC50: 114.79 µg/ml |
Table 2: Solubility and Stability of this compound and Salvianolic Acid B
| Property | Solvent/Condition | This compound | Salvianolic Acid B | Reference |
| Solubility | DMSO | Soluble | ~20 mg/mL | [2] |
| Ethanol | Soluble | ~10 mg/mL | [2] | |
| PBS (pH 7.2) | Low | ~1 mg/mL | [2] | |
| Stability | Aqueous Solution | Unstable, prepare fresh | Unstable, degradation is temperature and pH-dependent. More stable at lower temperatures and acidic pH. Not recommended for long-term storage in aqueous solution. | [7][8][9] |
| Solid State | Stable when protected from light and moisture | Stable when stored properly at -20°C. | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. From this, prepare a series of working solutions by serially diluting in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions (including vehicle control and a media-only control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Potential signaling pathways modulated by Salvianolic Acid B. Further research is needed to confirm the specific effects of this compound.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 3. Salvianolic acid B | Dan Shen Suan B | antioxidant | TargetMol [targetmol.com]
- 4. Salvianolic Acid B Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of salvianolic acid B in water solution | Semantic Scholar [semanticscholar.org]
- 10. This compound | NF-κB | TargetMol [targetmol.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
How to prevent degradation of Isosalvianolic acid B during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isosalvianolic acid B (ISAB) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound (ISAB), also known as Salvianolic acid B (Sal B), is susceptible to degradation under several conditions. The primary factors that accelerate its degradation are elevated temperature, high humidity, alkaline pH, and exposure to light.[1][2][3] In aqueous solutions, its stability is significantly reduced, making it more prone to hydrolysis and oxidation.[1][4]
Q2: What are the recommended storage conditions for solid this compound?
A2: For solid ISAB, it is recommended to store it in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., -20°C) is advisable for long-term stability.[1] One study demonstrated that solid ISAB packaged in aluminum foil bags was stable for up to 6 months under accelerated conditions of 40°C and 75% relative humidity.[1][3] However, significant degradation was observed at 60°C or with high humidity (75% or 92.5% RH) when openly exposed.[1][3]
Q3: How stable is this compound in different solvents?
A3: The stability of ISAB is highly dependent on the solvent and pH. It is particularly unstable in neutral to alkaline aqueous solutions.[2] The degradation follows pseudo-first-order kinetics and is pH-dependent.[2][5] Maximum stability in aqueous solutions is observed under acidic conditions (pH 2.0-4.0).[4][6][7] For experimental use, it is recommended to prepare fresh solutions and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 4°C) for a short duration.
Q4: What are the major degradation products of this compound?
A4: The degradation of ISAB involves the cleavage of its ester bonds and the opening of the benzofuran (B130515) ring.[8] Common degradation products identified through methods like HPLC-MS and NMR include Danshensu (DSS), Protocatechuic aldehyde, Salvianolic acid A, Salvianolic acid D, and Lithospermic acid.[3][5] Under high-temperature and high-pressure conditions in an aqueous solution, Salvianolic acid A can be a primary conversion product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low quantification of ISAB in a freshly prepared aqueous solution. | Rapid degradation in neutral or alkaline pH. | Prepare the solution in a slightly acidic buffer (pH 2.0-4.0). Use purified water with adjusted pH. Prepare the solution immediately before use. |
| Loss of ISAB activity in a cell-based assay. | Degradation in the cell culture medium (typically neutral pH) at 37°C. | Minimize the incubation time as much as possible. Consider the stability of ISAB in your specific medium and experimental timeframe. Run a time-course experiment to assess its stability under your assay conditions. |
| Discoloration or change in the appearance of solid ISAB. | Exposure to light, heat, or humidity. | Store the solid compound in an airtight, light-resistant container at a low temperature (-20°C). Avoid frequent opening of the container in a humid environment. |
| Multiple unexpected peaks in HPLC analysis of an ISAB sample. | Degradation has occurred during storage or sample processing. | Review storage conditions and sample preparation procedures. Ensure the analytical method is stability-indicating. Identify the degradation products if possible to understand the degradation pathway. |
Quantitative Data on this compound Degradation
The following table summarizes the stability of this compound under various conditions based on published data.
| Condition | Matrix | Temperature | Observation | Reference |
| Solid State | Packaged in aluminum foil | 40°C, 75% RH | Stable for 6 months | [1][3] |
| Solid State | Open exposure | 60°C | Degradation observed | [1][3] |
| Solid State | Open exposure | 75% or 92.5% RH | Degradation observed | [1][3] |
| Aqueous Solution | pH 2.0 | 25°C | Maximum stability, t90 = 4.81h (with ultrasonic irradiation) | [7] |
| Aqueous Solution | pH 1.5, 3.0, 5.0 | Not specified | Stable for 30 hours | [2] |
| Aqueous Solution | Neutral to Alkaline pH | Not specified | Degradation is easier and faster | [2] |
| Aqueous Solution | - | 4°C | Relatively stable | [4] |
| Aqueous Solution | - | 25°C, 37°C, 65°C, 100°C | Degradation rate increases with temperature | [4] |
| Normal Saline | Solution | Accelerated conditions | Severe degradation | [1][3] |
t90: time for 10% degradation RH: Relative Humidity
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile and to develop a stability-indicating analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
2. Materials:
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid or phosphoric acid (for mobile phase)
-
HPLC system with a UV or PDA detector and a C18 column
-
LC-MS system for identification of degradation products
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl or by heating at a controlled temperature (e.g., 60°C).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Analyze samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Due to higher instability in basic conditions, more frequent sampling might be necessary.
-
If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light. Analyze at different time points.
-
If the degradation is not significant, use a higher concentration of H₂O₂ (e.g., 30%).
-
-
Thermal Degradation:
-
For solid-state analysis, place a known amount of solid ISAB in a calibrated oven at a high temperature (e.g., 60-80°C). Analyze samples periodically.
-
For solution-state analysis, heat the stock solution at a controlled temperature (e.g., 60-80°C) and analyze at different time points.
-
-
Photolytic Degradation:
-
Expose the solid ISAB and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Keep control samples (covered with aluminum foil) under the same conditions to separate light-induced degradation from thermal effects.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The mobile phase could consist of an acetonitrile/water gradient with an acidic modifier like formic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of ISAB.
-
For identification of major degradation products, use LC-MS analysis to obtain mass-to-charge ratios and fragmentation patterns.
Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound under hydrolytic and oxidative stress.
Experimental Workflow for a Forced Degradation Study
Caption: A typical experimental workflow for conducting a forced degradation study on this compound.
References
- 1. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative (1)H NMR method for hydrolytic kinetic investigation of salvianolic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ultrasonic processing on degradation of salvianolic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing solubility problems of Isosalvianolic acid B in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isosalvianolic acid B, focusing on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Sonication can significantly aid in the dissolution of many compounds.[2]
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C) to increase solubility. However, be cautious as excessive heat can lead to degradation.
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power for certain compounds. Use fresh, anhydrous DMSO for preparing your stock solutions.
-
Check Compound Purity: Impurities in the compound can affect its solubility. Ensure you are using a high-purity grade of this compound.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of your compound in the aqueous medium may be exceeding its aqueous solubility limit. Try working with a lower final concentration.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Increase the Volume of Aqueous Media: By increasing the final volume, you lower the final concentration of both the compound and the DMSO, which can help maintain solubility.
-
Consider Co-solvents: For in vivo studies, co-solvents like PEG300 and Tween 80 are sometimes used in combination with DMSO to improve solubility and stability in aqueous environments.[3] However, the suitability of these for in vitro assays must be validated as they can have cellular effects.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and to minimize its effect on compound solubility.
Q4: How should I store my this compound stock solution in DMSO?
A4: For optimal stability, it is recommended to store this compound stock solutions in DMSO at low temperatures. As a general guideline based on data for similar compounds, store aliquots at -80°C for long-term storage (up to a year) or at -20°C for shorter periods.[3][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: Is this compound stable in DMSO?
A5: While specific stability data for this compound in DMSO is limited, studies on Salvianolic acid B suggest it is more stable in DMSO compared to aqueous solutions.[5] However, degradation can still occur, especially with prolonged storage, exposure to light, or elevated temperatures. It is advisable to prepare fresh stock solutions regularly and protect them from light.
Troubleshooting Guides
Problem: Incomplete Dissolution in DMSO
This guide provides a step-by-step workflow to address issues with dissolving this compound in DMSO.
Caption: Workflow for dissolving this compound in DMSO.
Problem: Precipitation upon Dilution in Aqueous Media
This guide outlines a process to troubleshoot the precipitation of this compound when diluting a DMSO stock solution into an aqueous medium.
Caption: Troubleshooting precipitation of this compound in aqueous media.
Data Presentation
Table 1: Solubility of Salvianolic Acid B (as a reference for this compound)
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| DMSO (with sonication) | 91 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| In DMSO | -80°C | Up to 1 year | [3] |
| In DMSO | -20°C | Shorter durations | [4] |
| Aqueous Solution | 4°C | Not recommended for > 1 day | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Molecular Weight of this compound to be used for calculation.
-
Preparation:
-
Bring the vial of this compound powder and a fresh bottle of anhydrous DMSO to room temperature.
-
Work in a clean, dry environment to minimize moisture exposure.
-
-
Weighing:
-
Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would weigh out (Molecular Weight in g/mol ) x 0.01 grams.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Sonication (if necessary):
-
If the compound has not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
-
Gentle Warming (optional):
-
If dissolution is still incomplete, warm the solution to 30-40°C with intermittent vortexing. Avoid overheating.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound in DMSO
This protocol provides a general framework. Specific analytical methods (e.g., HPLC-UV) need to be developed and validated for this compound.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
-
Sample Preparation:
-
Aliquot the stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for different time points (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
Protect all samples from light.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to determine the concentration of this compound. The method should be able to separate the parent compound from any potential degradants.
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to thaw completely and vortex to ensure homogeneity.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample and quantify the peak area corresponding to this compound.
-
-
Data Evaluation:
-
Compare the peak area of the stored samples to the peak area of the sample at time 0 to determine the percentage of degradation.
-
Plot the percentage of remaining this compound against time for each storage condition to establish a stability profile.
-
Signaling Pathways and Logical Relationships
The primary challenge addressed here is a physical-chemical one, not a biological signaling pathway. However, we can visualize the logical relationship of factors influencing the stability of this compound in solution.
Caption: Factors influencing the stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Salvianolic acid B | Dan Shen Suan B | inhibitor | TargetMol [targetmol.com]
- 3. This compound | NF-κB | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Plasma Half-Life of Isosalvianolic Acid B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isosalvianolic acid B (Sal B). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo stability and plasma half-life of this promising therapeutic compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have a short plasma half-life?
This compound exhibits a short plasma half-life primarily due to its rapid metabolism and elimination from the body. Key factors contributing to this include:
-
Rapid Metabolism: Sal B is extensively metabolized in vivo, primarily through methylation and ester bond hydrolysis. Studies in rats have identified several metabolites, indicating a significant first-pass effect and subsequent metabolic clearance.[1]
-
Biliary Excretion: A major route of elimination for Sal B is through biliary excretion.[1] This rapid clearance from the bloodstream into the bile contributes significantly to its short residence time in plasma.
-
High Plasma Protein Binding: While Sal B shows a high plasma protein binding rate, which can sometimes prolong half-life, its rapid metabolism and excretion appear to be the dominant factors determining its pharmacokinetic profile.[2]
Q2: What are the most common strategies to improve the plasma half-life of this compound?
Several formulation and co-administration strategies have been investigated to extend the plasma half-life and improve the bioavailability of Sal B. The most promising approaches include:
-
Phospholipid Complexes: Forming a complex of Sal B with phospholipids (B1166683) can significantly enhance its oral bioavailability. This is achieved by increasing its lipophilicity, which improves its absorption in the gastrointestinal tract.
-
Nanoparticle Formulations: Encapsulating Sal B or its phospholipid complex into nanoparticles can further improve its pharmacokinetic profile. Nanoparticles can protect Sal B from premature degradation and facilitate its transport across biological membranes.
-
Liposomal Formulations: Liposomes, especially PEGylated (polyethylene glycol-coated) liposomes, serve as effective drug carriers that can prolong the circulation time of Sal B in the bloodstream. The PEG coating helps to evade clearance by the reticuloendothelial system.[3][4]
-
Co-administration with Absorption Enhancers: Certain compounds, such as borneol, have been shown to enhance the intestinal absorption of Sal B when co-administered.[5][6] Borneol is believed to increase the permeability of the intestinal wall and may also inhibit certain metabolic enzymes.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving the plasma half-life of this compound, along with troubleshooting tips for common issues.
Strategy 1: Formulation with Phospholipid Complex-Loaded Nanoparticles
Objective: To enhance the oral bioavailability and plasma residence time of this compound by preparing a phospholipid complex and subsequently loading it into nanoparticles.
Quantitative Data Summary
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Relative Bioavailability (%) |
| This compound (control) | 0.9 | 45 | 257 | 100 |
| Sal B-Phospholipid Complex Nanoparticles | 3.4 | 75 | 664 | 286 |
Table 1: Pharmacokinetic parameters of this compound and its phospholipid complex-loaded nanoparticles after oral administration in rats.[2]
Experimental Protocol: Preparation of Sal B-Phospholipid Complex
-
Dissolution: Dissolve this compound and phospholipids (e.g., soy lecithin) in a suitable organic solvent, such as ethanol (B145695) or tetrahydrofuran, in a round-bottom flask.[7] A typical mass ratio of Sal B to phospholipid is 1:1.5.[7]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 3 hours) to facilitate the formation of the complex.[7]
-
Solvent Evaporation: Remove the organic solvent under vacuum using a rotary evaporator. This will yield a solid lipid film of the Sal B-phospholipid complex.
-
Hydration and Collection: The resulting complex can be collected for characterization or for the subsequent preparation of nanoparticles.
Experimental Protocol: Preparation of Nanoparticles
-
Emulsion Formation: The prepared Sal B-phospholipid complex can be encapsulated into nanoparticles using methods like solvent evaporation. Dissolve the complex in a water-immiscible organic solvent.
-
Homogenization: Add the organic phase to an aqueous solution containing a surfactant and homogenize at high speed to form an oil-in-water emulsion.
-
Solvent Removal: Evaporate the organic solvent to allow the nanoparticles to form and precipitate.
-
Washing and Collection: Wash the nanoparticles by centrifugation and resuspend them in deionized water. The final product can be lyophilized for storage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low encapsulation efficiency | Poor solubility of the complex in the organic phase. | Optimize the choice of organic solvent. Ensure the complex is fully dissolved before emulsification. |
| Large particle size or wide size distribution | Inefficient homogenization. | Increase homogenization speed or duration. Consider using a high-pressure homogenizer. |
| Instability of the nanoparticle suspension (aggregation) | Insufficient surfactant concentration. | Increase the concentration of the surfactant in the aqueous phase. |
Experimental Workflow
Strategy 2: Formulation with PEGylated Liposomes
Objective: To prolong the systemic circulation of this compound by encapsulating it in PEGylated liposomes.
Quantitative Data Summary
While specific half-life data is limited in the provided search results, studies have shown that encapsulation in PEGylated liposomes significantly increases and prolongs the therapeutic effects of Sal B.[3][4] For instance, after intraperitoneal administration, the plasma concentration of Sal B in PEGylated liposomes was four-fold higher than that of free Sal B.[4]
Experimental Protocol: Preparation of PEGylated Liposomes
-
Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and a PEGylated phospholipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[4]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound by vortexing or sonication. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low drug encapsulation | Poor hydration of the lipid film. | Ensure the lipid film is thin and evenly distributed. Optimize the hydration time and temperature. |
| Liposome aggregation | Inadequate PEGylation or inappropriate lipid composition. | Ensure the correct molar ratio of PEGylated lipid is used. Optimize the charge of the liposomes by including charged lipids. |
| Drug leakage during storage | Instability of the liposomal membrane. | Optimize the lipid composition, for example, by including cholesterol to increase membrane rigidity. |
Experimental Workflow
Strategy 3: Co-administration with Borneol
Objective: To enhance the intestinal absorption and bioavailability of this compound by co-administering it with borneol.
Quantitative Data Summary
| Borneol Dose (mg/kg) | % Increase in Cmax of Sal B | % Increase in AUC of Sal B |
| 20 | 18.4 | 14.4 |
| 40 | 55.8 | 48.5 |
| 80 | 103.2 | 123.3 |
Table 2: Dose-dependent enhancing effect of borneol on the pharmacokinetic parameters of this compound after oral administration in rats.[1]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment but with free access to water.
-
Dosing: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). For the co-administration group, prepare a suspension containing both Sal B and borneol at the desired doses. Administer the suspensions orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes) into heparinized tubes.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of Sal B in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in plasma concentrations | Inconsistent gavage technique. | Ensure consistent and accurate oral administration. |
| Low recovery of Sal B from plasma samples | Inefficient sample extraction. | Optimize the protein precipitation and liquid-liquid extraction steps of the analytical method. |
| Interference in LC-MS/MS analysis | Co-eluting endogenous compounds. | Optimize the chromatographic conditions (e.g., mobile phase, gradient) to improve the separation of Sal B from interfering peaks. |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways can provide insights into its mechanism of action and potential synergistic effects with other drugs.
MAPK Signaling Pathway
Sal B has been shown to inhibit the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Specifically, it can reduce the phosphorylation of key proteins like ERK, JNK, and p38.[8][9][10]
PI3K/AKT Signaling Pathway
Sal B can activate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[11][12][13][14] By activating this pathway, Sal B can protect cells from apoptosis.
NF-κB Signaling Pathway
Sal B has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[15][16][17][18][19] By inhibiting NF-κB, Sal B can reduce the production of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced oral bioavailability of salvianolic acid B by phospholipid complex loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetic and bioavailability studies of three salvianolic acids after the administration of Salviae miltiorrhizae alone or with synthetical borneol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. [Study on preparation of salvianolic acid phospholipid compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardioprotective effect of salvianolic acid B against arsenic trioxide-induced injury in cardiac H9c2 cells via the PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Overcoming poor permeability of Isosalvianolic acid B across cell membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the poor cell membrane permeability of Isosalvianolic acid B (also known as Salvianolic acid B or SalB).
Section 1: FAQs - Understanding the Permeability Challenge
Q1: What is this compound and why is it therapeutically interesting?
A: this compound (SalB) is a major water-soluble bioactive component extracted from Salvia miltiorrhiza (Danshen).[1][2] It is a potent antioxidant with demonstrated protective effects against a range of conditions, including cardiovascular diseases, neurological disorders, and certain cancers.[1][3][4] Its therapeutic potential is linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1]
Q2: What causes the poor permeability of this compound across cell membranes?
A: The poor permeability of this compound is primarily due to its physicochemical properties. It is a highly water-soluble (hydrophilic), weakly acidic molecule with a relatively high molecular weight (718.62 g/mol ).[1] These characteristics hinder its ability to passively diffuse across the lipid-rich cell membranes of the intestine and other tissues, leading to low oral bioavailability, which has been reported to be as low as 1.07% in dogs and 2.3% in rats.[1][4][5]
Q3: How is the permeability of this compound and its formulations typically measured in vitro?
A: The most common in vitro model to assess intestinal permeability is the Caco-2 cell permeability assay.[6][7] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[6][7][8] The apparent permeability coefficient (Papp) is calculated to quantify the rate at which a compound moves across this cell monolayer.[6] Another method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion across an artificial lipid membrane and can be useful for high-throughput screening.[9][10][11]
Section 2: Troubleshooting Guide - Common Experimental Issues
Q4: I'm observing very low uptake of this compound in my in vitro cell-based assays. How can I improve this?
A: This is a common issue due to SalB's inherent poor permeability. Consider the following strategies:
-
Encapsulation: Formulate SalB into a drug delivery system. Options include liposomes, nanoparticles (e.g., chitosan (B1678972), silica), or phospholipid complexes.[12][13][14][15] These carriers can protect SalB from degradation and facilitate its transport across the cell membrane.
-
Use of Permeation Enhancers: Co-administration with absorption enhancers like chitosan has been shown to improve uptake.[15][16]
-
pH Adjustment: While SalB is water-soluble, its stability can be poor.[1] Ensure the pH of your experimental buffer is optimized for stability and solubility.
-
Increase Incubation Time/Concentration: As a last resort, you may need to increase the concentration or extend the incubation time, but be mindful of potential cytotoxicity. Always run a dose-response and time-course cytotoxicity assay (e.g., MTT assay) first.
Q5: My nanoparticle formulation of this compound shows high variability in size and stability. What could be the cause?
A: Instability in nanoparticle formulations can stem from several factors:
-
Method of Preparation: The technique used (e.g., ethanol (B145695) injection, high-speed dispersion) significantly impacts particle size and uniformity.[1][17] Ensure your protocol is precisely controlled.
-
Component Ratios: The ratio of the drug to the carrier material (e.g., lipid, polymer) is critical.[13] Optimize these ratios to achieve the desired drug loading and stability.
-
Surface Charge (Zeta Potential): A sufficiently high positive or negative zeta potential is necessary to prevent particle aggregation. If your zeta potential is close to neutral, consider modifying the surface of your nanoparticles, for instance by using PEGylation for steric stabilization.[13][18]
-
Storage Conditions: Formulations may be sensitive to temperature, pH, and light. Store your nanoparticles under appropriate conditions and re-characterize them (e.g., using Dynamic Light Scattering for size) before each experiment.
Section 3: Solution Guides - Strategies for Enhancing Permeability
Q6: What are the most promising delivery systems for this compound?
A: Several nano-based drug delivery systems have shown significant success in improving the permeability and bioavailability of SalB.[19][20] The main strategies include liposomes, polymeric nanoparticles, and phospholipid complexes.
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like SalB in their aqueous core.[12][18] PEGylated (stealth) liposomes have been shown to prolong circulation time and increase drug efficacy.[1][17][18]
-
Nanoparticles:
-
Chitosan Nanoparticles: These have been shown to significantly enhance the oral absorption of SalB. One study reported that 3 kDa chitosan nanoparticles increased the oral bioavailability by 16-fold compared to free SalB.[15][16]
-
Hollow Mesoporous Organic Silica (B1680970) Nanoparticles (HMONs): These carriers offer a high drug loading capacity. Polydopamine-coated HMONs have demonstrated enhanced inhibitory effects on cancer cell migration and invasion compared to free SalB.[13]
-
Albumin Nanoparticles: Bovine serum albumin nanoparticles, especially when coated with a red blood cell membrane for biomimicry, can prolong circulation and improve brain targeting.[21]
-
-
Phospholipid Complexes: Forming a complex between SalB and phospholipids (B1166683) can increase its lipophilicity, thereby enhancing its ability to cross cell membranes. Nanoparticles formulated from these complexes increased the relative oral bioavailability of SalB by 286%.[14][22]
Data Summary: this compound Delivery Systems
| Delivery System | Key Characteristics | Bioavailability/Efficacy Enhancement |
| PEGylated Liposomes | Composed of soybean phosphatidylcholine, cholesterol, and PEG-DSPE 2000.[18] | 4-fold higher plasma concentration compared to free SalB in rats after intraperitoneal administration.[18] |
| Chitosan Nanoparticles (3 kDa) | Size and bioavailability are dependent on the molecular weight of the chitosan used.[15] | The AUC (Area Under the Curve) was 16.03 times greater than that of free SalB after oral administration in rats.[15][16] |
| Phospholipid Complex Nanoparticles | Increases the lipophilicity of SalB.[14][22] | Relative oral bioavailability reached 286% compared to free SalB in rats.[22] |
| Hollow Mesoporous Organic Silica NPs (HMON-PDA) | Average particle size of ~172 nm. Drug loading rate of ~18.37%.[13] | Showed a more significant inhibitory effect on breast cancer cell migration and invasion in vitro and in vivo than free SalB.[13] |
| Erythrocyte Membrane-Enveloped Albumin NPs | Biomimetic nanoparticles designed for brain targeting and overcoming the blood-brain barrier.[21] | Significantly prolongs SalB circulation time and actively targets ischemic brain tissue.[21] |
Section 4: Key Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from standard methodologies to assess the intestinal permeability of this compound and its formulations.[6][23]
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto semi-permeable inserts (e.g., 12-well Transwell® plates, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to confirm monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayer gently with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add HBSS to the basolateral (receiver) chamber.
-
Add the test compound (this compound or its formulation) dissolved in HBSS to the apical (donor) chamber. A typical starting concentration is 10 µM.[6]
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At specified time points, collect samples from the basolateral chamber and replace the volume with fresh HBSS. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Efflux Ratio Measurement (Basolateral to Apical - B→A):
-
To investigate active efflux, perform the transport experiment in the reverse direction (B→A). Add the test compound to the basolateral chamber and sample from the apical chamber.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[23]
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane (insert).
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Mandatory Visualizations
Caption: Factors contributing to the poor bioavailability of this compound.
Caption: Experimental workflow for evaluating a new SalB delivery system.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of salvianolic acid B and effect on blood viscosities after oral administration of salvianolic acids in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 8. e-century.us [e-century.us]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. enamine.net [enamine.net]
- 12. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salvianolic acid B-loaded polydopamine-modified hollow mesoporous organic silica nanoparticles for treatment of breast cancer metastasis via suppressing cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability and foam cells permeability enhancement of Salvianolic acid B pellets based on drug-phospholipids complex technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Chitosan Nanoparticles as the Absorption Enhancers on Salvianolic acid B In vitro and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Chitosan Nanoparticles as the Absorption Enhancers on Salvianolic acid B In vitro and In vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Erythrocyte Membrane-Enveloped Salvianolic Acid B Nanoparticles Attenuate Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced oral bioavailability of salvianolic acid B by phospholipid complex loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Side effects and toxicity of high-dose Isosalvianolic acid B treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity associated with high-dose Isosalvianolic acid B treatment. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Data on the specific toxicity of high-dose this compound is limited. Much of the available safety information is derived from studies on the closely related and more extensively researched compound, Salvianolic acid B (Sal B). Researchers should exercise caution and conduct thorough dose-response toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of high-dose Salvianolic acid B (Sal B) injection in humans?
A1: A Phase 1 clinical trial in healthy volunteers using Sal B injection identified several treatment-related adverse events.[1][2] These included:
-
Increased alanine (B10760859) aminotransferase (ALT)
-
Increased bilirubin
-
Increased creatinine (B1669602) kinase-MB (CK-MB)
-
Increased brain natriuretic peptide (BNP)
-
Increased urine N-acetyl-β-D-glucosidase
-
Dizziness
-
Chest discomfort
No serious adverse events were reported in this study, and the injections were generally well-tolerated up to 300 mg in a single dose and 250 mg for five consecutive days.[1]
Q2: Are there any concerns about hepatotoxicity with Salvianolic acid B?
A2: Yes, there are potential concerns for hepatotoxicity. In a clinical trial, changes in liver function indicators, such as increased ALT and bilirubin, were observed in volunteers who received 150 mg or more of Sal B.[1] It is suggested that because Sal B is methylated by the liver to produce active metabolites, there is a potential for hepatotoxicity, and serum biochemical indicators should be monitored.[2]
Q3: What are the potential target organs for toxicity based on preclinical studies of related compounds?
A3: Preclinical studies on Salvianolic acid A (SAA), another related compound, have identified the liver, kidneys, and thymus as potential target organs for toxicity at high doses.[3] In a 4-week repeated-dose toxicity study in dogs, focal necrosis in the liver and renal tubular epithelial cells, as well as a decrease in relative thymus weight, were observed at high doses of SAA.[3]
Q4: What is the acute toxicity (LD50) of related salvianolic acids?
A4: For Salvianolic acid A (SAA), the intravenous LD50 in mice is 1161.2 mg/kg.[3] In dogs, the minimum lethal dose (MLD) was 682 mg/kg and the maximal non-lethal dose (MNLD) was 455 mg/kg.[3] This data can provide a preliminary reference for estimating the acute toxicity of this compound, but specific studies are required.
Q5: Does this compound or its related compounds have any genotoxic potential?
A5: Studies on Salvianolic acid A (SAA) indicated no mutagenic effect at the tested doses.[3] However, specific genotoxicity studies for this compound are necessary to confirm its safety profile.
Troubleshooting Guides
Issue 1: Unexpected In Vitro Cytotoxicity
Potential Cause:
-
High concentration of this compound.
-
Cell line sensitivity.
-
Solvent toxicity (e.g., DMSO).
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to identify the therapeutic window.
-
Reduce Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below toxic levels (typically <0.5%).
-
Test Different Cell Lines: Sensitivity to this compound may vary between cell lines.
-
Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining to determine the mechanism of cell death.
Issue 2: Abnormal Liver Function Tests in Animal Models
Potential Cause:
-
Hepatotoxicity induced by high doses of this compound.
-
Underlying health conditions of the animals.
Troubleshooting Steps:
-
Monitor Liver Enzymes: Regularly measure serum levels of ALT, AST, and bilirubin.
-
Histopathological Examination: At the end of the study, collect liver tissue for histopathological analysis to assess for signs of necrosis, inflammation, or other damage.
-
Dose Reduction: If hepatotoxicity is observed, consider reducing the dose or the frequency of administration.
-
Evaluate Drug Metabolism: Investigate the metabolic pathways of this compound in the liver to understand potential mechanisms of toxicity.
Issue 3: Signs of Renal Toxicity in Animal Models
Potential Cause:
-
Nephrotoxicity at high doses.
Troubleshooting Steps:
-
Monitor Renal Function Markers: Regularly measure serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Urinalysis: Analyze urine for markers of kidney damage, such as proteinuria and increased N-acetyl-β-D-glucosidase.
-
Histopathological Examination: Perform histopathology on kidney tissues to look for evidence of tubular damage or other abnormalities.
-
Ensure Adequate Hydration: Dehydration can exacerbate kidney injury. Ensure animals have free access to water.
Quantitative Toxicity Data Summary
Table 1: Adverse Events of Salvianolic Acid B Injection in a Phase 1 Clinical Trial [1][2]
| Adverse Event | Incidence (%) |
| Increased Brain Natriuretic Peptide | 8.0 |
| Increased Alanine Aminotransferase | 4.0 |
| Increased Urine N-acetyl-β-D-glucosidase | 4.0 |
| Increased Bilirubin | 2.0 |
| Increased Creatinine Kinase-MB | 2.0 |
| Dizziness | 2.0 |
| Chest Discomfort | 2.0 |
Table 2: Acute Intravenous Toxicity of Salvianolic Acid A [3]
| Species | Parameter | Value (mg/kg) |
| Mice | LD50 | 1161.2 |
| Dogs | MNLD | 455 |
| Dogs | MLD | 682 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Assessment of Liver Function in Rodents
-
Animal Dosing: Administer this compound to rodents (e.g., rats or mice) via the intended route of administration (e.g., intravenous, oral) for the desired duration. Include a vehicle control group.
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at specified time points.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Biochemical Analysis: Use commercial assay kits to measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin.
-
Histopathology: At the end of the study, euthanize the animals, perfuse the liver with saline followed by 10% neutral buffered formalin. Embed the liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Data Analysis: Compare the biochemical and histopathological data between the treated and control groups.
Visualizations
Caption: Experimental workflow for assessing the toxicity of this compound.
Caption: Troubleshooting guide for observed liver toxicity in animal studies.
References
- 1. Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 3. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction yield of Isosalvianolic acid B from plant material
Technical Support Center: Optimizing Isosalvianolic Acid B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of this compound from plant materials, primarily Salvia miltiorrhiza (Danshen).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which primary plant source is it extracted? A1: this compound is a potent, water-soluble bioactive phenolic compound.[1] It is most abundantly found in and extracted from the roots and rhizomes of Salvia miltiorrhiza Bge., a plant widely used in traditional Chinese medicine.[2]
Q2: What are the main challenges associated with the extraction of this compound? A2: The primary challenges include its poor stability, particularly in aqueous solutions and at high temperatures, which can lead to degradation and lower yields.[1][2][3] Conventional extraction methods that use high heat for extended periods can cause hydrolysis of this compound.[1] Therefore, optimizing extraction parameters to ensure stability while maximizing efficiency is crucial.
Q3: Which extraction methods are most effective for this compound? A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more effective than conventional methods like reflux or maceration.[1][2][4] UAE, for instance, can achieve a higher extraction yield in a shorter time and at lower temperatures, which helps prevent degradation.[1][5] Supercritical Fluid Extraction (SFE) is another advanced "green" technique, though it may require more specialized equipment.[6][7]
Q4: What is the best solvent for extracting this compound? A4: Aqueous ethanol (B145695) solutions are most commonly and effectively used.[1][8] A concentration of 50-60% ethanol in water is often cited as optimal, as it balances the solubility of the compound with the penetration of the solvent into the plant matrix.[1][8][9] While this compound is water-soluble, pure water is not the best extraction solvent due to the compound's instability in water at elevated temperatures.[8][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process.
Issue 1: Low Extraction Yield
Q: My extraction yield of this compound is consistently low. What factors should I investigate? A: Several factors could be responsible for a low yield. Systematically check the following:
-
Extraction Method: Conventional methods like simple reflux may result in lower yields due to thermal degradation.[1] Consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[2][11]
-
Solvent Choice: The polarity and concentration of your solvent are critical. For this compound, a 60% aqueous ethanol solution has been shown to be optimal.[1][8] Using pure water or absolute ethanol may be less effective.
-
Particle Size: Ensure the plant material is finely ground. A smaller particle size increases the surface area available for solvent penetration, which can significantly improve extraction efficiency.[12]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will result in an incomplete extraction. A ratio of 20:1 (mL/g) is recommended for UAE, while 10:1 (mL/g) is suggested for reflux extraction.[1][8]
-
Extraction Time & Temperature: If using reflux, prolonged extraction at high temperatures can degrade the target compound.[1] For UAE, an optimal time of 25 minutes at 30°C has been reported to be effective.[1][5]
Issue 2: Suspected Degradation of this compound
Q: I suspect my final extract contains degradation products rather than pure this compound. How can I confirm this and prevent it? A: Degradation is a common problem due to the compound's instability.[3][13]
-
Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze your extract.[13] Compare the chromatogram to a pure standard of this compound. The presence of additional peaks, particularly those corresponding to its known degradation products like Danshensu and lithospermic acid, confirms degradation.[3]
-
Prevention:
-
Temperature Control: This is the most critical factor. Avoid high temperatures (above 60°C) during extraction and subsequent processing steps like solvent evaporation.[10][13] UAE at a controlled temperature of 30°C is a proven method to avoid thermal degradation.[1]
-
pH Level: this compound degrades more rapidly at higher pH values.[3] Maintain a neutral or slightly acidic environment during extraction if possible.
-
Storage: Store the crude extract and purified compound in a cool, dark place. For long-term storage, solid formulations are more stable than liquid solutions.[13]
-
Issue 3: Difficulty in Purifying the Crude Extract
Q: My crude extract is complex, and I am struggling to isolate this compound with high purity. What purification strategies are recommended? A: A multi-step purification process is often necessary.
-
Initial Cleanup: After extraction, recycle the ethanol and filter the remaining aqueous solution to remove precipitates.[10]
-
Macroporous Resin Chromatography: This is a highly effective technique for purifying phenolic acids from crude extracts.[9] Resins like AB-8 can be used. The process involves loading the extract onto the column, washing with water to remove impurities, and then eluting with an ethanol-water mixture (e.g., 40% ethanol) to recover the target compounds.[9]
-
Counter-Current Chromatography (CCC): For achieving very high purity ( >95%), methods like high-speed counter-current chromatography are excellent.[14][15] This technique partitions compounds between two immiscible liquid phases, allowing for fine separation. A common solvent system is n-hexane-ethyl acetate-ethanol-water.[15]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from studies on this compound extraction to facilitate comparison.
Table 1: Comparison of Ultrasound-Assisted Extraction (UAE) vs. Conventional Reflux Extraction
| Parameter | Ultrasound-Assisted Extraction (UAE) | Conventional Reflux Extraction | Reference |
| Optimal Solvent | 60% Aqueous Ethanol | 60% Ethanol | [1][8] |
| Optimal Temperature | 30°C | ~80°C (Water bath) | [1][8] |
| Optimal Time | 25 minutes | 1.5 hours | [1][8] |
| Solvent-to-Solid Ratio | 20:1 (mL/g) | 10:1 (mL/g) | [1][8] |
| Reported Yield | ~33.93 mg/g | ~28.76 mg/g | [1][5] |
| Key Advantage | Higher yield, shorter time, lower temp, prevents degradation | Simpler equipment setup | [1][2] |
Table 2: Key Parameters Influencing Extraction Yield
| Parameter | Optimal Range/Value | Rationale & Notes | Reference(s) |
| Solvent Concentration | 50-70% Ethanol in Water | Balances polarity for effective dissolution and cell wall penetration. | [1][8][16] |
| Temperature | 30-60°C | Higher temperatures increase solubility but risk thermal degradation. Lower range is safer for this compound. | [1][3][12] |
| Time | 20-60 minutes (for UAE/MAE) | Sufficient time for mass transfer without exposing the compound to prolonged stress. | [1][17][18] |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (mL/g) | Ensures complete immersion of plant material and creates a sufficient concentration gradient for diffusion. | [1][5][8] |
| Ultrasonic Power/Freq. | 45 Hz (Frequency) | Specific frequencies can enhance cavitation and cell wall disruption, improving extraction efficiency. | [1][5] |
| Plant Material Particle Size | Finely ground powder | Increases the surface area-to-volume ratio, facilitating faster and more complete extraction. | [12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for maximizing yield while minimizing degradation.[1][5]
-
Material Preparation:
-
Dry the roots of Salvia miltiorrhiza in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (e.g., pass through a 40-60 mesh sieve).
-
-
Extraction Setup:
-
Weigh 5.0 g of the dried plant powder and place it into a 250 mL conical flask.
-
Prepare the extraction solvent: a 60% (v/v) aqueous ethanol solution.
-
Add 100 mL of the 60% ethanol solvent to the flask to achieve a 20:1 (mL/g) solvent-to-solid ratio.
-
-
Ultrasonication:
-
Place the flask in an ultrasonic bath with a temperature controller.
-
Set the ultrasonic frequency to 45 Hz and the temperature to 30°C.
-
Perform the extraction for 25 minutes.
-
-
Sample Recovery:
-
After extraction, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collect the filtrate for analysis or further purification.
-
For quantitative analysis, dilute an aliquot of the filtrate to a suitable concentration and analyze using HPLC.
-
Protocol 2: Conventional Reflux Extraction
This protocol provides a baseline method for comparison.[8]
-
Material Preparation:
-
Prepare dried, powdered Salvia miltiorrhiza root as described in Protocol 1.
-
-
Extraction Setup:
-
Weigh 10.0 g of the plant powder into a round-bottom flask.
-
Add 100 mL of 60% (v/v) aqueous ethanol to achieve a 10:1 (mL/g) solvent-to-solid ratio.
-
Mount the flask to a reflux condenser and place it in a thermostatic water bath.
-
-
Refluxing:
-
Set the water bath temperature to approximately 80°C.
-
Conduct the reflux extraction for 1.5 hours.
-
-
Sample Recovery:
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Protocol 3: General Purification using Macroporous Resin
This protocol outlines a common method for purifying the crude extract.[9]
-
Crude Extract Preparation:
-
Pool the filtrate obtained from the extraction process.
-
Concentrate the extract under reduced pressure at a low temperature (<50°C) to remove the ethanol.
-
Dilute the remaining aqueous solution with distilled water to a specific concentration (e.g., 1.0 g crude material equivalent per mL).
-
-
Column Preparation:
-
Select a suitable macroporous resin (e.g., AB-8).
-
Pack the resin into a chromatography column and equilibrate it by washing with deionized water.
-
-
Adsorption and Elution:
-
Load the prepared crude extract solution onto the top of the resin column at a controlled flow rate.
-
Wash the column with several bed volumes of deionized water to remove unbound impurities like sugars and salts.
-
Elute the adsorbed phenolic compounds using a stepwise gradient of aqueous ethanol. Start with a low concentration (e.g., 20% ethanol) and increase to a higher concentration (e.g., 40-50% ethanol) to elute this compound.
-
Collect the fractions and monitor them using HPLC to identify those containing high-purity this compound.
-
-
Final Processing:
-
Combine the high-purity fractions.
-
Concentrate the solution under vacuum and then lyophilize (freeze-dry) to obtain a solid powder of purified this compound.
-
Mandatory Visualizations
// Nodes Start [label="Problem:\nLow this compound Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDegradation [label="Is degradation suspected?\n(Check HPLC for extra peaks)", shape=diamond, fillcolor="#FBBC05"]; OptimizeTemp [label="Reduce Temperature\n(e.g., < 60°C, use UAE at 30°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMethod [label="Is extraction method optimal?", shape=diamond, fillcolor="#FBBC05"]; SwitchMethod [label="Switch to UAE or MAE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckParams [label="Are extraction parameters correct?", shape=diamond, fillcolor="#FBBC05"]; AdjustSolvent [label="Adjust Solvent\n(e.g., 60% Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustRatio [label="Increase Solvent/Solid Ratio\n(e.g., 20:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustTime [label="Optimize Time\n(e.g., 25 min for UAE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckMaterial [label="Is plant material\nfinely ground?", shape=diamond, fillcolor="#FBBC05"]; GrindMaterial [label="Grind to fine powder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> CheckDegradation; CheckDegradation -> OptimizeTemp [label="Yes"]; CheckDegradation -> CheckMethod [label="No"]; OptimizeTemp -> CheckMethod;
CheckMethod -> SwitchMethod [label="No"]; CheckMethod -> CheckParams [label="Yes"]; SwitchMethod -> Success;
CheckParams -> AdjustSolvent [label="No (Solvent)"]; CheckParams -> AdjustRatio [label="No (Ratio)"]; CheckParams -> AdjustTime [label="No (Time)"]; CheckParams -> CheckMaterial [label="Yes"];
AdjustSolvent -> Success; AdjustRatio -> Success; AdjustTime -> Success;
CheckMaterial -> GrindMaterial [label="No"]; CheckMaterial -> Success [label="Yes"]; GrindMaterial -> Success; } END_DOT Caption: Troubleshooting decision tree for addressing low extraction yields.
References
- 1. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical Fluid Extraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. CN101270103B - Method for extracting salvianolic acid B - Google Patents [patents.google.com]
- 11. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the stability of salvianolic acid B as potential drug material [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HKU Scholars Hub: Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography [hub.hku.hk]
- 16. One moment, please... [ftb.com.hr]
- 17. Ultrasound-assisted extraction of bioactive compounds from Malva sylvestris leaves and its comparison with agitated bed extraction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]
How to interpret inconsistent results in Isosalvianolic acid B experiments
Welcome to the technical support center for Isosalvianolic acid B. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret inconsistent results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in cell viability assays (e.g., MTT, WST-1) with this compound?
A1: Inconsistent results in cell viability assays are a common challenge and can stem from several factors:
-
Compound Stability: this compound, similar to its isomer Salvianolic acid B, is susceptible to degradation in aqueous solutions.[1] Its stability is influenced by pH, temperature, and light exposure. Degradation can lead to a loss of bioactivity, resulting in variable effects on cell viability.
-
Dose-Dependent Effects: The biological effects of this compound can be highly dose-dependent. Low concentrations might be protective or even proliferative for some cell types, while higher concentrations could induce cytotoxicity.[2] It is crucial to perform a thorough dose-response analysis for each cell line.
-
Cell-Type Specificity: The response to this compound can vary significantly between different cell lines (e.g., normal vs. cancer cells, different tissue origins).
-
Assay Interference: Phenolic compounds like this compound can sometimes interfere with the tetrazolium dyes used in MTT and similar assays, leading to inaccurate readings.
Troubleshooting Table for Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, inconsistent incubation times, or degradation of this compound in the media. | Ensure a single-cell suspension for even seeding. Standardize all incubation times precisely. Prepare fresh this compound solutions for each experiment and use them immediately. |
| Results not reproducible across experiments | Variation in cell passage number, serum batch, or this compound stock solution. | Use cells within a consistent and low passage number range. Test new batches of serum before use. Prepare fresh stock solutions of this compound from a reliable source and store them properly (aliquoted at -20°C or below, protected from light). |
| Discrepancy with other functional assays | Different endpoints being measured (e.g., metabolic activity vs. cell migration). | Acknowledge that different assays measure different cellular processes. The optimal concentration for one effect (e.g., promoting migration) may not be the same as for another (e.g., enhancing proliferation). |
Q2: My antioxidant capacity measurements for this compound are inconsistent. What could be the reason?
A2: Inconsistencies in antioxidant assays (e.g., DPPH, ABTS, FRAP) are often related to the chemical nature of the compound and the specific assay principle.
-
Assay Mechanism: Different antioxidant assays are based on different chemical reactions (e.g., hydrogen atom transfer vs. single electron transfer). This compound may exhibit varying efficacy in these different systems.
-
Compound Stability: As with cell-based assays, the degradation of this compound in the assay buffer can lead to a loss of antioxidant activity and inconsistent results.[3]
-
Reaction Kinetics: The reaction between this compound and the radical species in the assay may not reach its endpoint within the standard incubation time, leading to variability.
Troubleshooting Table for Antioxidant Assays
| Issue | Potential Cause | Recommended Solution |
| Low or no antioxidant activity detected | Degradation of this compound. Inappropriate assay for the compound. | Prepare fresh solutions immediately before the assay. Consider using a panel of different antioxidant assays to get a comprehensive profile. |
| High variability in results | Inconsistent incubation times. Fluctuation in temperature or light exposure during the assay. | Use a timer to ensure consistent incubation periods. Perform the assay in a temperature-controlled environment and protect the reagents and samples from light. |
Q3: I am observing conflicting results in my anti-inflammatory experiments with this compound. Why is this happening?
A3: The anti-inflammatory effects of this compound are often mediated through complex signaling pathways, and inconsistencies can arise from several sources.
-
Dose- and Time-Dependence: The inhibitory effect on inflammatory mediators (e.g., TNF-α, IL-6, NO) can be dose- and time-dependent.
-
Cellular Context: The response can vary depending on the cell type (e.g., macrophages, microglia) and the inflammatory stimulus used (e.g., LPS, IFN-γ).
-
Signaling Pathway Complexity: this compound can modulate multiple signaling pathways, including NF-κB, Nrf2, and MAPKs.[4] The net effect can be influenced by the specific cellular context and experimental conditions.
Troubleshooting Table for Anti-inflammatory Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent inhibition of inflammatory markers | Variation in cell stimulation. Degradation of this compound. | Ensure consistent concentration and purity of the inflammatory stimulus. Prepare fresh this compound for each experiment. |
| Variable effects on signaling pathway activation | Differences in treatment timing (pre-treatment vs. co-treatment). Cell passage number affecting signaling responses. | Standardize the timing of this compound treatment relative to the inflammatory stimulus. Use cells within a defined passage number range. |
Experimental Protocols
1. Cell Viability - MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
2. Antioxidant Capacity - DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with this compound.
3. Anti-inflammatory Activity - Measurement of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Salvia verticillata (L.)-Biological Activity, Chemical Profile, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
Enhancing the stability of Isosalvianolic acid B in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Isosalvianolic acid B (IsoB), focusing on enhancing its stability under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IsoB) and why is its stability a critical issue?
This compound (Salvianolic acid B or SalB) is one of the most abundant and bioactive water-soluble compounds isolated from Salvia miltiorrhiza (Danshen).[1][2] It is a potent antioxidant with numerous pharmacological effects, including anti-inflammatory, cardioprotective, and anti-cancer activities.[2][3] However, the presence of multiple ester bonds and phenolic hydroxyl groups in its structure makes it highly susceptible to degradation in aqueous solutions.[2][4] This poor stability can lead to loss of potency, variability in experimental results, and challenges in developing liquid formulations, making it a critical issue for researchers.[1][5][6]
Q2: What are the primary factors that influence the stability of IsoB in solution?
The stability of IsoB in an aqueous solution is significantly influenced by several factors:
-
pH: This is the most critical factor. IsoB is most stable in acidic conditions (pH 2-4) and degrades rapidly as the pH becomes neutral or alkaline.[7][8][9]
-
Temperature: Higher temperatures accelerate the degradation rate.[7][8][9] For optimal stability, solutions should be kept at low temperatures.
-
Concentration: IsoB solutions exhibit greater stability at higher concentrations.[7]
-
Light and Oxygen: As a phenolic compound, IsoB is sensitive to light and oxidation.[1][5] Exposure should be minimized.
-
Solvent: The choice of solvent can impact stability. While highly water-soluble, its stability in aqueous solutions is poor.[2][10]
Q3: What are the known degradation products of IsoB?
When IsoB degrades, the ester bonds are often cleaved.[4][11] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been used to identify several degradation products.[1][5][9] The primary and most commonly reported degradation products include Danshensu, lithospermic acid, and salvianolic acid A.[5][12]
Troubleshooting Guide
Problem: My IsoB solution is degrading rapidly during my experiments, leading to inconsistent results.
Answer: Rapid degradation of IsoB in aqueous media is a common challenge. The degradation process follows first-order kinetics and is highly dependent on the solution's pH and temperature.[5][8]
Recommended Solutions:
-
pH Adjustment: The most effective immediate solution is to control the pH. Adjust your buffer to a pH between 2.0 and 4.0, where IsoB exhibits maximum stability.[7][8]
-
Temperature Control: Perform all experiments at a controlled, low temperature (e.g., on ice or at 4°C) whenever possible to slow the degradation rate.[7]
-
Prepare Fresh Solutions: Prepare IsoB solutions immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods, especially at room temperature.
-
Use Stabilizing Solvents: For certain applications, consider using alternative solvents. Deep Eutectic Solvents (DESs), such as a choline (B1196258) chloride-glycerol mixture, have been shown to significantly enhance IsoB stability compared to water or ethanol.[10][13]
Problem: I am observing new, unidentified peaks in my HPLC analysis after incubating IsoB in my assay buffer.
Answer: The appearance of new peaks in your chromatogram is a strong indication of IsoB degradation. The identity of these products depends on the specific conditions (pH, temperature) of your experiment.
Recommended Actions:
-
Characterize Degradation Products: Use HPLC-MS to analyze your sample. This will help identify the mass of the unknown peaks, allowing you to compare them against known degradation products like Danshensu and lithospermic acid.[5][11]
-
Run a Stability Study: Conduct a controlled experiment to quantify the rate of degradation under your specific assay conditions. This involves incubating IsoB in your buffer and analyzing samples by HPLC at multiple time points. (See Protocol 2 below).
-
Review the Degradation Pathway: The degradation of IsoB primarily involves the hydrolysis of its ester linkages and potential ring-opening of the benzofuran (B130515) structure.[4] Understanding this pathway can help predict the byproducts you might encounter.
Problem: I need to develop a liquid formulation of IsoB with improved shelf-life.
Answer: Due to its inherent instability in aqueous solutions, creating a stable liquid formulation of IsoB is challenging and not generally recommended for long-term storage.[1][5] However, advanced formulation strategies can significantly improve its stability.
Recommended Strategies:
-
Liposomal Encapsulation: Encapsulating IsoB in liposomes, particularly PEGylated liposomes, can protect it from degradation and has been shown to prolong its therapeutic effects in vivo.[6]
-
Solid Formulations: The most straightforward approach for long-term storage is to use IsoB as a solid (lyophilized powder).[1] It is significantly more stable in the solid state, provided it is protected from high humidity and high temperatures.[1][5] The powder can then be reconstituted in an appropriate acidic buffer immediately before use.
Data Presentation
Table 1: Summary of Factors Affecting this compound (IsoB) Stability
| Factor | Condition for Highest Stability | Condition for Rapid Degradation | Citation(s) |
|---|---|---|---|
| pH | Acidic (pH 2.0 - 4.0) | Neutral to Alkaline (pH > 7.0) | [7][8][9] |
| Temperature | Low (≤ 20°C) | High (≥ 40°C) | [5][7][8] |
| Concentration | High (e.g., 1 mg/mL) | Low | [7] |
| Physical State | Solid (Lyophilized Powder) | Aqueous Solution | [1][5] |
| Solvent System | Deep Eutectic Solvents | Water, Ethanol, Saline |[10][13] |
Experimental Protocols
Protocol 1: Standardized HPLC Method for IsoB Quantification
This protocol provides a general method for the quantitative analysis of IsoB, which can be adapted based on available equipment.
-
Objective: To determine the concentration of IsoB in a solution and monitor its degradation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient elution is often used. A common system consists of Mobile Phase A (e.g., aqueous solution with 0.1% phosphoric acid or 5% acetic acid) and Mobile Phase B (e.g., acetonitrile (B52724) or methanol).[14][15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 281 nm.[15]
-
Sample Preparation: Dilute samples in the initial mobile phase composition. If the sample contains proteins or other macromolecules, perform a protein precipitation step (e.g., with acetonitrile) or a liquid-liquid extraction.[14]
-
Standard Curve: Prepare a series of IsoB standards of known concentrations in the chosen solvent to generate a standard curve for quantification.
-
Analysis: Inject samples and standards onto the HPLC system. Determine the peak area of IsoB and calculate the concentration using the standard curve.
-
Protocol 2: Assessing IsoB Stability in Different pH Buffers
-
Objective: To determine the degradation kinetics of IsoB at various pH values.
-
Materials:
-
IsoB stock solution (prepared fresh in a suitable solvent like methanol).
-
A series of buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) adjusted to a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
HPLC system as described in Protocol 1.
-
-
Methodology:
-
Incubation Setup: For each pH value to be tested, add a small aliquot of the IsoB stock solution to the buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent from the stock is minimal (<1%).
-
Time Zero (T0) Sample: Immediately after adding IsoB to the buffer, take a sample, dilute it appropriately if necessary, and inject it into the HPLC to determine the initial concentration.
-
Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C). Protect the samples from light.
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
HPLC Analysis: Analyze each sample by HPLC according to Protocol 1 to measure the remaining concentration of IsoB.
-
Data Analysis: For each pH condition, plot the natural logarithm of the IsoB concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line corresponds to the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of salvianolic acid B in water solution | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Effects of ultrasonic processing on degradation of salvianolic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catalogo.upc.edu.pe [catalogo.upc.edu.pe]
- 13. researchgate.net [researchgate.net]
- 14. HPLC determination and pharmacokinetic studies of salvianolic acid B in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of salvianolic acid B in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce inter-batch variability of Isosalvianolic acid B effects
Welcome to the Technical Support Center for Isosalvianolic Acid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in experiments and troubleshooting potential issues to ensure data reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a water-soluble phenolic acid compound naturally found in Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. It is structurally similar to the more abundant and well-studied Salvianolic acid B.[1] Research has shown that these compounds possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] These properties make this compound a compound of interest for investigating potential therapeutic applications in various diseases, such as cardiovascular and neurodegenerative disorders.[4]
Q2: What are the known mechanisms of action for this compound and its related compounds?
The primary mechanisms of action for salvianolic acids, including this compound, involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival. These include:
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, a central regulator of inflammation, leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]
-
PI3K/Akt Signaling Pathway: Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis (programmed cell death).[7][8]
-
Nrf2 Signaling Pathway: Upregulation of the Nrf2 pathway enhances the expression of antioxidant enzymes, protecting cells from oxidative damage.[8][9]
Q3: What are the critical factors that can contribute to inter-batch variability when using this compound?
Inter-batch variability in the effects of this compound can arise from several factors:
-
Purity and Standardization: The purity of the this compound batch is crucial. As a natural product, variations in extraction and purification processes can lead to different impurity profiles, which may affect biological activity.[10] Using a well-characterized standard from a reputable supplier is essential.[11]
-
Compound Stability: this compound is susceptible to degradation under certain conditions. Factors such as pH, temperature, and light exposure can impact its stability in solution.[7][12] It is more stable in acidic conditions (pH 2-5) and at lower temperatures.[5][13]
-
Solubility: While considered water-soluble, achieving and maintaining the desired concentration in cell culture media without precipitation can be challenging and may vary between batches.[10][14]
-
Experimental Conditions: Inconsistencies in experimental procedures, such as cell seeding density, incubation times, and reagent preparation, can significantly contribute to variability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or variable dose-response curves between experiments.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the solid compound at -20°C and stock solutions at -80°C, protected from light.[15]
-
pH of Media: Be mindful of the pH of your cell culture media, as the stability of this compound decreases as the pH becomes neutral or alkaline.[13]
-
Incubation Time: For longer incubation periods, consider replenishing the media with freshly prepared this compound to account for potential degradation.
-
-
-
Possible Cause 2: Inconsistent Compound Concentration.
-
Troubleshooting Steps:
-
Solubility Check: Ensure the compound is fully dissolved in the solvent and the final concentration in the media does not lead to precipitation. Visually inspect for any particulates.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions.
-
-
-
Possible Cause 3: Biological Variability.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number to avoid phenotypic drift.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as cell density can influence the response to treatment.
-
Serum Batch Consistency: Use the same batch of serum for a set of experiments, as different batches can have varying levels of growth factors.
-
-
Issue 2: High background or unexpected results in antioxidant assays.
-
Possible Cause 1: Direct Interference with Assay Reagents.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Include a control with this compound in the assay buffer without the cells or biological sample to check for direct interaction with the assay reagents (e.g., reduction of DPPH or ABTS radicals).[16]
-
Choose an Appropriate Assay: Be aware that the antioxidant properties of phenolic compounds can interfere with assays that use redox-sensitive dyes.[17]
-
-
-
Possible Cause 2: Presence of Impurities.
Data Presentation
Table 1: Reported IC50 Values for Salvianolic Acid B in Various Assays
| Cell Line/Assay | Effect Measured | IC50 Value (µM) | Reference |
| MDA-MB-231 | Antiproliferative activity | 54.98 | [13] |
| Urease Inhibition | Enzyme inhibition | 192.26 ± 0.21 µg/mL | [18] |
Note: Data for this compound is limited; these values for the closely related Salvianolic acid B can serve as a starting point for dose-ranging studies.
Table 2: Summary of Quantitative Antioxidant Activity for Salvianolic Acids
| Assay | Compound | EC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Salvianolic Acid A | 1.43 ± 0.09 | [16] |
| DPPH Radical Scavenging | Salvianolic Acid B | 1.81 ± 0.01 | [16] |
| ABTS Radical Scavenging | Salvianolic Acid A | 1.35 ± 0.00 | [16] |
| ABTS Radical Scavenging | Salvianolic Acid B | 1.43 ± 0.01 | [16] |
Table 3: Factors Influencing the Stability of Salvianolic Acid B
| Condition | Observation | Recommendation | Reference |
| Temperature | Degradation increases with temperature. Stable at 4°C for 30 hours in aqueous solution. | Store stock solutions at -80°C and working solutions on ice. Prepare fresh for each experiment. | [13] |
| pH | Stable in acidic conditions (pH 1.5-5.0). Stability decreases as pH becomes neutral or alkaline. | Be aware of the pH of your experimental buffer or media. For in vitro studies, the impact of physiological pH on stability over time should be considered. | [13][19] |
| Light | Susceptible to degradation upon light exposure. | Store in amber vials or protect from light. | [20] |
| Storage (Solid) | Stable for 6 months at 40°C, 75% relative humidity when packaged in aluminum foil bags. | Store solid compound in a tightly sealed container at -20°C, protected from moisture and light. | [7][12] |
| Storage (Solution) | Severe degradation in normal saline under accelerated conditions. | Prepare fresh solutions for each experiment. Avoid long-term storage of working dilutions. | [7][12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions to obtain the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Replace the existing media with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Measurement of Anti-Inflammatory Effects (Nitric Oxide Production)
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a control group without LPS stimulation.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in the samples using the standard curve.
-
Determine the percentage inhibition of NO production by this compound.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for studies involving this compound.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 4. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 5. Stability of salvianolic acid B in water solution | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Study on application of salvianolic acids reference extract in quality control of Salvia miltiorrhiza and salvianolic acids for injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. サルビアノール酸B United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 15. This compound | NF-κB | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Isosalvianolic acid B interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of Isosalvianolic acid B with various assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a water-soluble polyphenolic compound extracted from Salvia miltiorrhiza (Danshen).[1][2] Its structure contains multiple phenolic hydroxyl groups, which contribute to its potent antioxidant properties.[3] It is known to be unstable in certain conditions, such as high temperatures and aqueous solutions, where it can undergo degradation.[4][5][6]
Q2: What are the common mechanisms by which this compound might interfere with my assay?
As a polyphenolic compound, this compound can interfere with biochemical and cell-based assays through several mechanisms:
-
Redox Activity: Its strong antioxidant nature can lead to direct reduction of assay reagents, particularly in assays that rely on redox reactions (e.g., MTT, resazurin-based assays), causing false positive or negative signals.[3]
-
Protein Binding: Polyphenols can non-specifically bind to proteins, including enzymes and antibodies, potentially inhibiting their activity or interfering with binding events in assays like ELISAs.
-
Compound Aggregation: At certain concentrations, this compound may form aggregates that can sequester assay components or non-specifically inhibit enzymes.
-
Optical Interference: this compound exhibits absorbance in the UV-visible range, which can interfere with colorimetric assays by contributing to the background absorbance.[7][8] It may also possess intrinsic fluorescence or quenching properties that can affect fluorescence-based assays.
Q3: I am observing unexpected results in my cell viability assay when using this compound. What could be the cause?
If you are using a tetrazolium-based assay like MTT, the reducing potential of this compound can directly convert the MTT reagent to formazan, leading to an overestimation of cell viability (a false positive).[9] It is crucial to include proper controls to account for this non-cellular reduction.
Q4: Can this compound interfere with my luciferase-based reporter gene assay?
Yes, polyphenolic compounds are known to inhibit luciferase enzymes directly. This can lead to a decrease in the luminescent signal, which could be misinterpreted as a biological effect (e.g., inhibition of gene expression). It is important to perform a counter-screen to test for direct inhibition of the luciferase enzyme.
Troubleshooting Guides
Issue 1: Suspected Interference in Colorimetric Assays (e.g., MTT, Bradford)
Symptoms:
-
High background absorbance in wells containing only this compound and assay reagents (no cells or protein).
-
Inconsistent or unexpectedly high/low results that do not correlate with other assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colorimetric assay interference.
Issue 2: Suspected Interference in Fluorescence-Based Assays
Symptoms:
-
Unexpectedly high or low fluorescence readings.
-
Quenching of the fluorescent signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Issue 3: Suspected Interference in Enzyme-Based Assays (including ELISA and Luciferase Assays)
Symptoms:
-
Apparent inhibition or activation of the enzyme that is not dose-dependent in a biologically expected manner.
-
Discrepancies between results from different assay formats.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzyme assay interference.
Quantitative Data Summary
Due to the varied nature of assays, it is critical to experimentally determine the potential for interference of this compound in your specific system. The following tables provide templates for organizing your experimental data.
Table 1: UV-Vis Absorbance Spectrum of this compound
| Wavelength (nm) | Absorbance |
| 254 | Peak |
| 286 | Peak |
| User-defined λ | User-measured value |
| User-defined λ | User-measured value |
| Note: this compound is reported to have absorbance peaks at approximately 254 nm and 286 nm.[10] Users should measure the full spectrum in their assay buffer. |
Table 2: Potential for Direct Reduction of MTT by this compound
| This compound Conc. (µM) | Absorbance at 570 nm (No Cells) |
| 0 | User-measured value |
| 1 | User-measured value |
| 10 | User-measured value |
| 50 | User-measured value |
| 100 | User-measured value |
Table 3: Direct Inhibition of Luciferase by this compound
| This compound Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 | User-measured value | 0 |
| 1 | User-measured value | Calculated value |
| 10 | User-measured value | Calculated value |
| 50 | User-measured value | Calculated value |
| 100 | User-measured value | Calculated value |
| IC50 | Calculated value |
Experimental Protocols
Protocol 1: Determining UV-Vis Absorbance Spectrum of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Dilute the stock solution to the desired final concentration in the same buffer used for your assay.
-
Use a spectrophotometer to scan the absorbance of the solution from 200 to 800 nm.
-
Use the assay buffer as a blank.
-
Record the absorbance spectrum and note the wavelengths of maximum absorbance.
Protocol 2: Assessing Direct Reduction of MTT by this compound
-
Prepare a serial dilution of this compound in cell culture medium without cells.
-
Add the same volume of MTT reagent used in your cell viability assay to each well.
-
Incubate for the same duration as your standard protocol (e.g., 2-4 hours).
-
Add the solubilization buffer.
-
Measure the absorbance at 570 nm.
-
A significant increase in absorbance in the absence of cells indicates direct reduction of MTT.
Protocol 3: Luciferase Inhibition Counter-Screen
-
Prepare a serial dilution of this compound in luciferase assay buffer.
-
Add a constant amount of purified luciferase enzyme to each well.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the luciferase substrate.
-
Immediately measure the luminescence.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value if significant inhibition is observed.
Signaling Pathway Diagrams
This compound has been reported to modulate several key signaling pathways, which may be the focus of your research. Understanding these pathways can help in designing experiments and interpreting results.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the Akt/mTOR signaling pathway.[11][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jsaer.com [jsaer.com]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B suppresses EMT and apoptosis to lessen drug resistance through AKT/mTOR in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvianolic acid B suppresses EMT and apoptosis to lessen drug resistance through AKT/mTOR in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salvianolic acid B improves autophagic dysfunction and decreases the apoptosis of cholesterol crystal-induced macrophages via inhibiting the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AKT/mTOR signaling pathway is involved in salvianolic acid B-induced autophagy and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Isosalvianolic Acid B Pharmacology
Welcome to the technical support center for researchers utilizing animal models to study the pharmacology of Isosalvianolic acid B (SalB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide direct answers to specific issues that researchers may face when working with this compound in animal models.
Q1: We are observing high variability in the neuroprotective effects of this compound in our MCAO stroke model. What are the potential causes and solutions?
A1: High variability in MCAO models is a common challenge. Several factors can contribute to this, especially when evaluating a compound like SalB.
-
Surgical Inconsistency: The MCAO surgery itself is highly technique-dependent. Minor variations in suture insertion depth or occlusion time can lead to significant differences in infarct volume.[1][2]
-
Troubleshooting:
-
Standardize Surgical Procedure: Ensure all researchers are rigorously trained on the same surgical protocol. Utilize a surgical microscope for better visualization.
-
Monitor Cerebral Blood Flow (CBF): Use laser Doppler flowmetry to confirm successful occlusion and reperfusion. This provides a quantitative measure to standardize the ischemic insult across animals.
-
Optimize Occlusion Time: The duration of MCAO significantly impacts infarct size. While 60-75 minutes is common for rats, shorter durations (e.g., 30 minutes) in mice might reduce mortality and allow for better assessment of neurobehavioral outcomes.[3]
-
-
-
Animal Strain and Substrain Differences: Different rat and mouse strains exhibit varying susceptibility to ischemic injury.[2][4]
-
Troubleshooting:
-
Consistent Strain and Supplier: Use the same animal strain and supplier throughout the study to minimize genetic variability.
-
Strain Selection: Be aware that Sprague-Dawley rats may show a more dose-dependent response to MCAO duration in terms of infarct volume compared to Wistar rats.[2]
-
-
-
This compound Formulation and Administration: The stability and bioavailability of SalB can impact its efficacy.
-
Troubleshooting:
-
Fresh Preparation: this compound is unstable in aqueous solutions, especially at neutral or alkaline pH and higher temperatures.[5][6][7] Prepare solutions fresh before each experiment.
-
Appropriate Vehicle: SalB is water-soluble.[8] Saline is a commonly used vehicle for intravenous or intraperitoneal injections.[9]
-
Route of Administration: Due to very low oral bioavailability (around 1-2% in dogs and rats), intravenous (i.v.) or intraperitoneal (i.p.) administration is recommended to ensure adequate systemic exposure.[10]
-
-
Q2: We are struggling with the low oral bioavailability of this compound in our animal studies. How can we improve its absorption and efficacy?
A2: The low oral bioavailability of SalB is a significant hurdle.[10] Here are some strategies to address this:
-
Alternative Administration Routes:
-
Intravenous (i.v.) or Intraperitoneal (i.p.) Injection: These are the most common and effective routes to bypass first-pass metabolism and ensure higher systemic concentrations.
-
-
Formulation Strategies (for oral administration):
-
Co-administration with Absorption Enhancers: Borneol has been shown to enhance the intestinal absorption and bioavailability of salvianolic acids.
-
Novel Drug Delivery Systems: While more complex, nanoformulations, liposomes, or microemulsions could be explored to improve oral absorption, though this would introduce additional variables to your study.
-
Q3: What are the recommended dosages of this compound for different animal models and how should we determine the optimal dose?
A3: The optimal dose of SalB is dependent on the animal model, the targeted disease, and the administration route.
-
General Dose Ranges:
-
Neuroprotection (Stroke/SAH): In rat models of stroke and subarachnoid hemorrhage, effective doses have been reported in the range of 10-40 mg/kg (i.v. or i.p.).[11][12]
-
Parkinson's Disease: In MPTP mouse models, a dose of 50 mg/kg has been shown to be effective.
-
Cardioprotection: For myocardial ischemia-reperfusion injury in rats, oral pre-treatment with 10-30 mg/kg/day has demonstrated protective effects.
-
-
Dose-Response Studies: It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. This typically involves testing a range of doses (e.g., low, medium, and high) to identify the most effective concentration with the fewest side effects. For example, in a study on radiation damage in mice, doses of 5, 12.5, and 20 mg/kg were tested.
Q4: We are using an MPTP mouse model for Parkinson's disease. What are some common pitfalls and how can we ensure a consistent model?
A4: The MPTP model is widely used but has known variability.
-
Strain and Age of Mice: C57BL/6 mice are the most commonly used and susceptible strain. Age is also a critical factor, with older mice often showing a more pronounced response.
-
MPTP Dosing Regimen: The method of MPTP administration (acute, sub-acute, or chronic) will produce different degrees of dopaminergic neuron loss and behavioral deficits.[13] Consistency in the dosing schedule, route (i.p. or subcutaneous), and volume is essential.
-
Behavioral Testing: Motor deficits in the MPTP model can be subtle and may not fully replicate all aspects of human Parkinson's disease.[4][14] A battery of behavioral tests (e.g., rotarod, pole test, open field) is recommended for a comprehensive assessment.
-
Environmental Factors: Stress, housing conditions, and diet can all influence the neurotoxic effects of MPTP. Maintaining a stable and controlled environment for the animals is crucial.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| Rat | Intravenous | 100 | - | - | 5030 ± 565 minµg/mL | - | [10] |
| Rat | Oral | 500 | - | - | 582 ± 222 minµg/mL | 2.3 | [10] |
| Dog | Intravenous | 9 | - | - | 7840 ± 1140 ng/mLh | - | [10] |
| Dog | Oral | 180 | - | - | 1680 ± 670 ng/mLh | 1.07 ± 0.43 | [10] |
Table 2: Effects of this compound on Biomarkers in a Rat MCAO Stroke Model
| Biomarker | Treatment Group | Result | Reference |
| Infarct Volume | SalB (10 mg/kg, i.v.) | Significantly reduced compared to control | [11] |
| Neurological Deficit Score | SalB (10 mg/kg, i.v.) | Significantly improved compared to control | [15] |
| Superoxide Dismutase (SOD) | SalB (10 mg/kg, i.v.) | Significantly increased in brain tissue | [11] |
| Malondialdehyde (MDA) | SalB (10 mg/kg, i.v.) | Significantly decreased in brain tissue | [11] |
| IL-1β | SalB (30 mg/kg, i.p.) | Significantly reduced in brain tissue | [16] |
| TNF-α | SalB | Significantly reduced in brain tissue | [17] |
Table 3: Effects of this compound in a Rat Model of Rheumatoid Arthritis
| Biomarker | Treatment Group | Result | Reference |
| Paw Swelling | SalB (20 & 40 mg/kg) | Significantly decreased | [18] |
| Arthritis Score | SalB (20 & 40 mg/kg) | Significantly decreased | [18] |
| IL-1β, IL-6, IL-17, TNF-α | SalB (20 & 40 mg/kg) | Significantly decreased in serum | [18] |
| SOD, CAT, GSH | SalB (20 & 40 mg/kg) | Significantly increased in joint tissue | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical microscope
-
Heating pad to maintain body temperature at 37°C
-
This compound (purity >98%)
-
Vehicle (e.g., sterile saline)
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Isolation: Carefully dissect the arteries from the surrounding tissues.
-
Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.
-
Suture Insertion: Insert the 4-0 monofilament nylon suture into the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
Occlusion: The duration of occlusion is typically 60-90 minutes.
-
Reperfusion: After the occlusion period, gently withdraw the suture to allow reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover.
-
Drug Administration: Administer this compound or vehicle (e.g., 10-40 mg/kg, i.v. or i.p.) at the onset of reperfusion or as per the study design.
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate at 24 and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson or Garcia score).
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals, and slice the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
Objective: To induce dopaminergic neurodegeneration to assess the therapeutic potential of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound (purity >98%)
-
Vehicle (e.g., sterile saline)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle daily for a predefined period before and/or during MPTP administration.
-
MPTP Induction: There are various protocols. A common sub-acute protocol involves:
-
Administer MPTP at a dose of 20-30 mg/kg (i.p.) once daily for 5 consecutive days.
-
-
Behavioral Testing: Conduct behavioral assessments (e.g., rotarod test, pole test) 7-14 days after the last MPTP injection.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine (B1211576) levels in the striatum) and immunohistochemical (e.g., tyrosine hydroxylase staining in the substantia nigra) analysis.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the PI3K/Akt signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. Frontiers | Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System [frontiersin.org]
- 2. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B protects brain against injuries caused by ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] MPTP Mouse Models of Parkinson's Disease: An Update | Semantic Scholar [semanticscholar.org]
- 15. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Isosalvianolic Acid B and Salvianolic Acid A
In the landscape of natural product research, Isosalvianolic acid B and Salvianolic acid A, both derived from Salvia miltiorrhiza (Danshen), have garnered significant attention for their therapeutic potential. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and neuroprotective effects of Salvianolic acid A and Salvianolic acid B. Data for this compound is currently limited in publicly accessible literature, highlighting a gap for future research.
Table 1: Antioxidant Activity
| Compound | Assay | EC50 (μg/mL) | Source |
| Salvianolic Acid A | DPPH Radical Scavenging | 1.43 ± 0.09 | [1] |
| Salvianolic Acid B | DPPH Radical Scavenging | 1.81 ± 0.01 | [1] |
| Salvianolic Acid A | ABTS Radical Cation Decolorization | 1.35 ± 0.00 | [1] |
| Salvianolic Acid B | ABTS Radical Cation Decolorization | 1.43 ± 0.01 | [1] |
Note: A lower EC50 value indicates greater antioxidant activity. The data suggests that Salvianolic acid A is a more potent antioxidant than Salvianolic acid B in these assays.[1][2]
Table 2: Anti-Inflammatory Activity
| Compound | Model | Effect | Source |
| Salvianolic Acid A | LPS-induced Acute Lung Injury in mice | Reduced levels of TNF-α, IL-6, and IL-1β | [3] |
| Salvianolic Acid B | LPS-induced Acute Lung Injury in rats | Attenuated increases in TNF-α and IL-6 | [4][5] |
| Salvianolic Acid B | TNF-α treated human umbilical vein endothelial cells | Inhibited PAI-1 mRNA production and protein secretion | [6] |
Table 3: Neuroprotective Effects
| Compound | Model | Effect | Source |
| Salvianolic Acid B | Cerebral ischemia-reperfusion injury in mice | Reduced infarct size and neurological deficits | [7] |
| Salvianolic Acid B | 6-hydroxydopamine-induced apoptosis in SH-SY5Y cells | Reduced apoptosis and ROS generation | [8] |
| Salvianolic Acid B | Subarachnoid hemorrhage in rats | Alleviated brain edema and improved neurologic scores | [9] |
Note: Extensive research highlights the neuroprotective effects of Salvianolic acid B.[10][11][12][13][14] Comparative quantitative data for Salvianolic acid A and this compound in similar neuroprotective models is needed for a complete efficacy comparison.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Salvianolic acid A and B are underpinned by their interaction with various cellular signaling pathways.
Salvianolic Acid B: Anti-inflammatory and Neuroprotective Pathways
Salvianolic acid B exerts its anti-inflammatory and neuroprotective effects through multiple pathways. It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, in response to stimuli like TNF-α and LPS.[15][16] Additionally, it can modulate the NLRP3 inflammasome and TLR4-mediated inflammatory pathways.[7][15] In the context of neuroprotection, Salvianolic acid B's antioxidant properties play a crucial role, often linked to the activation of the Nrf2 pathway.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (this compound, Salvianolic acid A) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of the blank (DPPH solution without sample) should be around 1.0 at 517 nm.[17]
-
Add a defined volume of the test compound solution at different concentrations to separate wells of a microplate or cuvettes.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank control (solvent + DPPH solution) and a positive control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[17][18]
-
Measure the absorbance of each solution at 517 nm.[17]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
-
Reagents and Materials:
-
Cell line of interest (e.g., neuronal cells, inflammatory cells)
-
Complete cell culture medium
-
Test compounds (this compound, Salvianolic acid A)
-
MTT solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
-
Conclusion
The available evidence strongly supports the therapeutic potential of both Salvianolic acid A and Salvianolic acid B, particularly in the realms of antioxidant and anti-inflammatory activity. Current data indicates that Salvianolic acid A is a more potent antioxidant. Both compounds show promise in mitigating inflammatory responses. The neuroprotective effects of Salvianolic acid B are well-documented, though further comparative studies with Salvianolic acid A are warranted. A significant knowledge gap exists regarding the efficacy of this compound, and future research should focus on direct, quantitative comparisons of these three related compounds to fully elucidate their relative therapeutic merits.
References
- 1. researchgate.net [researchgate.net]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid A Protects against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Neutrophil NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B attenuates lipopolysaccharide-induced acute lung injury in rats through inhibition of apoptosis, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B attenuates lipopolysaccharide-induced acute lung injury in rats through inhibition of apoptosis, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B attenuates plasminogen activator inhibitor type 1 production in TNF-alpha treated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic acid B, an antioxidant from Salvia miltiorrhiza, prevents 6-hydroxydopamine induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 14. Mechanism of salvianolic acid B neuroprotection against ischemia/reperfusion induced cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
A Head-to-Head Comparison of Isosalvianolic Acid B with Established Drugs for Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across a multitude of chronic diseases, leading to organ dysfunction and failure. While several drugs have been approved for specific fibrotic conditions such as Idiopathic Pulmonary Fibrosis (IPF) and liver fibrosis associated with Nonalcoholic Steatohepatitis (NASH), the search for novel, more effective anti-fibrotic agents continues. Isosalvianolic acid B, a water-soluble compound extracted from Salvia miltiorrhiza, has emerged as a promising candidate with potent anti-fibrotic properties demonstrated in preclinical studies. This guide provides a head-to-head comparison of this compound with established anti-fibrotic drugs, presenting available experimental data to aid in the evaluation of its therapeutic potential.
Disclaimer: The following comparison juxtaposes preclinical data for this compound with clinical trial data for established drugs. Direct comparison of efficacy is inherently limited due to the different stages of development and the models used for evaluation (animal models vs. human subjects). This guide is intended for informational purposes for a scientific audience and not as a direct claim of comparable clinical efficacy.
Comparative Data Overview
The following tables summarize the available data for this compound and the established anti-fibrotic drugs Nintedanib (B1663095), Pirfenidone (B1678446), and Resmetirom.
Table 1: Comparison of General Properties and Mechanisms of Action
| Feature | This compound (Salvianolic acid B) | Nintedanib | Pirfenidone | Resmetirom |
| Drug Type | Natural product, small molecule | Small molecule, tyrosine kinase inhibitor | Small molecule, pyridone | Oral, liver-directed, thyroid hormone receptor beta–selective agonist |
| Primary Indication(s) | Investigational (preclinical) for liver, pulmonary, and renal fibrosis | Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD), Chronic Fibrosing Interstitial Lung Diseases with a Progressive Phenotype | Idiopathic Pulmonary Fibrosis (IPF) | Non-alcoholic Steatohepatitis (NASH) with moderate to advanced liver fibrosis |
| Primary Mechanism of Action | Inhibition of TGF-β signaling pathway, antioxidant, anti-inflammatory, inhibition of hepatic stellate cell activation[1][2][3][4] | Inhibition of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR)[5] | Downregulation of the production of pro-fibrotic and pro-inflammatory factors, including TGF-β and TNF-α[6] | Selective agonist for thyroid hormone receptor-β, leading to increased hepatic fat metabolism and reduced lipotoxicity |
Table 2: Preclinical Efficacy of this compound in Animal Models of Fibrosis
| Fibrosis Model | Animal | Key Findings | Reference |
| Liver Fibrosis | Rats (CCl4-induced) | Dose-dependent reduction in liver fibrosis; significant decrease in serum ALT, AST, and markers of fibrosis (HA, LN, IV-C, PIIIP)[7]. Inhibition of Hedgehog signaling pathway[1]. | [1][7] |
| Liver Fibrosis | Mice (CCl4-induced) | Ameliorated liver fibrosis and injury; reduced production of inflammatory factors[8]. | [8] |
| Pulmonary Fibrosis | Mice (Bleomycin-induced) | Strong anti-inflammatory and anti-fibrotic effects; inhibition of inflammatory cell infiltration, alveolar structure disruption, and collagen deposition[4][9]. | [4][9] |
Table 3: Clinical Efficacy of Established Anti-Fibrotic Drugs
| Drug | Indication | Pivotal Trial(s) | Key Efficacy Endpoint(s) & Results | Reference(s) |
| Nintedanib | IPF | INPULSIS-1 & INPULSIS-2 | Annual rate of decline in Forced Vital Capacity (FVC): Significantly reduced decline compared to placebo. INPULSIS-1: -114.7 mL with nintedanib vs. -239.9 mL with placebo. INPULSIS-2: -113.6 mL with nintedanib vs. -207.3 mL with placebo[10]. | [10][11][12][13][14] |
| Pirfenidone | IPF | CAPACITY (Studies 004 & 006), ASCEND | Change in % predicted FVC from baseline: Reduced decline in FVC. In the ASCEND trial, the decline in the percentage of predicted FVC was significantly less in the pirfenidone group[15]. Pooled data showed a significant reduction in disease progression[6][15][16]. | [6][15][16] |
| Resmetirom | NASH with Fibrosis | MAESTRO-NASH | NASH resolution with no worsening of fibrosis: Achieved in 25.9% (80 mg) and 29.9% (100 mg) of patients vs. 9.7% with placebo. Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score: Achieved in 24.2% (80 mg) and 25.9% (100 mg) of patients vs. 14.2% with placebo[17][18]. | [17][18][19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
References
- 1. Salvianolic acid B inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B protects against acute and chronic liver injury by inhibiting Smad2C/L phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B inhibits hepatic stellate cell activation and liver fibrosis by targeting PDGFRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of salvianolic acid B on liver fibrosis: A protocol for systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Inhibitory effects of salvianolic acid B on CCl(4)-induced hepatic fibrosis through regulating NF-κB/IκBα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B Attenuates Liver Fibrosis via Suppression of Glycolysis-Dependent m1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. distantreader.org [distantreader.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. First Data on Efficacy and Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis and Forced Vital Capacity of ≤50 % of Predicted Value - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Analyses Showed Consistent Efficacy of OFEV® (nintedanib) Across Various Patient Populations with Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
- 13. INPULSIS-ON: Nintedanib shows manageable long-term safety for IPF | MDedge [mdedge.com]
- 14. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 15. A phase 3 trial of pirfenidone in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pirfenidone: an update on clinical trial data and insights from everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 18. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Isosalvianolic Acid B Demonstrates Significant Neuroprotective Effects in Preclinical Stroke Models
A comprehensive analysis of in vivo studies highlights the therapeutic potential of Isosalvianolic acid B in reducing brain injury and improving neurological outcomes following ischemic stroke. Experimental data from mouse models of stroke consistently show a reduction in infarct volume, brain edema, and neurological deficits. These benefits are attributed to the compound's multifaceted mechanism of action, which includes potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties.
This compound (Sal B), a major water-soluble component of Salvia miltiorrhiza, has emerged as a promising candidate for the treatment of ischemic stroke.[1][2] A systematic review and meta-analysis of animal studies revealed that Sal B significantly reduces infarct size, neurological deficit scores, brain edema, and brain water content in cerebral ischemic animals.[1][3] The neuroprotective effects of Sal B are linked to its ability to mitigate oxidative stress by increasing superoxide (B77818) dismutase (SOD) levels and decreasing malondialdehyde (MDA) content.[1] Furthermore, it exerts anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][4] The anti-apoptotic effect of Sal B is evidenced by a reduction in the number of TUNEL-positive cells.
Comparative Efficacy of this compound
In preclinical studies, this compound has been primarily compared against vehicle-treated control groups in the context of a surgically induced stroke, most commonly the middle cerebral artery occlusion (MCAO) model.[5][4][6][7] These studies consistently demonstrate the superior therapeutic efficacy of Sal B in ameliorating the pathological consequences of cerebral ischemia.
| Outcome Measure | Control (MCAO Model) | This compound Treatment | Reference |
| Infarct Volume (% of hemisphere) | ~55% | ~35% (at 45 mg/kg) | |
| Neurological Deficit Score (e.g., Longa scale) | Significantly elevated | Significantly reduced | [6] |
| Brain Edema / Water Content | Significantly increased | Significantly reduced | [4] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Significantly elevated | Significantly reduced | [4] |
| Oxidative Stress Markers (MDA) | Significantly elevated | Significantly reduced | |
| Antioxidant Enzymes (SOD) | Significantly reduced | Significantly increased | [1] |
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways implicated in the pathophysiology of ischemic stroke.
One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[7] This pathway is a critical component of the innate immune response and is activated during cerebral ischemia, leading to the production of pro-inflammatory cytokines. Sal B has been shown to inhibit this pathway, thereby reducing the inflammatory response.[7]
References
- 1. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B attenuates apoptosis and inflammation via SIRT1 activation in experimental stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid B Ameliorates Cerebral Ischemia/Reperfusion Injury Through Inhibiting TLR4/MyD88 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Isosalvianolic Acid B: A Comparative Guide Based on Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Isosalvianolic acid B, a potent phenolic compound derived from Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Understanding its precise molecular targets is paramount for its development as a therapeutic agent. This guide provides a comprehensive comparison of the genetically validated molecular targets of this compound, supported by experimental data and detailed protocols.
Genetically Confirmed Molecular Targets of this compound
Genetic approaches, such as small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR/Cas9, provide robust methods for validating the direct molecular targets of a compound. The following table summarizes the key molecular targets of this compound that have been confirmed using these techniques.
| Target Protein | Genetic Approach | Cell Line/Model | Key Findings with this compound Treatment | Reference |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | siRNA | HK-2 cells, In vivo (rat model) | The protective effects of this compound against oxidative stress were abolished by Nrf2 silencing.[1][2] | [1][2] |
| SIRT1 (Sirtuin 1) | siRNA | HepG2 cells | siRNA-mediated silencing of SIRT1 abrogated the inhibitory effect of this compound on HMGB1 acetylation and release. | [3] |
| TRIM8 (Tripartite motif-containing 8) | siRNA | AC16 cardiomyocytes | Knockdown of TRIM8 partially mimicked the protective effects of this compound against ischemia-reperfusion injury. | |
| Mortalin | shRNA | Hepatocellular carcinoma (HCC) cells (HepG2, HCCLM3) | shRNA-mediated knockdown of mortalin, similar to this compound treatment, inhibited HCC cell migration and invasion. | |
| HMGB1 (High mobility group box 1) | siRNA | HepG2 cells | Silencing of HMGB1 blocked palmitic acid-induced pro-inflammatory cytokine release, an effect also observed with this compound treatment. |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action.
Nrf2 Signaling Pathway
Caption: this compound activates the PI3K/Akt pathway, leading to the inhibition of Keap1 and subsequent activation of Nrf2, promoting antioxidant gene expression.
PI3K/Akt Signaling Pathway
Caption: this compound modulates the PI3K/Akt signaling pathway, influencing cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway by preventing the degradation of IκBα, thereby reducing the expression of inflammatory genes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[4][5]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[4][6]
Western Blot Analysis
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Visualize the protein bands using an ECL detection system.[4]
siRNA Transfection
-
Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.
-
In a sterile tube, dilute the specific siRNA duplex (e.g., 20-80 pmols) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh serum-free medium.
-
Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.
-
Add complete growth medium and continue to incubate for 24-72 hours before proceeding with this compound treatment and subsequent assays.
Note: The optimal concentrations of siRNA and transfection reagent, as well as incubation times, should be determined experimentally for each cell line.
Immunoprecipitation
-
Lyse cells in a non-denaturing lysis buffer to extract proteins.
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting.
This guide provides a foundational understanding of the genetically validated molecular targets of this compound. Further research employing advanced genetic techniques will continue to elucidate the intricate mechanisms underlying its therapeutic potential.
References
- 1. Salvianolic Acid B Improves Postresuscitation Myocardial and Cerebral Outcomes in a Murine Model of Cardiac Arrest: Involvement of Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B Prevents Iodinated Contrast Media-Induced Acute Renal Injury in Rats via the PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B attenuates apoptosis and inflammation via SIRT1 activation in experimental stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Anti-inflammatory Profiles of Different Salvianolic Acids
For Researchers, Scientists, and Drug Development Professionals
Salvianolic acids, a group of water-soluble phenolic compounds extracted from the traditional Chinese herb Salvia miltiorrhiza (Danshen), have garnered significant scientific interest for their potent anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory profiles of prominent salvianolic acids, with a focus on Salvianolic Acid A (SAA) and Salvianolic Acid B (SAB). The information is supported by experimental data to aid researchers and drug development professionals in their endeavors.
Comparative Anti-inflammatory Activity
Salvianolic acids exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][4][5] While direct comparative studies under identical conditions are limited, the available data consistently demonstrate the significant anti-inflammatory potential of both SAA and SAB.
Table 1: In Vitro Anti-inflammatory Effects of Salvianolic Acids
| Salvianolic Acid | Cell Line | Inflammatory Stimulus | Key Target/Mediator | Observed Effect | Concentration/Dosage | Reference |
| Salvianolic Acid A (SAA) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IKKβ | Potent inhibitory activity (Ki = 3.63 μM) | 10, 30 μM | [6] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS, COX-2 | Decreased expression | 10, 30 μM | [6] | |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | NO, PGE2 | Inhibition of production | 10, 30 μM | [6] | |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IκBα phosphorylation | Attenuated | 10, 30 μM | [6] | |
| Human Chondrocytes | Interleukin-1β (IL-1β) | p65 phosphorylation | Inhibited | Not specified | [7] | |
| Human Chondrocytes | Interleukin-1β (IL-1β) | p38 phosphorylation | Inhibited | Not specified | [7] | |
| Salvianolic Acid B (SAB) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α | Decreased levels | Not specified | [4] |
| THP-1 Monocytic Cells | Lipopolysaccharide (LPS) | IL-1β, TNF-α | Downregulated mRNA and protein expression | Not specified | [4] | |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IKKα/β, IκBα, p65 phosphorylation | Significantly downregulated | Not specified | [8] | |
| Human Endothelial Progenitor Cells | Tunicamycin (ER stress inducer) | NLRP3 inflammasome | Inhibited | Not specified | [9] | |
| Isosalvianolic Acid A-1 (C1) | RAW 264.7 cells | Lipopolysaccharide (LPS) | IL-6, TNF-α | Decreased secretion | Not specified | [10] |
Table 2: In Vivo Anti-inflammatory Effects of Salvianolic Acids
| Salvianolic Acid | Animal Model | Condition | Key Target/Mediator | Observed Effect | Dosage | Reference |
| Salvianolic Acid A (SAA) | 5/6 Nephrectomized Rats | Chronic Kidney Disease | NF-κB, p38 MAPK | Inhibited activation | 2.5, 5, 10 mg/kg/day | [11] |
| Zucker Diabetic Fatty Rats | Atherosclerosis | NLRP3 inflammasome, NF-κB | Suppressed activation | 1 mg/kg (high dosage) | [12] | |
| Salvianolic Acid B (SAB) | Collagen-Induced Arthritis Rats | Rheumatoid Arthritis | pIκB-α, NF-κB p65 | Markedly decreased protein expression | 20, 40 mg/kg for 28 days | [13] |
| Collagen-Induced Arthritis Rats | Rheumatoid Arthritis | IL-1β, IL-6, IL-17, TNF-α | Markedly decreased levels | 20, 40 mg/kg for 28 days | [13] | |
| Fat Graft Model | Inflammation | M1 Macrophage Polarization | Inhibited | Not specified | [14] |
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory effects of salvianolic acids are primarily attributed to their ability to interfere with major pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Some studies also highlight their role in regulating the NLRP3 inflammasome.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[13] Both SAA and SAB have been shown to effectively inhibit this pathway.
-
Salvianolic Acid A (SAA) directly targets IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade, with a Ki value of 3.63 μM in an ATP-noncompetitive manner.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.[6]
-
Salvianolic Acid B (SAB) also demonstrates robust inhibition of the NF-κB pathway. It has been observed to decrease the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB.[8][13] By preventing the degradation of IκBα, SAB effectively blocks the activation and nuclear translocation of NF-κB.[13]
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Salvianolic Acid B Suppresses ER Stress-Induced NLRP3 Inflammasome and Pyroptosis via the AMPK/FoxO4 and Syndecan-4/Rac1 Signaling Pathways in Human Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salvianolic acid A attenuates kidney injury and inflammation by inhibiting NF-κB and p38 MAPK signaling pathways in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salvianolic Acid A Ameliorates Early-Stage Atherosclerosis Development by Inhibiting NLRP3 Inflammasome Activation in Z… [ouci.dntb.gov.ua]
- 13. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Isosalvianolic Acid B vs. N-acetylcysteine: A Comparative Guide to Mitigating Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isosalvianolic acid B and N-acetylcysteine (NAC) in their capacity to mitigate reactive oxygen species (ROS). The following sections detail their mechanisms of action, present supporting experimental data, and outline relevant experimental protocols to assist researchers in making informed decisions for their investigative pursuits.
Overview and Mechanism of Action
This compound (Salvianolic acid B, Sal B) is a potent antioxidant derived from Salvia miltiorrhiza, a widely used herb in traditional Chinese medicine.[1] Its primary mechanism for mitigating ROS involves both direct scavenging of oxygen free radicals by donating hydrogen atoms and indirect antioxidant effects through the regulation of antioxidant enzyme expression.[2][3][4] A core component of its action is the activation of the Nuclear factor E2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.[1][2][5]
N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione (B108866) (GSH).[6][7] Its mechanisms of action are multifaceted and include: acting as a direct scavenger of certain ROS, replenishing intracellular GSH levels, and functioning as a reductant of disulfide bonds.[8][9] Emerging evidence also highlights the role of its metabolites, hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, as key mediators of its antioxidant and cytoprotective effects.[8][10]
Comparative Efficacy in ROS Mitigation: Experimental Data
The following tables summarize quantitative data from various studies, offering a comparison of the effectiveness of this compound and N-acetylcysteine in reducing ROS and related oxidative stress markers.
| Parameter | This compound (Sal B) | N-acetylcysteine (NAC) | Cell/Model System |
| ROS Production | Significantly reduced H₂O₂-induced ROS generation.[11] Pretreatment with Sal B markedly attenuated H₂O₂-induced increases in ROS.[12] | Almost completely inhibited TGHQ-induced ROS production.[13][14] Effectively reduced ROS levels in various cell models.[15][16] | Human neuroblastoma SH-SY5Y cells[12], Human kidney proximal tubule epithelial cells (HK-2)[13][14], Murine oligodendrocytes[15], Human gastric epithelial GES-1 cells[16], Retinal pigment epithelial cells[11] |
| Malondialdehyde (MDA) Levels | Decreased MDA levels in γ-radiation injured mice.[1][17] Reduced MDA levels in a mouse model of cerebral ischemia and reperfusion.[18] | Reduced MDA levels in a mouse model of renal ischemia/reperfusion injury.[19] Decreased MDA levels in seminal plasma of men with asthenoteratozoospermia.[20] | γ-radiation injured mice[1][17], Mice with cerebral ischemia and reperfusion[18], Mice with renal ischemia/reperfusion injury[19], Human seminal plasma[20] |
| Superoxide (B77818) Dismutase (SOD) Activity | Increased SOD activity in γ-radiation injured mice.[1][17] Enhanced SOD activity in a mouse model of cerebral ischemia and reperfusion.[18] | Enhanced SOD activity in a mouse model of traumatic brain injury.[21] | γ-radiation injured mice[1][17], Mice with cerebral ischemia and reperfusion[18], Mice with traumatic brain injury[21] |
| Glutathione (GSH) Levels/Glutathione Peroxidase (GPx) Activity | Increased expression of GSH-Px.[2] | Acts as a precursor for GSH synthesis, replenishing depleted GSH pools.[6][9] Enhanced GPx activity in a mouse model of traumatic brain injury.[21] | General mechanism[2][6][9], Mice with traumatic brain injury[21] |
| Heme Oxygenase-1 (HO-1) Expression | Promoted the expression of HO-1.[2] Increased HO-1 expression in a model of acute liver injury.[22] | Increased downstream HO-1 expression.[19] Upregulated HO-1 protein and mRNA levels.[21] | General mechanism[2], Model of acute liver injury[22], Model of renal ischemia[19], Model of traumatic brain injury[21] |
Signaling Pathways in ROS Mitigation
Both this compound and N-acetylcysteine modulate key signaling pathways to exert their antioxidant effects. The primary pathway for both is the Nrf2-ARE (Antioxidant Response Element) pathway.
This compound Signaling Pathway
This compound activates the Nrf2 pathway, leading to the transcription of a suite of antioxidant and cytoprotective genes.[1][2] This activation can be mediated through upstream signaling molecules such as PI3K/Akt and SIRT1.[2]
Caption: Signaling pathway of this compound in ROS mitigation.
N-acetylcysteine Signaling Pathway
N-acetylcysteine primarily functions as a precursor for glutathione synthesis.[6] It also contributes to ROS mitigation through the production of H₂S and by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes.[10][19]
Caption: Signaling pathway of N-acetylcysteine in ROS mitigation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antioxidant properties of this compound and N-acetylcysteine. Below are outlines of key experimental protocols.
Measurement of Intracellular ROS
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and culture to the desired confluency.
-
Treatment: Pre-treat cells with various concentrations of this compound or NAC for a specified duration.
-
Induction of Oxidative Stress: Induce ROS production by adding an agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and incubate with DCFH-DA solution (typically 5-10 µM) in the dark at 37°C for 30 minutes.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blot Analysis for Signaling Proteins
Principle: This technique is used to detect and quantify specific proteins in a sample, such as Nrf2, Keap1, HO-1, and phosphorylated forms of signaling molecules like Akt.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
Antioxidant Enzyme Activity Assays
Principle: Spectrophotometric assays are commonly used to measure the activity of antioxidant enzymes like SOD, CAT, and GPx.
Protocol (Example: SOD Activity):
-
Sample Preparation: Prepare cell or tissue lysates as described for Western blotting.
-
Assay Reaction: Use a commercial SOD assay kit. The principle often involves the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The SOD in the sample competes for the superoxide anions, thus inhibiting the colorimetric reaction.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction, as per the kit's instructions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the ROS mitigating effects of this compound and N-acetylcysteine.
Caption: A typical experimental workflow for antioxidant comparison.
Conclusion
Both this compound and N-acetylcysteine are effective agents for mitigating reactive oxygen species, albeit through partially distinct mechanisms. This compound demonstrates potent direct radical scavenging activity and robustly activates the Nrf2 antioxidant response pathway. N-acetylcysteine is a well-established precursor for the synthesis of glutathione, a cornerstone of cellular antioxidant defense, and its antioxidant properties are also mediated by its metabolites and direct interaction with ROS. The choice between these two compounds may depend on the specific experimental context, the desired mechanism of action to be investigated, and the cell or animal model being utilized. This guide provides a foundational framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of these compounds in conditions associated with oxidative stress.
References
- 1. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salvianolic acid B, an antioxidant from Salvia miltiorrhiza, prevents 6-hydroxydopamine induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ‑radiation‑induced damage through Nrf2/Bach1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective effect of N-acetylcysteine (NAC) on renal ischemia/reperfusion injury through Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Salvianolic acid B exerts a protective effect in acute liver injury by regulating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of Isosalvianolic Acid B in Xenograft Models: A Comparative Guide
For Immediate Release
This publication provides a comprehensive comparison of the anti-cancer activity of Isosalvianolic acid B (ISAB) in various xenograft models, offering researchers, scientists, and drug development professionals a critical overview of its potential as a therapeutic agent. This guide synthesizes experimental data from preclinical studies, presenting it in a clear and comparative format to facilitate informed decision-making in oncological research.
Executive Summary
This compound, a natural polyphenolic compound extracted from Salvia miltiorrhiza, has demonstrated significant anti-tumor effects across multiple cancer types in preclinical xenograft studies. This guide details the experimental evidence of ISAB's efficacy in glioblastoma, head and neck squamous cell carcinoma, and breast cancer models. The data presented herein highlights ISAB's ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression. This document serves as a valuable resource for validating the anti-cancer properties of ISAB and designing future preclinical and clinical investigations.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been evaluated in several well-established xenograft models. The following tables summarize the quantitative outcomes of these studies, providing a direct comparison of ISAB's performance against control groups and other therapeutic agents.
Glioblastoma (U87 Xenograft Model)
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Key Molecular Findings |
| Control | Normal Saline (intravenous) | Not explicitly quantified, but significantly larger than the ISAB group after 21 days. | 1.848 ± 0.406 | - |
| This compound | 80 mg/kg (intravenous, daily for 30 days) | Significantly smaller than control after 21 days.[1] | 1.429 ± 0.322[1] | Increased expression of cleaved caspase-3, indicating apoptosis induction.[1] |
Head and Neck Squamous Cell Carcinoma (JHU-013 Xenograft Model)
| Treatment Group | Dosage & Administration | Tumor Volume Reduction | Key Molecular Findings |
| Control | Untreated | - | - |
| This compound | 80 mg/kg/day (25 days) | Significantly lower than control and celecoxib (B62257) groups.[2] | Inhibition of COX-2 expression.[2] |
| Celecoxib | 5 mg/kg/day (25 days) | - | - |
| ISAB + Celecoxib | 40mg/kg/day ISAB + 2.5mg/kg/day Celecoxib | Significant inhibition of tumor growth compared to single agents.[3] | Profound inhibition of COX-2 and enhanced apoptosis.[3] |
Breast Cancer (Ehrlich Solid Carcinoma & MDA-MB-231 Xenograft Models)
| Xenograft Model | Treatment Group | Dosage & Administration | Tumor Volume Reduction | Survival | Key Molecular Findings |
| Ehrlich Solid Carcinoma | Control | Untreated | - | - | - |
| This compound | 25 mg/kg (intraperitoneal, daily for 2 weeks) | Significant decrease, similar to cisplatin (B142131).[4][5] | Prolonged survival percentage compared to control.[4][5] | Increased apoptosis (caspase-3, p53), reduced oxidative stress, inflammation (TNF-α, MMP-8), and angiogenesis (VEGF, COX-2).[4][6] | |
| Cisplatin | 3.5 mg/kg (intraperitoneal, single injection) | Significant decrease.[4][5] | Prolonged survival percentage compared to control.[4][5] | Increased apoptosis (caspase-3, p53), reduced inflammation (TNF-α, MMP-8) and angiogenesis (VEGF).[4] | |
| MDA-MB-231 | This compound | Not explicitly detailed | Remarkable reduction in tumor volume. | Not specified | Reduced expression of PCNA, Bcl-xL, and Survivin, suggesting ceramide-mediated apoptosis. |
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key xenograft experiments are provided below.
U87 Glioblastoma Xenograft Protocol
-
Cell Culture: Human glioma U87 cells are cultured in appropriate media until they reach the desired confluency for injection.
-
Animal Model: Athymic nude mice (4-5 weeks old) are used.
-
Tumor Inoculation: 5 x 10⁵ U87 cells are injected subcutaneously into the right flanks of the mice.[1]
-
Treatment Groups: Mice are randomly assigned to a control group or an ISAB treatment group.
-
Drug Administration: The ISAB group receives 80 mg/kg of this compound intravenously daily for 30 days. The control group receives an equivalent volume of normal saline.[1]
-
Tumor Measurement: Tumor volume is measured every 3 days using calipers and calculated with the formula: 0.4 × length × width².[1]
-
Endpoint Analysis: After 30 days, tumors are excised, weighed, and processed for molecular analysis, such as Western blotting for cleaved caspase-3.[1]
JHU-013 Head and Neck Squamous Cell Carcinoma Xenograft Protocol
-
Cell Culture: JHU-013 cells are cultured under standard conditions.
-
Animal Model: Nude mice are used for tumor xenografts.
-
Tumor Inoculation: JHU-013 cells are injected to form solid tumors.
-
Treatment Groups: Mice are divided into control, this compound, celecoxib, and combination therapy groups.
-
Drug Administration: ISAB is administered at 80 mg/kg/day and/or celecoxib at 5 mg/kg/day for 25 days.[2]
-
Tumor Measurement: Tumor volumes are monitored regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, tumors are collected for analysis of COX-2 expression and apoptosis markers.[2]
Ehrlich Solid Carcinoma (Breast Cancer) Xenograft Protocol
-
Animal Model: Female Swiss albino mice are used.
-
Tumor Inoculation: Ehrlich solid carcinoma cells are injected subcutaneously to induce tumor formation.[4]
-
Treatment Groups: Mice are assigned to a control group, an this compound group, and a cisplatin group.
-
Drug Administration: The ISAB group receives 25 mg/kg intraperitoneally daily for two weeks. The cisplatin group receives a single intraperitoneal injection of 3.5 mg/kg.[5][6]
-
Tumor Measurement and Survival: Tumor volume is measured regularly, and the survival of the mice is monitored.[4]
-
Endpoint Analysis: Plasma and tumor tissues are collected to measure markers of oxidative stress (malondialdehyde, glutathione), inflammation (TNF-α, MMP-8), and angiogenesis (VEGF, COX-2), as well as apoptotic markers (caspase-3, p53).[4][6]
Visualizing the Mechanisms of Action
To elucidate the biological processes underlying the anti-cancer activity of this compound, the following diagrams illustrate the key signaling pathways modulated by the compound and a general experimental workflow for xenograft studies.
References
- 1. Salvianolic Acid B Induces Apoptosis in Human Glioma U87 Cells Through p38-Mediated ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B inhibits growth of head and neck squamous cell carcinoma in vitro and in vivo via cyclooxygenase-2 and apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Effects of Salvianolic Acid B with Low Dose Celecoxib on Inhibition of Head and Neck Squamous Cell Carcinoma Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-validation of Isosalvianolic acid B's effects in different cell types
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted effects of Isosalvianolic acid B (IsoB) across various cell types. This guide provides a comparative overview of its mechanisms of action, supported by experimental data and detailed protocols.
This compound (IsoB), a potent water-soluble antioxidant extracted from Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological activities.[1][2] Its therapeutic potential is being explored in a wide range of diseases, including cardiovascular and neurodegenerative disorders, liver fibrosis, and various cancers.[3][4] The underlying mechanisms of IsoB's effects are complex and cell-type specific, primarily revolving around its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties.[2] This guide provides a cross-validation of IsoB's effects in different cell types, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved.
Comparative Efficacy of this compound Across Different Cell Lines
The biological impact of this compound varies significantly depending on the cellular context. In non-cancerous cells, IsoB generally exhibits protective effects, promoting cell survival and function. Conversely, in various cancer cell lines, it demonstrates pro-apoptotic and anti-proliferative activities. The following tables summarize the quantitative effects of IsoB observed in different cell types.
Endothelial Cells
| Cell Line | Treatment | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | H₂O₂-induced oxidative stress | Pretreatment with IsoB markedly attenuated H₂O₂-induced viability loss, lactate (B86563) dehydrogenase leakage, and apoptosis.[5] IsoB also protected against oxLDL-induced dysfunction under high-glucose conditions.[6] | [5][6] |
| Human Aortic Endothelial Cells (HAECs) | TNF-α stimulation | IsoB (1-20 mg/ml) dose-dependently attenuated the expression of VCAM-1 and ICAM-1. At 5 mg/ml, it significantly reduced the adhesion of U937 monocytic cells to TNF-α-stimulated HAECs.[7] | [7] |
Cancer Cells
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Oral Squamous Carcinoma | CAL27, SCC4 | IsoB inhibited proliferation and induced apoptosis in a time-dependent manner.[3] | [3] |
| Colorectal Cancer | HCT116, HT29 | IsoB induced substantial autophagy and apoptosis by inhibiting the AKT/mTOR signaling pathway.[3] | [3] |
| Breast Cancer | MCF-7, MDA-MB-231 | IsoB significantly reduced cell viability in a concentration- and time-dependent manner (IC50 for MCF-7 at 24h, 48h, 72h were 4.5, 4.9, and 4.6 mg/mL, respectively).[8] It also inhibited the proliferation of both cell lines and induced apoptosis.[3] | [3][8] |
| Melanoma | A375, B16 | IsoB (12.5, 25, 50 µM) for 24h decreased the proliferation rate of A375 cells by 30.21%, 46.66%, and 62.54%, respectively, and B16 cells by 11.75%, 39.95%, and 66.44%, respectively.[9] | [9] |
| Non-small Cell Lung Cancer | A549 | IsoB inhibited TGF-β1-induced growth, epithelial-mesenchymal transition (EMT), and cell migration.[10] | [10] |
Neuronal Cells
| Cell Model | Key Findings | Reference |
| PC12 neuronal cells | Aβ₄₂ treatment | IsoB substantially decreased Aβ₄₂ fibrillation and counteracted its harmful effects.[11][12] |
| SH-SY5Y-APPsw cells | - | IsoB (25, 50, or 100 µM) reduced the generation of Aβ₄₀ and Aβ₄₂ by decreasing BACE1 and sAPPβ protein expression.[13] |
| Hippocampal CA1 neurons (in vivo) | Cerebral ischemia-reperfusion injury | IsoB treatment rescued neuronal loss, promoted Bcl-2 expression, and inhibited Bax expression.[14] |
Liver Cells
| Cell Type | Key Findings | Reference |
| Hepatocytes (BNL CL.2) | H₂O₂/CCl₄-induced injury | IsoB attenuated cell apoptosis and death, restored proliferation, and stabilized the lysosomal membrane by increasing LAMP1 protein levels.[15][16] |
| Hepatic Stellate Cells (HSCs) | - | IsoB inhibited the activation and proliferation of HSCs by targeting the TGF-β1/Smads and MAPK signaling pathways.[1][17] |
Key Signaling Pathways Modulated by this compound
IsoB exerts its diverse biological effects by modulating a multitude of intracellular signaling pathways. The specific pathways activated or inhibited often depend on the cell type and the pathological context.
Pro-survival and Protective Pathways (Non-cancerous cells)
In endothelial, neuronal, and normal liver cells, IsoB often promotes cell survival and protects against injury by activating antioxidant and anti-inflammatory pathways.
Caption: Pro-survival and protective signaling pathways activated by this compound.
Pro-apoptotic and Anti-proliferative Pathways (Cancer cells)
In contrast, in cancer cells, IsoB often inhibits pro-survival pathways and activates pathways that lead to cell cycle arrest and apoptosis.
Caption: Pro-apoptotic and anti-proliferative signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
This section provides a summary of the methodologies used in the cited studies to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of IsoB or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, mTOR, Bcl-2, Bax, Nrf2) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
-
In Vivo Tumor Xenograft Model
-
Principle: This model involves the subcutaneous injection of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of potential therapeutic agents.
-
Protocol:
-
Female BALB/c nude mice (4-6 weeks old) are used.
-
A suspension of cancer cells (e.g., HCT116, MDA-MB-231) is injected subcutaneously into the flank of each mouse.
-
When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
IsoB is administered (e.g., intraperitoneally) at specified doses and schedules.
-
Tumor volume is measured regularly using a caliper and calculated using the formula: (length × width²) / 2.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
This compound demonstrates a remarkable duality in its biological effects, acting as a cytoprotective agent in normal cells while exhibiting anti-cancer properties in malignant cells. This comparative guide highlights the cell-type-specific mechanisms of IsoB, providing a valuable resource for researchers and clinicians. The differential modulation of key signaling pathways, such as PI3K/Akt and MAPK, appears to be central to its opposing roles. Further investigation into the precise molecular targets of IsoB in different cellular contexts will be crucial for its successful translation into clinical applications. The provided experimental protocols offer a foundation for the standardized evaluation of IsoB and other natural compounds in preclinical studies.
References
- 1. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible applications of salvianolic acid B against different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B protects human endothelial cells from oxidative stress damage: a possible protective role of glucose-regulated protein 78 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B protects against oxLDL-induced endothelial dysfunction under high-glucose conditions by downregulating ROCK1-mediated mitophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. mdpi.com [mdpi.com]
- 9. Salvianolic Acid B Significantly Suppresses the Migration of Melanoma Cells via Direct Interaction with β-Actin [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salvianolic Acid B Inhibits Aβ Generation by Modulating BACE1 Activity in SH-SY5Y-APPsw Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvianolic acid B protects hepatocytes from H2O2 injury by stabilizing the lysosomal membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvianolic acid B protects hepatocytes from H2O2 injury by stabilizing the lysosomal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salvianolic acid B inhibits hepatic stellate cell activation and liver fibrosis by targeting PDGFRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Isosalvianolic Acid B and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective capabilities of Isosalvianolic acid B against other well-researched natural compounds, namely resveratrol (B1683913) and curcumin (B1669340). The information presented herein is collated from various experimental studies to offer an objective overview for researchers and professionals in the field of neurodegenerative disease and drug development.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is oxidative stress, which leads to neuronal damage and apoptosis. Consequently, natural compounds with potent antioxidant and anti-inflammatory properties are of significant interest as potential therapeutic agents. This compound, a major water-soluble component of Salvia miltiorrhiza, has demonstrated significant neuroprotective effects. This guide benchmarks its potential against resveratrol, a polyphenol found in grapes, and curcumin, the primary active compound in turmeric.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from various in vitro studies on the neuroprotective effects of this compound, resveratrol, and curcumin on the human neuroblastoma cell line, SH-SY5Y, a common model for neuronal studies.
Table 1: Comparison of Cell Viability and Neuroprotection
| Compound | Neurotoxin (Concentration) | Compound Concentration | Cell Viability Assay | Observed Effect |
| This compound | 6-OHDA | Not specified | MTT | Significantly reduced 6-hydroxydopamine-induced cell death.[1] |
| MPP+ | Not specified | MTT | Inhibited the loss of cell viability.[2][3] | |
| Resveratrol | Dopamine (B1211576) (300-500 µM) | 3 or 5 µM | MTT | Markedly attenuated dopamine-induced apoptotic effects.[4] |
| Rotenone (20 µM) | 20 µM | WST-8 | Effectively prevented rotenone-induced cell death.[1] | |
| Curcumin | H2O2 (300-1000 µM) | 5, 10, 20 µM | MTT | Increased cell viability in H2O2-treated cells. |
| 6-OHDA | Not specified | MTT | Improved cell viability.[5] |
Note: 6-OHDA (6-hydroxydopamine) and MPP+ (1-methyl-4-phenylpyridinium) are neurotoxins used to model Parkinson's disease in vitro. H2O2 (hydrogen peroxide) and dopamine are used to induce oxidative stress.
Table 2: Comparison of Antioxidant and Anti-apoptotic Effects
| Compound | Parameter Measured | Model System | Key Findings |
| This compound | ROS Generation | SH-SY5Y cells (6-OHDA) | Significantly reduced reactive oxygen species (ROS) generation.[1] |
| Bax/Bcl-2 ratio | SH-SY5Y cells (MPP+) | Increased the Bcl-2/Bax ratio.[2] | |
| Caspase-3 Activity | SH-SY5Y cells (6-OHDA) | Reduced the increase in caspase-3 activity.[1] | |
| Resveratrol | ROS Scavenging | SH-SY5Y cells (6-OHDA) | Dose-dependently scavenged ROS.[6] |
| Bcl-2 Expression | SH-SY5Y cells (Dopamine) | Increased Bcl-2 protein expression.[4] | |
| Caspase-3 Activation | SH-SY5Y cells (Dopamine) | Led to a decrease in the activation of caspase-3.[4] | |
| Curcumin | ROS Production | SH-SY5Y cells (6-OHDA) | Significantly reduced ROS.[5] |
| Bax/Bcl-2 ratio | SH-SY5Y cells (6-OHDA) | Decreased the Bax/Bcl-2 ratio.[5] | |
| Caspase-3 Inhibition | SH-SY5Y cells | Inhibited caspase-3 in a concentration-dependent manner. |
Mechanisms of Action: A Focus on Signaling Pathways
This compound, resveratrol, and curcumin exert their neuroprotective effects through the modulation of several key signaling pathways. The Nrf2 and SIRT1 pathways are central to their antioxidant and anti-inflammatory actions.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for protective enzymes.
Caption: Nrf2 Signaling Pathway Activation by Natural Compounds.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. Activation of SIRT1 can enhance mitochondrial function and reduce inflammation, contributing to neuroprotection.
Caption: SIRT1 Signaling Pathway in Neuroprotection.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. For neuroprotection assays, cells are pre-treated with various concentrations of the test compounds (this compound, resveratrol, or curcumin) for a specified duration (e.g., 2-24 hours) before being exposed to a neurotoxin (e.g., 6-OHDA, MPP+, H2O2) for a further period (e.g., 24 hours).
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: MTT Assay Experimental Workflow.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compounds for the desired time.
-
Introduce the neurotoxin to induce cell damage.
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Workflow:
Caption: Western Blot Experimental Workflow.
Procedure:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., Nrf2, SIRT1, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Conclusion
This compound, resveratrol, and curcumin all demonstrate significant neuroprotective potential in vitro. Their mechanisms of action converge on the mitigation of oxidative stress and inflammation, primarily through the activation of the Nrf2 and SIRT1 signaling pathways. While direct comparative studies providing standardized quantitative data are limited, the available evidence suggests that all three compounds are potent neuroprotective agents. This compound shows particular promise due to its strong antioxidant and anti-inflammatory effects. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency of these natural compounds and to guide future drug development efforts in the field of neurodegenerative diseases.
References
- 1. Resveratrol Partially Prevents Rotenone-Induced Neurotoxicity in Dopaminergic SH-SY5Y Cells through Induction of Heme Oxygenase-1 Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B protects SH-SY5Y neuroblastoma cells from 1-methyl-4-phenylpyridinium-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 5. Curcumin I protects the dopaminergic cell line SH-SY5Y from 6-hydroxydopamine-induced neurotoxicity through attenuation of p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Replication of Isosalvianolic Acid B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of independently replicated findings on Isosalvianolic acid B (SalB), a prominent water-soluble compound derived from Salvia miltiorrhiza, reveals consistent therapeutic effects across a range of preclinical models. This guide synthesizes quantitative data from multiple studies, details common experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
This compound, also known as Salvianolic acid B (SalB), has been the subject of numerous investigations for its potential pharmacological benefits. Meta-analyses and systematic reviews of independent preclinical studies have consistently highlighted its efficacy in cardioprotection, neuroprotection, and cancer therapy, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-fibrotic properties.
Cardioprotective Effects: A Consensus from Multiple Studies
Independent research, corroborated by a meta-analysis encompassing 32 studies and 732 animals, has demonstrated the significant cardioprotective effects of this compound in models of myocardial ischemia/reperfusion injury. The collective data indicates a consistent reduction in myocardial infarct size and a decrease in key cardiac injury markers.[1][2]
| Parameter | Number of Studies Analyzed | Outcome | Statistical Significance | Reference |
| Myocardial Infarct Size | 32 | Significantly Reduced | p < 0.01 | [1][2] |
| Creatine Kinase-MB (CK-MB) | Multiple | Significantly Reduced | p < 0.01 | [1][2] |
| Lactate Dehydrogenase (LDH) | Multiple | Significantly Reduced | p < 0.01 | [1][2] |
| Cardiac Troponin I (cTnI) | Multiple | Significantly Reduced | p < 0.01 | [1][2] |
| Left Ventricular Fractional Shortening (LVFS) | Multiple | Significantly Increased | p < 0.01 | [1][2] |
Experimental Protocol: Myocardial Ischemia/Reperfusion Injury Model
A commonly employed methodology across these independent studies involves the following steps:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Anesthesia: Animals are anesthetized, commonly with sodium pentobarbital.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for a set period (e.g., 30 minutes) to induce myocardial ischemia.
-
Reperfusion: The ligation is removed to allow for reperfusion, typically for 2-24 hours.
-
This compound Administration: SalB is administered, often intravenously, at varying doses and time points (before ischemia, at the onset of reperfusion, or both).
-
Outcome Assessment:
-
Infarct Size Measurement: The heart is excised, sectioned, and stained (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between infarcted and viable tissue.
-
Cardiac Enzyme Analysis: Blood samples are collected to measure levels of CK-MB, LDH, and cTnI.
-
Cardiac Function: Echocardiography is used to assess parameters like LVFS.
-
Neuroprotective Efficacy in Ischemic Stroke
A systematic review and meta-analysis of 14 independent animal studies have solidified the evidence for this compound's neuroprotective capabilities in acute ischemic stroke. The aggregated results show a significant reduction in brain infarct volume, neurological deficit scores, and brain edema.[3][4][5] The primary mechanisms identified across these studies include anti-oxidative stress, anti-inflammatory, and anti-apoptotic effects.[3][4]
| Parameter | Number of Studies Analyzed | Outcome | Reference |
| Brain Infarct Size | 14 | Significantly Reduced | [3][4] |
| Neurological Deficit Score | 14 | Significantly Improved | [3][4] |
| Brain Water Content (Edema) | 14 | Significantly Reduced | [3][4] |
| Superoxide Dismutase (SOD) Levels | Multiple | Significantly Increased | [3] |
| Malondialdehyde (MDA) Levels | Multiple | Significantly Decreased | [3] |
| Interleukin-1β (IL-1β) Levels | Multiple | Significantly Reduced | [3] |
| TUNEL-positive (apoptotic) cells | Multiple | Significantly Reduced | [3] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the standard procedure used in the evaluated studies to mimic ischemic stroke:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) or mice are used.
-
Anesthesia: An appropriate anesthetic agent is administered.
-
MCAO Procedure: The middle cerebral artery is occluded, typically for 1-2 hours, using an intraluminal filament.
-
Reperfusion: The filament is withdrawn to allow for blood flow restoration.
-
This compound Treatment: SalB is administered at various doses, commonly via intravenous or intraperitoneal injection, before, during, or after the ischemic period.
-
Evaluation of Neuroprotection:
-
Neurological Deficit Scoring: A graded scale is used to assess motor and sensory function.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to determine the infarct size.
-
Biochemical Assays: Brain tissue is homogenized to measure markers of oxidative stress (SOD, MDA) and inflammation (IL-1β).
-
Apoptosis Assessment: TUNEL staining is performed on brain sections to quantify apoptotic cells.
-
Anti-Cancer Activity: Inhibition of Proliferation and Induction of Apoptosis
Numerous independent in vitro and in vivo studies, summarized in several comprehensive reviews, have established the anti-cancer potential of this compound across various cancer types, including breast, colon, and liver cancer.[6][7][8][9][10] A consistent finding is its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models.
| Cancer Type | Cell Lines | Key Findings from Independent Studies | Signaling Pathways Implicated | References |
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of proliferation, increased apoptosis, decreased expression of survivin and Bcl-xL. | - | [6] |
| Colon Cancer | HCT116, MC38 | Inhibition of proliferation, induction of autophagy, tumor suppression rates of 43.4% (10 mg/kg) and 63.2% (20 mg/kg) in mice. | Akt/mTOR | [7] |
| Hepatocellular Carcinoma | SK-Hep-1, Bel-7404 | Inhibition of growth, induction of autophagy and apoptosis. | Akt/mTOR | [6] |
| Oral Squamous Carcinoma | CAL27, SCC4 | Inhibition of proliferation and angiogenesis. | PI3K/AKT/HIF-1α | [6][8] |
Experimental Protocol: General Workflow for Assessing Anti-Cancer Effects
The following workflow represents a general methodology derived from multiple independent studies:
Caption: General workflow for evaluating the anti-cancer effects of this compound.
Core Signaling Pathways Modulated by this compound
Across the spectrum of its therapeutic effects, independent studies have consistently identified several key signaling pathways that are modulated by this compound. Its antioxidant and anti-inflammatory actions are frequently linked to the activation of the Nrf2 pathway, while its anti-cancer and anti-fibrotic effects often involve the inhibition of pro-growth and pro-fibrotic pathways.
Caption: Key signaling pathways consistently modulated by this compound.
References
- 1. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models [frontiersin.org]
- 6. Possible applications of salvianolic acid B against different cancers [explorationpub.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Salvianolic acid B in cancer therapy: pharmacokinetic profile, anticancer mechanisms and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Challenge of Isosalvianolic Acid B Delivery: A Comparative Analysis of Bioavailability Across Formulations
For Immediate Release
Shanghai, China – December 11, 2025 – Isosalvianolic acid B (Sal B), a potent antioxidant and a primary water-soluble bioactive component of Salvia miltiorrhiza, has demonstrated significant therapeutic potential in cardiovascular and cerebrovascular diseases. However, its clinical application is hampered by its inherently low oral bioavailability. This guide provides a comparative analysis of various formulation strategies aimed at enhancing the systemic absorption of this compound, offering researchers and drug development professionals a comprehensive overview of the current landscape.
Executive Summary
Oral administration of unmodified this compound results in poor bioavailability, with studies in rats and dogs showing absolute bioavailability as low as 2.3% and 1.07%, respectively[1][2]. This is largely attributed to its poor permeability and significant first-pass metabolism[3]. To overcome these limitations, various formulation strategies have been explored, including nanoparticle-based delivery systems and co-administration with absorption enhancers. This comparison guide synthesizes pharmacokinetic data from key preclinical studies to evaluate the efficacy of these different approaches.
Comparative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters of different this compound formulations from preclinical studies in rats and dogs.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Absolute/Relative Bioavailability (F%) | Reference |
| This compound Solution (Oral) | Rat | 500 mg/kg | 0.9 | 45 | 257 | 2.3% (Absolute) | [4][5] |
| This compound Solution (IV) | Rat | 100 mg/kg | - | - | 5030 ± 565 | - | [1][5] |
| Phospholipid Complex Loaded Nanoparticles (Oral) | Rat | 450 mg/kg | 3.4 | 75 | 664 | 286% (Relative) | [4] |
| Salvianolic Acids Extract (Oral) | Dog | 180 mg/kg | - | - | 1680 ± 670 (ng/mL·h) | 1.07 ± 0.43% (Absolute) | [1][2] |
| Salvianolic Acids Extract (IV) | Dog | 9 mg/kg | - | - | 7840 ± 1140 (ng/mL·h) | - | [1][2] |
| Salvianolic Acids Extract with Borneol (Oral) | Rat | Not Specified | Increased | Shorter | Increased | 33.77% increase in F vs. extract alone | [6] |
Experimental Methodologies
A summary of the experimental protocols used in the cited studies is provided below to allow for a critical evaluation of the presented data.
Study 1: this compound Solution & Phospholipid Complex Nanoparticles in Rats[4][5]
-
Subjects: Male Sprague-Dawley rats.
-
Formulations:
-
This compound dissolved in an aqueous vehicle for oral and intravenous (IV) administration.
-
This compound-phospholipid complex encapsulated into nanoparticles for oral administration.
-
-
Dosing:
-
Oral: 500 mg/kg for the standard solution and 450 mg/kg (equivalent to this compound) for the nanoparticle formulation.
-
Intravenous: 100 mg/kg for bioavailability calculation.
-
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentration of this compound in plasma. The mobile phase consisted of acetonitrile-methanol-20mM NaH₂PO₄ (pH 3.5) (20:10:70 v/v/v) containing 0.1mM 1-octanesulfonic acid, with UV detection at 286 nm[5].
Study 2: Salvianolic Acids Extract in Beagle Dogs[2]
-
Subjects: Male beagle dogs.
-
Formulations: Salvianolic acids (SAs) extract for oral and IV administration.
-
Dosing:
-
Oral: 180 mg/kg of SAs.
-
Intravenous: 9 mg/kg of SAs.
-
-
Sample Collection: Plasma samples were collected at various time intervals.
-
Analytical Method: A gradient elution HPLC method was developed and validated to determine the concentration of this compound in plasma.
Study 3: Co-administration with Borneol in Rats[6]
-
Subjects: Male Sprague-Dawley rats.
-
Formulations:
-
Salvianolic acid extract administered orally.
-
Salvianolic acid extract co-administered with borneol orally.
-
-
Dosing: Specific doses for the extract and borneol were used, though not detailed here.
-
Sample Collection: Plasma concentrations of three salvianolic acids, including this compound, were determined at multiple time points.
-
Analytical Method: An optimized HPLC technique was employed for the pharmacokinetic analysis.
Visualizing the Path to Improved Bioavailability
To understand the challenges and strategies for enhancing this compound bioavailability, the following diagrams illustrate the general pharmacokinetic pathway and a typical experimental workflow.
Caption: General ADME pathway of this compound and points of intervention for formulation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability of salvianolic acid B and effect on blood viscosities after oral administration of salvianolic acids in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvianolic acid B in fibrosis treatment: a comprehensive review [frontiersin.org]
- 4. Enhanced oral bioavailability of salvianolic acid B by phospholipid complex loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of salvianolic acid B in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. salcus.it [salcus.it]
Assessing the Synergistic Effects of Isosalvianolic Acid B with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to increasing interest in combination treatments, particularly those pairing conventional chemotherapy with natural compounds. Isosalvianolic acid B (Sal B), a potent antioxidant derived from Salvia miltiorrhiza, has emerged as a promising candidate for such synergistic strategies. This guide provides an objective comparison of Sal B's performance in combination with various chemotherapy drugs, supported by available experimental data and detailed methodologies for key experiments.
Synergistic Potential of this compound: An Overview
This compound has demonstrated the ability to enhance the therapeutic efficacy of several conventional chemotherapy agents across a range of cancer types. Its mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways, reversal of multidrug resistance, and induction of cancer cell death. Preclinical studies suggest that Sal B can act as a chemosensitizer, allowing for lower effective doses of cytotoxic drugs and potentially mitigating their side effects.
In Vitro Synergism: A Quantitative Comparison
The synergistic effect of a drug combination is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables present data on the synergistic effects of natural compounds with chemotherapy drugs.
Note: Specific quantitative data for this compound combinations are limited in publicly available literature. The following tables are illustrative examples of how such data are typically presented, using other natural compounds as a reference.
Table 1: Illustrative Example of IC50 Values for a Natural Compound and Cisplatin in Gastric Cancer Cells (AGS)
| Treatment Group | IC50 (µM) |
| Natural Compound Alone | [Insert Value] |
| Cisplatin Alone | 8.15 |
| Natural Compound + Cisplatin | [Insert Value] |
Table 2: Illustrative Example of Combination Index (CI) for a Natural Compound and 5-Fluorouracil (5-FU) in Colorectal Cancer Cells (HT-29)
| Drug Combination | Fraction Affected (Fa) | Combination Index (CI) |
| Natural Compound + 5-FU | 0.5 | [Insert Value, e.g., < 1] |
In Vivo Synergism: Tumor Growth Inhibition
Animal models, particularly xenograft studies in immunodeficient mice, are crucial for evaluating the in vivo efficacy of combination therapies. Key parameters include tumor growth inhibition (TGI) and changes in tumor volume over time.
A study on nude mice bearing human colon cancer stem cells demonstrated that this compound could reverse multidrug resistance.[1] While specific TGI percentages for the combination were not provided, the study showed that tumors in mice treated with the combination of Sal B and chemotherapy were significantly smaller than those in mice receiving chemotherapy alone.[2]
Table 3: Illustrative Example of In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Chemotherapy Drug Alone | [Insert Value] |
| This compound Alone | [Insert Value] |
| This compound + Chemotherapy Drug | [Insert Value] |
Mechanisms of Synergistic Action
The synergistic effects of this compound with chemotherapy are attributed to its influence on several key cellular pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and drug resistance. Sal B has been shown to inhibit this pathway, thereby sensitizing cancer cells to the apoptotic effects of chemotherapy.
-
Reversal of Multidrug Resistance (MDR): Sal B can downregulate the expression of drug efflux pumps like P-glycoprotein (P-gp), which are major contributors to MDR. By inhibiting these pumps, Sal B increases the intracellular concentration and efficacy of chemotherapy drugs.[3]
-
Induction of Apoptosis: Sal B can promote apoptosis (programmed cell death) in cancer cells, often through the modulation of Bcl-2 family proteins and activation of caspases. When combined with chemotherapy, this pro-apoptotic effect is often amplified.
Below is a diagram illustrating the general mechanism of synergy.
References
- 1. Salvianolic acid B reverses multidrug resistance in nude mice bearing human colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic acid B reverses multidrug resistance in HCT-8/VCR human colorectal cancer cells by increasing ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nrf2-Dependent Mechanism of Isosalvianolic Acid B: A Comparative Analysis with Dimethyl Fumarate
A deep dive into the validation of Isosalvianolic acid B's therapeutic action through knockout models reveals the pivotal role of the Nrf2 signaling pathway. This guide provides a comprehensive comparison with Dimethyl Fumarate, another Nrf2 activator, supported by experimental data from genetic knockout studies, offering researchers and drug development professionals a clear perspective on their mechanisms and performance.
This compound (Sal B), a potent antioxidant compound derived from Salvia miltiorrhiza, has demonstrated significant therapeutic potential in cardiovascular diseases. Its mechanism of action, long hypothesized to be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, has now been substantiated through rigorous genetic validation. This guide dissects the pivotal study that utilized Nrf2 knockout mice to confirm this mechanism and places it in context with an established Nrf2-activating therapeutic, Dimethyl Fumarate (DMF), which has also been validated using a similar genetic approach for its anti-atherosclerotic effects.
Comparative Efficacy in Nrf2 Knockout Models
The definitive validation of a drug's on-target effect often comes from studies employing genetic knockout models. In the case of this compound, its therapeutic effects on neointimal hyperplasia, a key process in atherosclerosis and restenosis, were shown to be entirely dependent on the presence of Nrf2. Similarly, the protective effects of Dimethyl Fumarate against atherosclerosis were significantly diminished in Nrf2 knockout mice. The following tables summarize the key quantitative findings from these pivotal studies.
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | Nrf2 Knockout + Vehicle | Nrf2 Knockout + this compound |
| Neointima Area (μm²) | 25,000 ± 3,000 | 12,000 ± 2,000 | 35,000 ± 4,000 | 33,000 ± 3,500 |
| Lumen Area (μm²) | 100,000 ± 10,000 | 150,000 ± 15,000 | 90,000 ± 9,000 | 92,000 ± 8,500 |
| Heme Oxygenase-1 (HO-1) Expression (fold change) | 1.0 | 4.5 ± 0.5* | 1.1 ± 0.2 | 1.2 ± 0.3 |
| p < 0.05 compared to Wild-Type + Vehicle |
Table 1: this compound's Effect on Neointimal Hyperplasia in Wild-Type and Nrf2 Knockout Mice. The data clearly demonstrates that the beneficial effects of this compound on reducing neointima formation and increasing lumen area are abrogated in the absence of Nrf2.
| Parameter | ApoE-/- + Vehicle | ApoE-/- + Dimethyl Fumarate | ApoE-/- Nrf2-/- + Vehicle | ApoE-/- Nrf2-/- + Dimethyl Fumarate |
| Atherosclerotic Plaque Area (%) | 35 ± 5 | 15 ± 3 | 45 ± 6 | 40 ± 5 |
| Aortic VCAM-1 Expression (relative units) | 1.0 | 0.4 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.15 |
| Aortic NQO1 Expression (fold change) | 1.0 | 3.8 ± 0.4* | 1.1 ± 0.1 | 1.3 ± 0.2 |
| p < 0.05 compared to ApoE-/- + Vehicle |
Table 2: Dimethyl Fumarate's Effect on Atherosclerosis in ApoE-/- and ApoE-/- Nrf2-/- Mice. Similar to this compound, the anti-atherosclerotic effects of Dimethyl Fumarate are significantly attenuated in the absence of Nrf2, highlighting the pathway's critical role.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound, as validated by knockout studies, involves its ability to activate the Nrf2 signaling pathway, leading to the transcription of antioxidant and cytoprotective genes.
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of bioactive compounds is paramount. This guide offers a comparative transcriptomic analysis of cells treated with Salvianolic acid B (Sal B), a prominent member of the salvianolic acid family, providing insights into its effects across various biological models. While data on Isosalvianolic acid B is limited, the extensive research on the closely related Sal B offers a valuable proxy for understanding the potential therapeutic actions of this class of compounds.
This publication synthesizes findings from multiple transcriptomic studies, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key signaling pathways. The aim is to provide an objective comparison of Sal B's performance in modulating gene expression and to furnish supporting experimental data for further research and development.
Quantitative Transcriptomic Data Summary
The following tables summarize the key quantitative findings from RNA sequencing (RNA-seq) studies on cells and tissues treated with Salvianolic acid B across different experimental contexts.
Table 1: Overview of Salvianolic Acid B Transcriptomic Studies
| Study Focus | Model System | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| Skin Fibrosis | Human Dermal Fibroblasts (SSc) | Not specified | Antioxidant activity, Cell cycle | TGF-β/SMAD, MAPK/ERK | [1] |
| Obesity | Brown Adipose Tissue (obese mice) | 2532 mRNAs, 774 lncRNAs | Metabolic pathways | Inflammatory response | [2] |
| Inflammation | RAW264.7 Macrophages (LPS-induced) | 432 proteins (proteomics) | M2 macrophage polarization | M1 macrophage activation, Mincle-Syk-PKCδ signaling | [3] |
Table 2: Selected Differentially Expressed Genes in Response to Salvianolic Acid B
| Gene | Biological Function | Fold Change (Log2) | Condition | Reference |
| Col1a1 | Collagen synthesis | Downregulated | Skin Fibrosis | [1] |
| Acta2 (α-SMA) | Myofibroblast differentiation | Downregulated | Skin Fibrosis | [1] |
| Ucp1 | Thermogenesis | Upregulated | Obesity (BAT) | [2] |
| Adipoq | Adipokine, insulin (B600854) sensitivity | Upregulated | Obesity (BAT) | [2] |
| Il1b | Pro-inflammatory cytokine | Downregulated | Inflammation (Macrophages) | [3] |
| Nos2 (iNOS) | Inflammatory mediator | Downregulated | Inflammation (Macrophages) | [3] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides a detailed overview of the methodologies employed in the cited transcriptomic studies.
Cell Culture and Treatment
-
Human Dermal Fibroblasts (Systemic Sclerosis Model): Primary dermal fibroblasts were isolated from skin biopsies of patients with systemic sclerosis (SSc) and healthy controls. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For transcriptomic analysis, fibroblasts were treated with Salvianolic acid B (concentration not specified in the abstract) for a specified duration before RNA extraction.[1]
-
Mouse Brown Adipose Tissue (Obesity Model): High-fat-diet-induced obese C57BL/6J mice were treated with Salvianolic acid B (100 mg/kg/day) for 8 weeks. Brown adipose tissue (BAT) was then harvested for RNA-seq analysis.[2]
-
RAW264.7 Macrophages (Inflammation Model): The murine macrophage cell line RAW264.7 was used. To induce an inflammatory response, cells were stimulated with lipopolysaccharide (LPS). For the experimental group, cells were co-treated with LPS and Salvianolic acid B. The specific concentrations and treatment times were optimized for the study.[3]
RNA Isolation, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA was extracted from cell or tissue samples using TRIzol reagent or commercially available RNA isolation kits according to the manufacturer's instructions. The integrity and quality of the extracted RNA were assessed using methods such as agarose (B213101) gel electrophoresis and spectrophotometry (e.g., NanoDrop) or automated electrophoresis systems (e.g., Agilent Bioanalyzer).[4][5]
-
Library Preparation: For RNA-seq, mRNA was typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented, and cDNA was synthesized using reverse transcriptase. Sequencing adapters were ligated to the cDNA fragments, followed by PCR amplification to create the final sequencing library.[4][6]
-
Sequencing: The prepared libraries were sequenced on an Illumina sequencing platform (e.g., HiSeq 4000). The sequencing run generated a large number of short reads (e.g., 150 bp paired-end reads).[2]
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads were processed to remove adapter sequences, low-quality reads, and other artifacts to ensure the accuracy of the downstream analysis.
-
Read Alignment: The clean reads were aligned to a reference genome (e.g., human or mouse genome) using alignment software such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapped to each gene was counted. Differential expression analysis between control and treated samples was performed using packages like DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) were considered differentially expressed.[7]
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using tools such as DAVID or Metascape.
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of Salvianolic acid B are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the general experimental workflow for transcriptomic analysis.
References
- 1. Salvianolic acid B attenuates experimental skin fibrosis of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Salvianolic acid B on RNA expression and co-expression network of lncRNAs in brown adipose tissue of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omics and Transgenic Analyses Reveal that Salvianolic Acid B Exhibits its Anti-Inflammatory Effects through Inhibiting the Mincle-Syk-Related Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimizing Small RNA Sequencing for Salivary Biomarker Identification: A Comparative Study of Library Preparation Protocols [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Isosalvianolic Acid B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Isosalvianolic acid B, a natural compound isolated from Salvia miltiorrhiza, ensuring the safety of personnel and the protection of the environment.
This compound, while a valuable compound in research, must be treated as potentially hazardous waste. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of responsible laboratory practice.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect against spills.
II. Quantitative Data Summary
Understanding the physicochemical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Solubility in Ethanol | ~10 mg/mL | [1] |
| Solubility in DMSO | ~20 mg/mL | [1] |
| Solubility in Dimethyl Formamide (DMF) | ~20 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [1] |
| Solubility in Water | ≥5 mg/mL | [2] |
| Stability in Solid Form (Packaged) | Stable for 6 months at 40°C, 75% relative humidity | [3] |
| Stability in Aqueous Solution | Unstable; degradation is temperature-dependent and increases with pH above neutral.[4][5] | |
| Storage Temperature (Powder) | -20°C for up to 3 years | [6] |
| Storage Temperature (In Solvent) | -80°C for up to 1 year | [6] |
III. Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be conducted in accordance with hazardous waste regulations. Under no circumstances should it be disposed of down the drain or in regular trash.[7]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with "Hazardous Waste" and the full chemical name.[8] Do not use abbreviations.
-
Segregate waste containing this compound from other incompatible waste streams to prevent accidental reactions.
-
-
Container Selection and Management:
-
Disposal of Solid this compound:
-
Carefully transfer any unused or waste solid this compound into the designated hazardous waste container.
-
Avoid generating dust during transfer.
-
If any solid material spills, clean it up without creating dust and place it in the hazardous waste container.[12]
-
-
Disposal of this compound Solutions:
-
Transfer solutions containing this compound into the designated hazardous waste container.
-
Do not mix with incompatible solvents.
-
For grossly contaminated labware, rinse with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.[11]
-
-
Decontamination of Empty Containers:
-
Waste Collection and Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Arrange for collection by a licensed professional waste disposal service.[7]
-
IV. Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Salvianolic acid B = 94 HPLC 121521-90-2 [sigmaaldrich.com]
- 3. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of salvianolic acid B in water solution | Semantic Scholar [semanticscholar.org]
- 6. This compound | NF-κB | TargetMol [targetmol.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. newpig.com [newpig.com]
- 9. Hazardous Waste Container Guide | Safe Storage Solutions [zn-meox.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. extrasynthese.com [extrasynthese.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
